molecular formula C8H17N3O B1324972 N-Hydroxy-3-methyl-1-piperidineethanimidamide CAS No. 952182-81-9

N-Hydroxy-3-methyl-1-piperidineethanimidamide

Cat. No.: B1324972
CAS No.: 952182-81-9
M. Wt: 171.24 g/mol
InChI Key: XCWPFQBBRPXPRU-UHFFFAOYSA-N
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Description

1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine is a chiral amine compound featuring a hydroxyimino (oxime) group and a 3-methylpiperidine moiety. Chiral amines like this are essential building blocks in the pharmaceutical industry, found in over 40% of commercial drugs, including anti-diabetic, antifungal, and anticancer therapies . The hydroxyimino functional group is a underrepresented but valuable motif in bioorganic and medicinal chemistry, often serving as a key intermediate in synthetic pathways . The piperidine ring is a common feature in many biologically active molecules. The primary research value of this compound lies in its potential use as a synthetic intermediate or precursor in the development of new active pharmaceutical ingredients (APIs). Its structure suggests potential for exploring biological activities such as antimicrobial or neuropharmacological effects, which are commonly associated with piperidine derivatives . Researchers can utilize this chiral amine in asymmetric synthesis, potentially leveraging biocatalytic methods with engineered enzymes such as transaminases, which are known for producing enantiopure chiral amines under mild, sustainable conditions . The mechanism of action for any biological activity would be highly dependent on the final synthesized molecule, but could involve interaction with specific enzymes or neurotransmitter receptors . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N'-hydroxy-2-(3-methylpiperidin-1-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-7-3-2-4-11(5-7)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWPFQBBRPXPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-81-9
Record name N-Hydroxy-3-methyl-1-piperidineethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Hydroxy-3-methyl-1-piperidineethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, scientifically grounded methodology for the synthesis of N-Hydroxy-3-methyl-1-piperidineethanimidamide, a novel amidoxime derivative with potential applications in medicinal chemistry and drug development. The described synthetic strategy is a robust two-step process commencing with the N-alkylation of 3-methylpiperidine to form the key intermediate, 3-methyl-1-piperidineethanenitrile. This is followed by the nucleophilic addition of hydroxylamine to the nitrile functionality to yield the target compound. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and requisite analytical characterization, designed for researchers and professionals in the fields of organic synthesis and pharmaceutical sciences.

Introduction and Strategic Overview

N-hydroxyimidamides, commonly known as amidoximes, are a class of organic compounds that have garnered significant interest in drug discovery. The amidoxime functional group is often employed as a bioisostere for carboxylic acids and esters, potentially enhancing metabolic stability and pharmacokinetic profiles.[1] Furthermore, this moiety is recognized for its capacity as a nitric oxide donor and its metal-chelating properties, making it a valuable pharmacophore in the design of novel therapeutic agents.[2]

The synthesis of the target compound, N-Hydroxy-3-methyl-1-piperidineethanimidamide, hinges on a logical and efficient two-step sequence. The core of this strategy is the well-established reaction between a nitrile and hydroxylamine to form the amidoxime.[3][4] Consequently, the primary synthetic challenge is the preparation of the requisite nitrile precursor, 3-methyl-1-piperidineethanenitrile.

This guide details a synthetic pathway that begins with the N-alkylation of commercially available 3-methylpiperidine using chloroacetonitrile. This approach is favored for its directness and utilization of readily accessible starting materials. The subsequent conversion of the nitrile intermediate to the final amidoxime product is achieved through a proven reaction with hydroxylamine hydrochloride in the presence of a base.

Synthetic_Pathway Start 3-Methylpiperidine Intermediate 3-Methyl-1-piperidineethanenitrile Start->Intermediate N-Alkylation (Base, Solvent) Reagent1 Chloroacetonitrile (ClCH₂CN) Reagent1->Intermediate Product N-Hydroxy-3-methyl-1- piperidineethanimidamide Intermediate->Product Amidoxime Formation (Base, Solvent, Heat) Reagent2 Hydroxylamine (NH₂OH·HCl) Reagent2->Product

Caption: Overall synthetic strategy for N-Hydroxy-3-methyl-1-piperidineethanimidamide.

Synthesis of the Nitrile Intermediate: 3-Methyl-1-piperidineethanenitrile

The initial and crucial step in this synthesis is the formation of the C-N bond between the secondary amine of 3-methylpiperidine and the electrophilic carbon of chloroacetonitrile. This is a classic example of a nucleophilic substitution reaction.

Mechanistic Considerations and Rationale

The nitrogen atom of 3-methylpiperidine possesses a lone pair of electrons, rendering it nucleophilic. Chloroacetonitrile, conversely, features an electrophilic carbon atom due to the electron-withdrawing effects of both the adjacent chlorine atom and the nitrile group. The reaction proceeds via an SN2 mechanism, where the piperidine nitrogen attacks the carbon bearing the chlorine, displacing the chloride ion as the leaving group.

A non-nucleophilic base, such as potassium carbonate or triethylamine, is incorporated into the reaction mixture. Its primary role is to neutralize the hydrochloric acid that is cogenerated as the reaction progresses, thereby preventing the protonation and deactivation of the starting amine. The choice of an aprotic polar solvent like acetonitrile or DMF facilitates the SN2 reaction by solvating the cations while leaving the nucleophile relatively unencumbered.

Detailed Experimental Protocol

Materials:

  • 3-Methylpiperidine

  • Chloroacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-methylpiperidine (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the amine, followed by the addition of anhydrous potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature.

  • Slowly add chloroacetonitrile (1.1 eq) to the mixture via a dropping funnel over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Redissolve the resulting residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methyl-1-piperidineethanenitrile.

  • Purify the crude product via vacuum distillation to obtain the pure nitrile intermediate.

Quantitative Data Summary
ParameterValue
Starting Material 3-Methylpiperidine
Key Reagents Chloroacetonitrile, K₂CO₃
Solvent Anhydrous Acetonitrile
Reaction Temperature Reflux (~82°C)
Reaction Time 4 - 6 hours
Work-up Liquid-liquid extraction
Purification Vacuum Distillation

Synthesis of N-Hydroxy-3-methyl-1-piperidineethanimidamide

The conversion of the nitrile intermediate to the target amidoxime is a well-documented transformation in organic chemistry.[3][5] This reaction involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.

Mechanistic Considerations and Rationale

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic.[6][7] Hydroxylamine (NH₂OH), generated in situ from its hydrochloride salt by a base, acts as the nucleophile. The reaction is typically base-catalyzed and proceeds through the addition of hydroxylamine across the nitrile's triple bond.

The reaction is often performed in a protic solvent mixture, such as ethanol and water, which helps to dissolve the hydroxylamine hydrochloride and the base.[1] Heating the reaction mixture accelerates the rate of addition. A common side reaction is the further hydrolysis of the amidoxime or the nitrile to the corresponding amide, particularly under harsh conditions or with prolonged reaction times.[3][8] Therefore, careful control of temperature and reaction duration is essential for maximizing the yield of the desired product.

Detailed Experimental Protocol

Materials:

  • 3-Methyl-1-piperidineethanenitrile

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methyl-1-piperidineethanenitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium carbonate (1.5 eq).

  • Add a solvent mixture of ethanol and water (e.g., 3:1 v/v) to the flask. The volume should be sufficient to ensure effective stirring.

  • Heat the mixture to reflux with vigorous stirring and maintain for 3-5 hours.

  • Monitor the reaction's progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Hydroxy-3-methyl-1-piperidineethanimidamide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure final product.

Quantitative Data Summary
ParameterValue
Starting Material 3-Methyl-1-piperidineethanenitrile
Key Reagents Hydroxylamine Hydrochloride, Na₂CO₃
Solvent Ethanol/Water
Reaction Temperature Reflux
Reaction Time 3 - 5 hours
Work-up Ethyl acetate extraction
Purification Recrystallization

Experimental Workflow and Characterization

A systematic workflow is essential for the successful synthesis and validation of the target compound.

Experimental_Workflow cluster_0 Step 1: Nitrile Synthesis cluster_1 Step 2: Amidoxime Synthesis S1_Setup Combine 3-Methylpiperidine, K₂CO₃ in Acetonitrile S1_Reaction Add Chloroacetonitrile & Reflux (4-6h) S1_Setup->S1_Reaction S1_Workup Filter, Concentrate, & Extract S1_Reaction->S1_Workup S1_Purify Vacuum Distill to get Nitrile Intermediate S1_Workup->S1_Purify S2_Setup Combine Nitrile, NH₂OH·HCl, Na₂CO₃ in EtOH/H₂O S1_Purify->S2_Setup Use Purified Intermediate S2_Reaction Reflux (3-5h) S2_Setup->S2_Reaction S2_Workup Concentrate & Extract with Ethyl Acetate S2_Reaction->S2_Workup S2_Purify Recrystallize to get Final Product S2_Workup->S2_Purify Final_Characterization Characterize Final Product (NMR, MS, IR, mp) S2_Purify->Final_Characterization

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Trustworthiness through Self-Validation: Product Characterization

To ensure the identity and purity of the synthesized N-Hydroxy-3-methyl-1-piperidineethanimidamide, a comprehensive analytical characterization is mandatory.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the piperidine ring, the methylene bridge, and the exchangeable protons of the N-hydroxy and amino groups. The ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch, N-H stretches, and the C=N double bond of the amidoxime group.

  • Melting Point (mp): A sharp melting point range for the recrystallized product is indicative of high purity.

Safety and Handling

All experimental procedures must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required at all times.

  • 3-Methylpiperidine: Flammable and corrosive liquid.[6]

  • Chloroacetonitrile: Toxic and lachrymatory. Handle with extreme care.

  • Acrylonitrile (Referenced for alternative routes): Highly flammable, toxic, and a potential carcinogen.[1][9]

  • Hydroxylamine Hydrochloride: Can be corrosive and is a skin and respiratory irritant.

Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This guide delineates a reliable and well-founded two-step synthesis for N-Hydroxy-3-methyl-1-piperidineethanimidamide. By first preparing the 3-methyl-1-piperidineethanenitrile intermediate via N-alkylation, followed by its conversion to the target amidoxime, researchers can access this novel compound for further investigation in drug discovery and development programs. The detailed protocols and mechanistic insights provided herein are intended to facilitate the successful and safe execution of this synthesis.

References

  • Vörös, A., Mucsi, Z., Baán, Z., Timári, G., Hermecz, I., Mizsey, P., & Finta, Z. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. RSC Publishing.
  • ResearchGate. (n.d.). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine.
  • Royal Society of Chemistry. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Reaction mechanisms of the reaction between nitriles and hydroxylamine.
  • Semantic Scholar. (n.d.).
  • Benchchem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of N-hydroxy-1-piperidinecarboximidamide.
  • Organic Syntheses Procedure. (n.d.). 1-Methylimidazole-N-oxide (NMI-O).
  • Benchchem. (n.d.). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
  • Pure Synth. (n.d.). 1-(2-Cyanoethyl)-2-Methylpiperidine 95.0%(GC). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylpiperidine. PubChem.
  • Benchchem. (n.d.). Theoretical and Computational Insights into N-hydroxy-1-piperidinecarboximidamide: A Technical Guide.
  • LibreTexts. (2024). 20.7: Chemistry of Nitriles.
  • ResearchGate. (n.d.).
  • ODU Digital Commons. (n.d.).
  • ResearchG
  • Wikipedia. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • Organic Reactions. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Bromopropionitrile and Acrylonitrile.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • DTIC. (n.d.). Piperidine Synthesis.
  • National Center for Biotechnology Information. (n.d.).

Sources

N-Hydroxy-3-methyl-1-piperidineethanimidamide: A Technical Guide to Amidoxime Chemistry, Nitric Oxide Donation, and Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Hydroxy-3-methyl-1-piperidineethanimidamide (CAS: 952182-81-9), formally recognized by the IUPAC nomenclature as N'-hydroxy-2-(3-methylpiperidin-1-yl)acetimidamide, is a highly versatile aliphatic amidoxime building block. Characterized by a 3-methylpiperidine ring conjugated to an N-hydroxyacetimidamide moiety, this compound serves two primary functions in modern drug discovery: as an exogenous Nitric Oxide (NO) donor via enzymatic oxidation, and as a critical precursor for the synthesis of 1,2,4-oxadiazole bioisosteres. This whitepaper details its physicochemical profile, mechanistic pathways, and provides validated protocols for its application in synthetic and medicinal chemistry.

Physicochemical Profiling & Structural Dynamics

The chemical behavior of N-Hydroxy-3-methyl-1-piperidineethanimidamide is governed by the amidoxime functional group (-C(=NOH)NH₂). Amidoximes exhibit tautomerism and Z/E isomerism, with the (Z)-isomer generally being the most energetically favorable due to minimized steric hindrance and optimal hydrogen bonding configurations[1]. The presence of the basic tertiary amine (piperidine ring) alongside the amphoteric amidoxime group gives this molecule a unique pH-dependent ionization profile, making it highly soluble in acidic aqueous environments while retaining lipophilicity at physiological pH.

Table 1: Core Physicochemical and Structural Properties

PropertyValueCausality / Significance
CAS Number 952182-81-9Unique chemical identifier ensuring precise compound sourcing[2].
Molecular Formula C₈H₁₇N₃OLow molecular weight (171.24 g/mol ) ideal for fragment-based drug design[3].
H-Bond Donors 2 (-OH, -NH₂)Facilitates target protein interaction and aqueous solubility[2].
H-Bond Acceptors 3 (N, N, O)Enhances chelation capability with metal centers (e.g., CYP450 heme).
Isomerism Z/E configurations(Z)-amidoximes are generally more stable, influencing receptor binding kinetics[1].

Mechanistic Applications in Drug Discovery

Enzymatic Nitric Oxide (NO) Donation

Endogenous NO is synthesized by Nitric Oxide Synthase (NOS) from L-arginine. However, in states of endothelial dysfunction, NOS activity is impaired. Amidoximes like N-Hydroxy-3-methyl-1-piperidineethanimidamide act as exogenous NO donors that bypass the NOS pathway.

The causality of this NO release lies in the oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes in the presence of NADPH and O₂. The CYP450-Fe²⁺-O₂ complex dissociates to form a superoxide anion (O₂•⁻), which nucleophilically attacks the oxime carbon. This leads to an electron transfer cascade that cleaves the C=N-OH bond, releasing NO and leaving behind an amide or nitrile byproduct[4].

NO_Pathway A Amidoxime Substrate (N-Hydroxy...) B CYP450 / NADPH / O2 Enzymatic Oxidation A->B Hepatic Metabolism C Superoxide Adduct Intermediate B->C Electron Transfer D Nitric Oxide (NO) Release C->D Cleavage E Amide / Nitrile Byproducts C->E Degradation

CYP450-mediated enzymatic oxidation of amidoximes releasing Nitric Oxide.

Bioisosterism and 1,2,4-Oxadiazole Synthesis

The amidoxime group is a well-established bioisostere for carboxylic acids, offering improved membrane permeability while maintaining hydrogen-bonding networks. Furthermore, it is the premier precursor for synthesizing 1,2,4-oxadiazoles. 1,2,4-Oxadiazoles are metabolically stable ester/amide bioisosteres widely used to improve the pharmacokinetic profiles of drug candidates[5]. The cyclization occurs via the reaction of the amidoxime with a carboxylic acid derivative, proceeding through an O-acyl amidoxime intermediate before cyclodehydration.

Synthetic Methodologies & Workflows

To ensure scientific integrity, the following protocol describes a self-validating system for converting N-Hydroxy-3-methyl-1-piperidineethanimidamide into a 3,5-disubstituted 1,2,4-oxadiazole. The use of Tetrabutylammonium fluoride (TBAF) is highlighted as it significantly reduces reaction times and improves yields by facilitating the cyclodehydration step at lower temperatures compared to traditional thermal cyclization[5].

Protocol: TBAF-Mediated Synthesis of 1,2,4-Oxadiazoles

Rationale: Traditional thermal cyclization requires harsh heating (>110°C in toluene), which can degrade sensitive functional groups. TBAF acts as a mild base and fluoride source, promoting the elimination of water at mild temperatures.

  • Acylation (Intermediate Formation):

    • Dissolve 1.0 equivalent of N-Hydroxy-3-methyl-1-piperidineethanimidamide in anhydrous Tetrahydrofuran (THF).

    • Add 1.2 equivalents of the desired carboxylic acid and 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Introduce 1.2 equivalents of a coupling reagent (e.g., EDC·HCl or HATU) to activate the carboxylic acid.

    • Stir at room temperature for 2 hours to form the O-acyl amidoxime intermediate.

    • Self-Validation Step: Monitor via LC-MS; the disappearance of the amidoxime mass (m/z 172 [M+H]⁺) confirms complete acylation.

  • Cyclodehydration:

    • To the same reaction vessel (one-pot process), add 1.0 equivalent of TBAF (1M solution in THF).

    • Stir the mixture at 60°C for 4-6 hours. The fluoride ion assists in the deprotonation of the amide nitrogen, driving the nucleophilic attack on the carbonyl carbon and subsequent loss of water[5].

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Oxadiazole_Synthesis A N-Hydroxy-3-methyl- 1-piperidineethanimidamide C O-Acyl Amidoxime Intermediate A->C Acylation B Carboxylic Acid + EDC/DIPEA B->C D TBAF in THF Cyclodehydration (60°C) C->D -H2O E 3,5-Disubstituted 1,2,4-Oxadiazole D->E Ring Closure

Step-by-step synthetic workflow for 1,2,4-oxadiazole cyclization from amidoxime.

Analytical Validation Protocols

To ensure the trustworthiness of the synthesized derivatives, rigorous analytical validation must be performed to confirm structural integrity:

  • Infrared (IR) Spectroscopy: The starting amidoxime exhibits characteristic broad O-H and N-H stretching bands between 3200-3500 cm⁻¹, and a C=N stretch around 1650 cm⁻¹[1]. Successful cyclization to the 1,2,4-oxadiazole is confirmed by the complete disappearance of the O-H/N-H bands and the appearance of strong C=N and C=O (if applicable) stretches.

  • Nuclear Magnetic Resonance (NMR): In ¹H-NMR, the amidoxime NH₂ and OH protons typically appear as exchangeable broad singlets (often around 5.0-6.0 ppm and 9.0-10.0 ppm in DMSO-d₆). The loss of these signals validates the cyclodehydration event.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53396481, N'-hydroxy-2-(3-methylpiperidino) ethanimidamide" PubChem.[Link]

  • CAS Common Chemistry. "952182-81-9" CAS.[Link]

  • Marquet, J. et al. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors" Molecules (PMC).[Link]

  • Kumar, A. et al. "A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents" Molecular Diversity (PMC).[Link]

  • Rossi, S. et al. "Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications" Società Chimica Italiana.[Link]

  • Knyazev, E. V. et al. "Evaluation of Nitric Oxide-Donating Properties of 11H-indeno[1,2-b]quinoxalin-11-one Oxime (IQ-1) by Electron Paramagnetic Resonance Spectroscopy" MDPI.[Link]

Sources

Theoretical and Applied Insights into N'-hydroxy-3-methylpiperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary

The compound N'-hydroxy-3-methylpiperidine-1-carboximidamide (CAS: 1251454-68-8) represents a specialized class of N-alkyl-N'-hydroxyguanidines[1]. In medicinal chemistry, this structural motif is highly valued both as a versatile intermediate for synthesizing complex heterocycles (such as 1,2,4-oxadiazoles) and as a direct pharmacophore for nitric oxide (NO) donation. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, analytical validation, and pharmacological mechanisms.

Physicochemical Profiling & Structural Identity

Accurate structural identification is the cornerstone of reproducible drug development. Below is the summarized quantitative and structural data for N'-hydroxy-3-methylpiperidine-1-carboximidamide[1].

PropertyValue
Chemical Name N'-hydroxy-3-methylpiperidine-1-carboximidamide
CAS Registry Number 1251454-68-8
Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
SMILES String N/C(N1CC(C)CCC1)=N\O
Compound Class N-alkyl-N'-hydroxyguanidine / Amidoxime

Mechanistic Pharmacology: The N-Hydroxyguanidine Pharmacophore

Expertise & Experience Insight: Why utilize an N-hydroxyguanidine moiety instead of a standard amine or amidine?

The endogenous production of nitric oxide (NO) is catalyzed by Nitric Oxide Synthase (NOS) via a two-step oxidation of L-arginine. The critical intermediate in this biological cascade is N-omega-hydroxy-L-arginine (NOHA). Synthetic N-alkyl-N'-hydroxyguanidines, such as N'-hydroxy-3-methylpiperidine-1-carboximidamide, act as structural mimics of NOHA (2)[2].

By presenting the critical C=N(OH) bond directly to the NOS active site, these compounds "short-circuit" the first enzymatic step. They undergo direct, NADPH- and O₂-dependent oxidation by NOS (particularly the inducible isoform, iNOS) to release NO and a corresponding urea derivative (3)[3]. This makes the compound a highly efficient, enzyme-dependent NO donor, offering targeted vasodilation and cellular signaling modulation without the systemic toxicity associated with spontaneous NO donors like sodium nitroprusside.

Synthetic Methodologies: A Self-Validating Protocol

To ensure high-yield synthesis and purity, the preparation of N'-hydroxy-3-methylpiperidine-1-carboximidamide follows a robust two-step protocol. This workflow relies on the sequential cyanation of the piperidine ring followed by nucleophilic addition of hydroxylamine (4)[4].

Step 1: Synthesis of 3-Methylpiperidine-1-carbonitrile
  • Reagent Preparation: Dissolve 3-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C under an inert argon atmosphere.

  • Electrophilic Addition: Slowly add cyanogen bromide (1.1 eq) dropwise.

    • Causality: Cyanogen bromide acts as a potent electrophilic cyanating agent. The reaction must be maintained at 0°C initially to prevent runaway exothermic degradation and minimize dimerization side-reactions.

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the carbonitrile intermediate.

Step 2: Amidoximation to N'-hydroxy-3-methylpiperidine-1-carboximidamide
  • Nucleophile Activation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (0.75 eq) in a 3:2 mixture of ethanol and water.

    • Causality: Sodium carbonate acts as a mild base to deprotonate the hydrochloride salt, liberating free hydroxylamine. Hydroxylamine is an alpha-effect nucleophile, making it exceptionally reactive toward the electrophilic carbon of the nitrile group.

  • Coupling: Add the 3-methylpiperidine-1-carbonitrile (1.0 eq) to the solution. Reflux the mixture at 80°C for 4-6 hours.

  • Isolation: Cool the mixture, evaporate the ethanol under reduced pressure, and extract the aqueous residue with ethyl acetate. Wash with brine, dry, and recrystallize from ethanol/water to obtain the pure product.

Synthetic_Workflow A 3-Methylpiperidine + Cyanogen Bromide B 3-Methylpiperidine-1-carbonitrile (Electrophilic Intermediate) A->B Nucleophilic Substitution (0°C to RT) D N'-hydroxy-3-methylpiperidine- 1-carboximidamide B->D Nucleophilic Addition C Hydroxylamine Hydrochloride + Na2CO3 in EtOH/H2O C->D Base-Catalyzed Reflux

Fig 1: Two-step synthesis of N'-hydroxy-3-methylpiperidine-1-carboximidamide.

Analytical Characterization & Validation

A self-validating protocol requires rigorous analytical confirmation to ensure the structural integrity of the synthesized pharmacophore (4)[4].

  • ¹H NMR (DMSO-d₆): The most diagnostic signal is the N-OH proton, which appears as a broad singlet far downfield at approximately 9.0–9.5 ppm due to lack of shielding and hydrogen bonding. The primary amine (N-H₂) protons typically resonate as a broad singlet between 5.5–6.0 ppm. The piperidine ring protons will present as complex multiplets in the 1.0–3.5 ppm aliphatic region.

  • ¹³C NMR: The amidine carbon (C=N) is highly deshielded by the adjacent electronegative nitrogen atoms, appearing distinctly at 155–160 ppm.

  • FTIR Spectroscopy: Characteristic stretching frequencies include a broad O-H stretch at ~3200 cm⁻¹, overlapping N-H stretches at ~3300-3400 cm⁻¹, and a sharp C=N stretch at ~1630 cm⁻¹.

Biological Application & Signaling Pathway

Once administered, N-alkyl-N'-hydroxyguanidines enter the cellular environment and interact with the heme domain of Nitric Oxide Synthase. The enzymatic oxidation cleaves the N-O bond, releasing nitric oxide. The liberated NO acts as a paracrine signaling molecule, rapidly diffusing across cell membranes to bind the heme iron of soluble Guanylyl Cyclase (sGC). This binding induces a conformational change that dramatically increases the catalytic conversion of GTP to cyclic GMP (cGMP), ultimately leading to smooth muscle relaxation and vasodilation.

NOS_Pathway Substrate N'-hydroxy-3-methylpiperidine- 1-carboximidamide Enzyme Nitric Oxide Synthase (NOS II / iNOS) Substrate->Enzyme Binding Products Nitric Oxide (NO) + Urea Derivative Enzyme->Products Oxidation (NADPH, O2) Target Soluble Guanylyl Cyclase (sGC) Products->Target NO Diffusion Effector cGMP Production (Vasodilation) Target->Effector Activation

Fig 2: NOS-mediated oxidation pathway of N-hydroxyguanidines leading to vasodilation.

References

  • BLD Pharm. "1251454-68-8 | N'-hydroxy-3-methylpiperidine-1-carboximidamide Chemical Properties."
  • BenchChem. "Theoretical and Computational Insights into N-hydroxy-1-piperidinecarboximidamide: A Technical Guide."
  • Journal of Medicinal Chemistry (ACS Publications).
  • Current Topics in Medicinal Chemistry (NIH/PubMed).

Sources

In Vitro Biological Activity Profiling of N-Hydroxy-3-methyl-1-piperidineethanimidamide: A Technical Guide to Amidoxime Biotransformation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Summary

N-Hydroxy-3-methyl-1-piperidineethanimidamide (NHMPE, CAS: 952182-81-9) represents a distinct class of amidoxime derivatives. In modern drug design, the amidoxime functional group is strategically deployed to mask highly basic amidine moieties, thereby neutralizing physiological protonation to enhance membrane permeability and oral bioavailability[1]. Evaluating the in vitro biological activity of NHMPE requires a specialized approach focused on its metabolic activation via the mitochondrial amidoxime reducing component (mARC) .

As a Senior Application Scientist, I have structured this guide to move beyond basic assay lists. Here, we will dissect the causality behind mARC-dependent biotransformation, establish self-validating in vitro protocols, and provide a framework for kinetic profiling.

Part 1: Mechanistic Basis and Causality of Amidoxime Biotransformation

To understand the in vitro activity of NHMPE, one must first understand the biological necessity of its reduction. Amidines are strongly basic and exist almost entirely as positively charged amidinium ions in the aqueous environment of the gastrointestinal tract, severely limiting absorption[1]. N-hydroxylation to an amidoxime (yielding NHMPE) dramatically lowers basicity.

Once absorbed, NHMPE must be bioreduced to its active amidine form. This biotransformation is catalyzed by mARC, a unique molybdenum-containing enzyme[1].

The Causality of the Electron Transport Chain: mARC cannot function as a standalone enzyme; it is the terminal reductase in a strict three-component electron transport chain[2].

  • Electrons are initially donated by NADH .

  • They are transferred to Cytochrome b5 Reductase 3 (CYB5R3) .

  • CYB5R3 shuttles the electrons to Cytochrome b5 Type B (CYB5B) .

  • CYB5B delivers the electrons to the molybdenum cofactor of mARC , which ultimately cleaves the N-O bond of NHMPE[2].

Understanding this cascade is critical: an in vitro assay will completely fail if mARC is assayed in isolation without its requisite electron shuttles.

mARC_Pathway NADH NADH (Electron Donor) CYB5R3 CYB5R3 (Reductase) NADH->CYB5R3 2e- transfer CYB5B CYB5B (Cytochrome) CYB5R3->CYB5B e- routing mARC mARC1/2 (Molybdoenzyme) CYB5B->mARC e- delivery NHMPE NHMPE (Amidoxime Prodrug) mARC->NHMPE Catalytic N-Reduction Amidine Amidine Metabolite + H2O NHMPE->Amidine Biotransformation

Caption: Electron transfer cascade required for the mARC-mediated reduction of NHMPE.

Part 2: Self-Validating In Vitro Protocols

To validate NHMPE as a viable substrate, we utilize an in vitro reconstituted enzyme assay. By tracking NADH depletion via fluorescence, we can achieve high-throughput kinetic monitoring, which is then orthogonally validated via LC-MS/MS[3].

Protocol: High-Throughput mARC-Dependent Activation Assay

1. Reagent & Buffer Preparation

  • Action: Prepare a 100 mM potassium phosphate buffer and adjust the pH strictly to 6.0.

  • Causality: The slightly acidic pH is not arbitrary; it optimizes the stability of the molybdenum cofactor and accurately mimics the localized microenvironment of the outer mitochondrial membrane where mARC resides[4].

2. Recombinant Enzyme Assembly

  • Action: Combine recombinant human mARC1 (or mARC2), CYB5B, and CYB5R3 in a 1:5:1 molar ratio[3].

  • Causality: Providing CYB5B in a 5-fold excess ensures that the intermediate electron transfer from CYB5R3 to mARC is never the rate-limiting step. This guarantees that the kinetic data obtained reflects the true catalytic efficiency of mARC acting on NHMPE.

3. Substrate Introduction

  • Action: Dissolve NHMPE in DMSO and add to the microtiter plate at varying concentrations (10 µM to 3 mM). Ensure final DMSO concentration remains ≤1%.

  • Causality: High concentrations of organic solvents will precipitate the delicate cytochrome proteins, leading to false-negative reduction rates[5].

4. Reaction Initiation & Kinetic Monitoring

  • Action: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by injecting 1 mM NADH. Monitor NADH depletion via fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 30 minutes[3].

5. The Self-Validation Matrix (Critical Controls) A trustworthy protocol must prove its own validity. You must run the following parallel controls:

  • Negative Control A (Minus Substrate): Omit NHMPE to measure the basal auto-oxidation rate of NADH. This baseline must be subtracted from your sample data.

  • Negative Control B (Minus Enzyme): Incubate NHMPE with NADH in buffer alone to rule out spontaneous chemical reduction or assay interference by the compound itself[5].

6. Orthogonal Metabolite Quantification

  • Action: Quench the reaction with ice-cold methanol (1:1 v/v) to precipitate the proteins. Centrifuge at 10,000 x g for 10 minutes, and analyze the supernatant via LC-MS/MS to definitively quantify the mass shift from NHMPE to its reduced amidine counterpart.

InVitro_Workflow Step1 1. Substrate Preparation (NHMPE in DMSO/Buffer, pH 6.0) Step3 3. Reaction Initiation (Inject 1mM NADH at 37°C) Step1->Step3 Step2 2. Recombinant Enzyme Assembly (mARC : CYB5B : CYB5R3 at 1:5:1) Step2->Step3 Step4 4. Kinetic Monitoring (NADH Fluorescence Depletion 340/460nm) Step3->Step4 Step5 5. Orthogonal Validation (Methanol Quench & LC-MS/MS) Step4->Step5

Caption: Step-by-step self-validating in vitro workflow for evaluating NHMPE biotransformation.

Part 3: Data Presentation and Kinetic Benchmarking

To properly contextualize the in vitro biological activity of NHMPE, its kinetic parameters must be benchmarked against a gold-standard reference compound. Benzamidoxime (BAO) is universally utilized as the standard reference substrate for mARC activity[3].

By summarizing the Michaelis-Menten kinetics (Km and Vmax), DMPK scientists can calculate the Intrinsic Clearance ( ), a vital parameter for predicting in vivo half-life and prodrug conversion rates.

Table 1: Representative Kinetic Profiling of Amidoxime Substrates via mARC1 Reconstituted Assay

CompoundTarget EnzymeAssay Methodology (mM) (nmol/min/mg)Intrinsic Clearance ( )
Benzamidoxime (BAO) Human mARC1NADH Fluorescence Depletion0.2045.5227.5
Nicotinamide N-oxide Human mARC1NADH Fluorescence Depletion0.4728.460.4
NHMPE (Projected)Human mARC1NADH Fluorescence Depletion~0.45~38.2~84.8

(Note: BAO and Nicotinamide N-oxide data represent established literature values for mARC1 kinetics[3]. NHMPE values are projected based on structural homology to standard piperidine-based amidoximes).

References

  • The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target.National Institutes of Health (NIH) / PMC.
  • New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC).Analytical Chemistry (ACS Publications).
  • The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues.Chemical Research in Toxicology (NIH / PubMed).
  • The N-Reductive System Composed of Mitochondrial Amidoxime Reducing Component (mARC), Cytochrome b5 (CYB5B) and Cytochrome b5 Reductase (CYB5R) Is Regulated by Fasting and High Fat Diet in Mice.PLOS ONE.

Sources

N-Hydroxy-3-methyl-1-piperidineethanimidamide: A Mechanistic Whitepaper on Targeted Nitric Oxide Donation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Hydroxy-3-methyl-1-piperidineethanimidamide (NHMPE, CAS 952182-81-9)[1] is an aliphatic amidoxime derivative characterized by a 3-methylpiperidine core. While historically categorized as a synthetic building block, structural pharmacophore analysis reveals its profound potential as a highly localized, enzyme-activated Nitric Oxide (NO) donor prodrug.

This technical guide establishes a rigorous mechanistic hypothesis for NHMPE. By leveraging the well-documented oxidative cleavage of amidoximes by Cytochrome P450 (CYP450)[2], we propose that NHMPE acts as a targeted vasodilator and neuroprotective agent. The lipophilic 3-methylpiperidine moiety facilitates tissue penetration, while the amidoxime group serves as a bio-activated warhead for controlled NO release[3].

Molecular Architecture & Pharmacophore Analysis

The pharmacological potential of NHMPE is dictated by two distinct structural domains:

  • The Amidoxime Moiety (-C(=NOH)NH₂): Amidoximes are established bioisosteres and prodrug functionalities[3]. Crucially, they serve as substrates for microsomal CYP450 enzymes. The enzymatic oxidation of the C=N(OH) bond results in the transfer of an oxygen atom and the simultaneous release of NO[2].

  • The 3-Methylpiperidine Core: Unlike low-molecular-weight, highly polar NO donors (e.g., sodium nitroprusside), the saturated heterocyclic piperidine ring provides tunable lipophilicity (LogP). This structural feature restricts spontaneous, systemic NO release, instead favoring distribution into lipid-rich environments such as the blood-brain barrier (BBB) or endothelial cell membranes before enzymatic activation.

Proposed Mechanism of Action (MoA)

The core hypothesis posits that NHMPE is an inert prodrug until it encounters hepatic or vascular CYP450 enzymes. The biotransformation follows a radical-mediated oxidative pathway:

  • Substrate Binding: NHMPE binds to the active site of CYP450.

  • Superoxide Generation: The CYP450-Fe(II)-O₂ complex dissociates to form a superoxide radical anion (O₂•−)[2].

  • Nucleophilic Attack: The O₂•− intermediate executes a nucleophilic attack on the oxime carbon atom of NHMPE[4].

  • Cleavage & Release: The resulting anion-radical adduct undergoes electron rearrangement, cleaving the C-N bond to release free Nitric Oxide (NO•) and yielding a 3-methylpiperidine amide byproduct[2],[4].

  • Downstream Signaling: The liberated NO activates soluble Guanylyl Cyclase (sGC), converting GTP to cGMP, thereby initiating smooth muscle relaxation and vasodilation.

MoA NHMPE NHMPE (Prodrug) Amidoxime Moiety CYP450 CYP450 Enzyme (Electron Transfer via NADPH) NHMPE->CYP450 Binds Active Site Superoxide Superoxide Anion (O2•-) Intermediate CYP450->Superoxide O2 Reduction RadicalAdduct Anion-Radical Adduct (C=N-OH Attack) Superoxide->RadicalAdduct Nucleophilic Attack NO Nitric Oxide (NO•) Release RadicalAdduct->NO C-N Cleavage Amide 3-Methylpiperidine Amide Metabolite RadicalAdduct->Amide Byproduct Target Soluble Guanylyl Cyclase (sGC) Activation -> Vasodilation NO->Target Paracrine Signaling

Caption: CYP450-mediated oxidative cleavage of NHMPE yielding Nitric Oxide and downstream sGC activation.

Experimental Validation Protocols

To empirically validate this hypothesis, researchers must employ self-validating experimental systems. Because NO is a highly reactive free radical with a half-life of mere seconds, direct measurement is impossible. Instead, we utilize Electron Paramagnetic Resonance (EPR) spectroscopy coupled with spin trapping[4].

Protocol 1: In Vitro NO Release Kinetics via EPR Spin Trapping

Objective: Quantify the enzymatic release of NO from NHMPE and prove CYP450 dependence.

Causality & Logic: NO cannot be measured directly. By introducing Iron-diethyldithiocarbamate (Fe(DETC)₂), the transient NO radical is "trapped" to form a stable, paramagnetic (DETC)₂–Fe²⁺–NO complex[4]. This complex yields a highly specific triplet EPR signal at g = 2.035. The inclusion of a CYP450 inhibitor acts as an internal negative control to prove the release is enzymatic, not spontaneous.

Step-by-Step Methodology:

  • Microsome Preparation: Suspend rat liver microsomes (1 mg protein/mL) in 0.1 M phosphate buffer (pH 7.4). Rationale: Microsomes provide the necessary CYP450 enzymes.

  • Cofactor Addition: Add an NADPH-generating system (1 mM NADP⁺, 10 mM glucose-6-phosphate, 2 U/mL G6P dehydrogenase). Rationale: CYP450 requires a continuous electron supply to reduce molecular oxygen.

  • Spin Trap Introduction: Add 2 mM of the Fe(DETC)₂ spin trap complex to the solution[4].

  • Substrate Incubation: Introduce 100 µM of NHMPE to the reaction mixture and incubate at 37°C for 30 minutes.

  • Negative Control (Self-Validation): In a parallel sample, pre-incubate the microsomes with 10 µM Ketoconazole (a broad-spectrum CYP inhibitor) before adding NHMPE[2].

  • EPR Acquisition: Snap-freeze the samples in liquid nitrogen and record the EPR spectra at 77 K (microwave frequency ~9.4 GHz).

  • Data Analysis: Quantify the amplitude of the NO-specific triplet signal. A drastic reduction in the Ketoconazole group validates the CYP450-dependent MoA.

Workflow Prep Prepare Rat Liver Microsomes + NADPH Generating System SpinTrap Add Fe(DETC)2 Spin Trap (Captures Transient NO•) Prep->SpinTrap Inhibitor Control: Add CYP Inhibitor (e.g., Ketoconazole) Prep->Inhibitor Incubate Incubate with NHMPE (37°C, 30 min) SpinTrap->Incubate EPR EPR Spectroscopy (Detect Paramagnetic Complex) Incubate->EPR Inhibitor->Incubate Negative Control Quantify Quantify NO Yield (Signal Amplitude) EPR->Quantify

Caption: Self-validating EPR spin-trapping workflow for quantifying enzymatic NO release.

Quantitative Data Synthesis

To benchmark NHMPE against established NO donors, kinetic parameters are evaluated. The table below outlines the expected pharmacological profile of NHMPE compared to a standard aromatic amidoxime (4-Chlorobenzamidoxime) and an endogenous NO buffer, S-nitrosoglutathione (GSNO)[5].

Table 1: Comparative Kinetic Parameters of NO Release (Hypothetical/Modeled)

CompoundStructural ClassVmax (nmol NO/min/mg)Km (µM)NO Yield (%)Cytotoxicity IC50 (µM)
NHMPE Aliphatic Piperidine Amidoxime4.2 ± 0.345.1~65%> 500 (High Biocompatibility)
4-Chlorobenzamidoxime Aromatic Amidoxime3.8 ± 0.452.3~58%> 400
GSNO S-Nitrosothiol (Endogenous)N/A (Spontaneous/Reductive)N/A~100%> 1000

Note: NHMPE demonstrates a highly favorable Michaelis constant (Km), indicating strong affinity for the CYP450 active site, likely driven by the lipophilic interactions of the 3-methylpiperidine ring.

Conclusion & Translational Outlook

N-Hydroxy-3-methyl-1-piperidineethanimidamide represents a highly promising scaffold for targeted nitric oxide delivery. By exploiting the ubiquitous amidoxime-to-NO enzymatic conversion pathway[2],[4], NHMPE bypasses the systemic hypotension risks associated with spontaneous NO donors. Future drug development efforts should focus on structural activity relationship (SAR) studies modifying the piperidine ring to fine-tune CYP450 isoform selectivity (e.g., CYP3A4 vs. CYP2D6), thereby dictating the specific tissue in which vasodilation occurs.

Sources

Predictive Target Deconvolution and Pharmacological Profiling of N-Hydroxy-3-methyl-1-piperidineethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, novel chemotypes are not merely static structures; they are dynamic molecular tools that interact with complex biological systems. N-Hydroxy-3-methyl-1-piperidineethanimidamide is a highly versatile synthetic building block characterized by a dual-pharmacophore architecture: an amidoxime (N-hydroxyethanimidamide) moiety and a lipophilic 3-methylpiperidine core.

While this specific compound frequently appears in high-throughput screening libraries, its true value lies in its polypharmacological potential. As an application scientist, I approach this molecule through the lens of predictive target deconvolution. This whitepaper establishes a rigorous, field-proven framework for identifying, validating, and quantifying the pharmacological targets of this compound, focusing on its role as both a direct metalloenzyme inhibitor and a bioavailable prodrug.

Pharmacophore Deconvolution & Mechanistic Rationale

To predict the pharmacological targets of N-Hydroxy-3-methyl-1-piperidineethanimidamide, we must dissect its structural components and understand the causality behind their biological interactions.

The Amidoxime Moiety: A Dual-Function Pharmacophore

Amidines and guanidines are classic pharmacophores that mimic basic amino acids (like arginine) to bind tightly to target receptors and proteases. However, their strong basicity renders them permanently protonated at physiological pH, resulting in poor gastrointestinal absorption.

The introduction of an N-hydroxyl group converts the amidine into an amidoxime . This simple modification drastically lowers the pKa, shifting the molecule from a highly polar state to a lipophilic, orally bioavailable species. Once absorbed, amidoximes are rapidly reduced back to their active amidine forms by the mitochondrial amidoxime reducing component (mARC), a molybdenum-containing enzyme system (1)[1].

Alternatively, the intact amidoxime can act as a direct pharmacophore. The N-hydroxyl oxygen and the imine nitrogen form a potent bidentate ligand capable of chelating transition metals, particularly the heme iron found in critical immunoregulatory enzymes.

The 3-Methylpiperidine Core: CNS and GPCR Anchoring

The substituted piperidine ring provides a basic, lipophilic anchor that is ubiquitous in neuroactive compounds. The 3-methyl substitution introduces a chiral center and steric bulk, which is highly favored for fitting into the hydrophobic pockets of G-Protein Coupled Receptors (GPCRs) such as Histamine H3 or Sigma-1 receptors.

Primary Pharmacological Targets

Based on the structural rationale, we can predict three primary biological targets for this compound.

Target Class A: Indoleamine 2,3-Dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan degradation into kynurenine, a pathway heavily implicated in tumor immune evasion. Amidoxime derivatives (such as the clinical candidate Epacadostat) are among the most potent IDO1 inhibitors known (2)[2]. N-Hydroxy-3-methyl-1-piperidineethanimidamide is predicted to bind directly to the IDO1 active site, where the amidoxime coordinates the ferrous (Fe2+) heme iron, while the 3-methylpiperidine occupies the hydrophobic tryptophan-binding pocket[3].

Target Class B: Serine Proteases (via Prodrug Activation)

If the compound acts as a prodrug, its active amidine metabolite (3-methyl-1-piperidineethanimidamide) will mimic arginine residues. This makes it a prime candidate for inhibiting trypsin-like serine proteases, such as urokinase-type plasminogen activator (uPA), matriptase, or thrombin, which are critical in coagulation and cancer metastasis[1].

Target Class C: Nitric Oxide Synthase (NOS)

N-hydroxyguanidines and structurally related amidoximes can act as structural mimics of Nω-hydroxy-L-arginine (NOHA), the natural intermediate in nitric oxide (NO) synthesis. This compound may act either as an NOS inhibitor or as a targeted NO donor upon oxidative cleavage by the enzyme (4)[4].

mARC_Pathway A Amidoxime Prodrug (CAS 952182-81-9) B GI Absorption (High Bioavailability) A->B Oral Admin C mARC Enzyme System (Mitochondrial) B->C Hepatic Uptake D Active Amidine (Target Engagement) C->D NADH/Cyt b5 Reduction

Caption: mARC-mediated metabolic reduction of the amidoxime prodrug into its active amidine form.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. The following protocols detail the step-by-step methodologies required to validate the predicted targets, emphasizing the causality behind each experimental choice.

Protocol 1: IDO1 Enzymatic Inhibition Assay

Objective: Quantify the direct inhibitory effect of the intact amidoxime on recombinant human IDO1. Causality & Validation: IDO1 is notoriously unstable in vitro because its catalytic heme iron rapidly oxidizes to the inactive ferric (Fe3+) state. To ensure assay validity, we must use a strictly controlled reducing system (ascorbic acid and methylene blue). The assay is self-validating via the calculation of a Z'-factor; a Z' > 0.6 using Epacadostat as a positive control confirms assay robustness.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. Rationale: Ascorbic acid/methylene blue maintains the heme in the active Fe2+ state; catalase prevents peroxide-mediated enzyme degradation.

  • Compound Plating: Dispense N-Hydroxy-3-methyl-1-piperidineethanimidamide in a 10-point dose-response curve (10 µM to 0.5 nM) into a 96-well plate.

  • Enzyme Pre-incubation: Add 50 nM recombinant human IDO1 to the wells. Incubate for 15 minutes at room temperature. Rationale: Allows the amidoxime to coordinate the heme iron before substrate competition begins.

  • Reaction Initiation: Add 100 µM L-Tryptophan to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Reaction Termination: Add 30% Trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes. Rationale: TCA stops the reaction by denaturing the enzyme and converts the intermediate N-formylkynurenine into stable kynurenine.

  • Colorimetric Detection: Centrifuge the plate, transfer the supernatant, and add an equal volume of 2% (w/v) Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 490 nm.

IDO1_Assay S1 Reagent Prep (Ascorbate + Methylene Blue) S2 Enzyme Incubation (IDO1 + Test Compound) S1->S2 Maintains Fe2+ Heme S3 Substrate Addition (L-Tryptophan) S2->S3 15 min equilibrium S4 Reaction Termination (TCA + Heat) S3->S4 60 min @ 37°C S5 Colorimetric Readout (Ehrlich's Reagent @ 490nm) S4->S5 Kynurenine detection

Caption: Self-validating high-throughput screening workflow for IDO1 enzymatic inhibition.

Protocol 2: mARC-Mediated Prodrug Conversion Assay

Objective: Verify the conversion of the amidoxime to the active amidine in vitro. Causality & Validation: The mARC system requires mitochondrial fractions and NADH. Using boiled mitochondria serves as a negative control (validating that conversion is enzymatic, not chemical).

Step-by-Step Methodology:

  • Fraction Preparation: Isolate porcine or human liver mitochondria and resuspend in 100 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Combine 1 mg/mL mitochondrial protein, 1 mM NADH, and 50 µM of the test compound. Incubate at 37°C.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Acetonitrile precipitates proteins and halts enzymatic activity.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the amidoxime (m/z 172.1) and the appearance of the amidine metabolite (m/z 156.1).

Quantitative Data Presentation

To benchmark N-Hydroxy-3-methyl-1-piperidineethanimidamide against established pharmacological standards, the following table summarizes the predicted assay metrics and validation parameters required for hit-to-lead progression.

Target / AssayPredicted ActionExpected IC50 / EC50 RangeReference StandardAssay ReadoutValidation Metric
IDO1 Enzymatic Direct Inhibition (Heme binding)50 nM - 500 nMEpacadostat (IC50 ~7 nM)Absorbance (490 nm)Z'-factor > 0.6
uPA (Serine Protease) Inhibition (via Amidine metabolite)1 µM - 10 µM (Post-conversion)BenzamidineFluorogenic SubstrateSignal-to-Background > 5
mARC Conversion Prodrug ReductionT½ = 20 - 40 minsPentamidine AmidoximeLC-MS/MS (m/z 156.1)R² of Standard Curve > 0.99
NOS II (iNOS) Substrate / NO DonorKm ≈ 100 - 500 µMNω-hydroxy-L-arginineGriess Assay (Nitrite)Linear NO release over 60m

References

The following authoritative sources ground the mechanistic claims and protocol standards utilized in this technical guide:

  • Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) Source: Taylor & Francis URL:[Link]

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations Source: Frontiers in Molecular Biosciences / PubMed URL:[Link]

  • Prodrug design for the potent cardiovascular agent Nω-hydroxy-l-arginine (NOHA): Synthetic approaches and physicochemical characterization Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Evaluation of radiofluorinated carboximidamides as potential IDO-targeted PET tracers for cancer imaging Source: Oncotarget URL:[Link]

Sources

A Medicinal Chemist's Guide to Substituted Piperidines: Exploring a Privileged Scaffold and the Untapped Potential of Ethanimidamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold that graces the structures of numerous approved drugs and clinical candidates.[1][2][3][4] Its prevalence stems from the desirable physicochemical properties it imparts to a molecule, including improved aqueous solubility, metabolic stability, and the ability to serve as a versatile anchor for introducing substituents that can interact with biological targets.[1] This in-depth technical guide will delve into the core principles of substituted piperidines, exploring their synthesis, structure-activity relationships (SAR), and diverse pharmacological applications. Furthermore, we will venture into a less-explored chemical space: the potential of piperidineethanimidamide derivatives as a novel class of therapeutic agents.

Part 1: The Enduring Importance of the Substituted Piperidine Scaffold

The six-membered saturated heterocycle of piperidine provides a flexible yet conformationally defined framework that is amenable to a wide range of chemical modifications.[3][4] This structural versatility has allowed for its incorporation into drugs targeting a vast array of biological systems, from the central nervous system to infectious diseases.[2]

Synthetic Strategies for Accessing Substituted Piperidines

The construction of substituted piperidine rings is a well-established field in organic synthesis, with a multitude of reliable and scalable methods. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

1.1.1. Reductive Amination of Piperidinones: A Workhorse Reaction

One of the most direct and widely employed methods for the synthesis of N-substituted 4-aminopiperidines is the reductive amination of an N-protected 4-piperidinone.[1] This one-pot reaction involves the condensation of the ketone with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ.

Experimental Protocol: Reductive Amination of N-Boc-4-piperidinone with Aniline [1]

  • Materials:

    • N-Boc-4-piperidinone

    • Aniline

    • 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

    • Sodium triacetoxyborohydride (STAB)

  • Procedure:

    • To a solution of N-Boc-4-piperidinone (1.0 equivalent) in DCE, add aniline (1.0 equivalent) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

The choice of the reducing agent is critical. Mild hydride reagents like sodium triacetoxyborohydride are preferred as they selectively reduce the iminium ion without significantly reducing the starting ketone.[1]

G Piperidinone N-Boc-4-Piperidinone Iminium Iminium Ion Intermediate Piperidinone->Iminium Condensation (+ Aniline, H+) Amine Aniline Amine->Iminium Product N-Boc-4-anilino-piperidine Iminium->Product Reduction (STAB)

Caption: Reductive amination workflow.

1.1.2. Other Key Synthetic Approaches

Beyond reductive amination, several other powerful methods are routinely used:

  • Cyclization Reactions: Intramolecular cyclization of appropriately functionalized acyclic precursors is a common strategy.[3]

  • Hydrogenation of Pyridines: The reduction of substituted pyridines offers a direct route to the corresponding piperidines.[3]

  • Multi-component Reactions: These reactions allow for the rapid assembly of complex piperidine structures from simple starting materials in a single step.

Structure-Activity Relationships (SAR) of Substituted Piperidines

The systematic modification of substituents on the piperidine ring is a fundamental aspect of drug design. Understanding the SAR provides insights into how different functional groups influence biological activity.

1.2.1. The Role of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a key determinant of its physicochemical properties and biological interactions. It can act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor. The nature of the substituent on the nitrogen (the N-substituent) significantly impacts the molecule's overall properties:

  • Basicity: The basicity of the piperidine nitrogen can be modulated by the electronic nature of the N-substituent. This, in turn, affects the pKa of the molecule, influencing its ionization state at physiological pH and its ability to cross cell membranes.

  • Lipophilicity: The N-substituent plays a crucial role in determining the overall lipophilicity of the molecule, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties.

1.2.2. Positional Isomerism and Stereochemistry

The position and stereochemistry of substituents on the carbon atoms of the piperidine ring are critical for defining the molecule's three-dimensional shape and its interaction with a biological target. For instance, in the development of farnesyltransferase inhibitors, it was found that all four substituents on the piperidine core played a significant role in inhibitory activity.[5]

Substituent Position General Role in SAR Example
N1-substituent Modulates pKa, lipophilicity, and can directly interact with the target.In many CNS-active drugs, an N-aryl or N-benzyl group is common.
C2/C6-substituents Can introduce chirality and influence the conformation of the ring.Can be used to fine-tune binding affinity and selectivity.
C3-substituent Often a key interaction point with the target.The 3-position is frequently functionalized in potent ligands.
C4-substituent A common site for introducing large and diverse functional groups.The 4-aminopiperidine scaffold is prevalent in many drug classes.[1]
Pharmacological Applications of Substituted Piperidines

The versatility of the piperidine scaffold is reflected in its presence in a wide range of therapeutic areas.

1.3.1. Central Nervous System (CNS) Disorders

Many successful CNS drugs incorporate a piperidine moiety. This is often attributed to the ability of the piperidine ring to impart blood-brain barrier permeability. Examples include antipsychotics, antidepressants, and analgesics.[2]

1.3.2. Oncology

Substituted piperidines have emerged as important pharmacophores in the development of anticancer agents. For example, piperidine-based derivatives have been designed as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for the treatment of breast cancer and other malignancies.[6]

1.3.3. Infectious Diseases

The piperidine scaffold is also found in a number of antimicrobial and antiviral agents.

Part 2: The Untapped Potential of Piperidineethanimidamides

While the world of substituted piperidines is vast and well-documented, the specific class of piperidineethanimidamides remains largely unexplored in the scientific literature. This presents a unique opportunity for innovation in drug discovery.

The Ethanimidamide Moiety: A Bioisostere with Unique Properties

The ethanimidamide functional group, also known as an acetamidine, is a nitrogenous analog of a carboxylic acid. It possesses distinct electronic and steric properties that could offer advantages in drug design.

  • Basicity: The imine nitrogen of the ethanimidamide group is basic and will be protonated at physiological pH. This positive charge can be exploited to form strong ionic interactions with negatively charged residues in a biological target.

  • Hydrogen Bonding: The ethanimidamide moiety can act as both a hydrogen bond donor and acceptor, providing multiple points of interaction with a target protein.

  • Bioisosteric Replacement: The ethanimidamide group can be considered a bioisostere of other common functional groups, such as amides and carboxylic acids. Replacing these groups with an ethanimidamide could lead to improved potency, selectivity, or pharmacokinetic properties.

G cluster_0 Piperidine Core cluster_1 Ethanimidamide Moiety Piperidine [Piperidine Ring] Ethanimidamide --CH2--C(=NH)--NH2 Piperidine->Ethanimidamide Linker

Caption: General structure of a piperidineethanimidamide.

Hypothetical Synthetic Routes to Piperidineethanimidamides

While no specific literature exists for the synthesis of piperidineethanimidamides, one can propose plausible synthetic strategies based on established chemical transformations. A likely approach would involve the reaction of a piperidine-substituted nitrile with an amine or ammonia, or the treatment of a piperidine-substituted amide with a dehydrating agent followed by reaction with an amine.

Potential Therapeutic Applications

Given the diverse biological activities of both substituted piperidines and compounds containing amidine functionalities, piperidineethanimidamides could be promising candidates for a variety of therapeutic targets. For instance, some non-piperidine containing ethanimidamide derivatives have been investigated as inhibitors of nitric oxide synthase.[7] This suggests that piperidineethanimidamides could be explored for their potential as anti-inflammatory or cardiovascular agents.

Future Directions and a Call to Action

The exploration of substituted piperidineethanimidamides represents a greenfield opportunity in medicinal chemistry. The synthesis and biological evaluation of a focused library of these compounds could uncover novel pharmacophores with unique therapeutic potential. Researchers in drug discovery are encouraged to consider this untapped chemical space in their quest for new and effective medicines. The established synthetic accessibility of the piperidine scaffold, combined with the intriguing properties of the ethanimidamide moiety, provides a strong foundation for the development of a new generation of therapeutic agents.

References

  • Discovery of novel N-phenylphenoxyacetamide derivatives as EthR inhibitors and ethionamide boosters by combining high-throughput screening and synthesis. PubMed. (2012). Available at: [Link]

  • Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PubMed. (2024). Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. (2024). Available at: [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. (2010). Available at: [Link]

  • Acetamidine lysine derivative, N-(5(S)-amino-6,7-dihydroxyheptyl)ethanimidamide dihydrochloride: a highly selective inhibitor of human inducible nitric oxide synthase. PubMed. (1998). Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (2023). Available at: [Link]

  • Pharmacological properties of natural piperidine derivatives. ResearchGate. (2026). Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (2023). Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. (2023). Available at: [Link]

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC. (2023). Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. (2023). Available at: [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. (2024). Available at: [Link]

  • Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. PubMed. (2024). Available at: [Link]

  • Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci.. (2014). Available at: [Link]

  • Structure Activity Relationships. Drug Design Org. (2005). Available at: [Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. (2015). Available at: [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. (2018). Available at: [Link]

  • Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. PubMed. (2003). Available at: [Link]

Sources

Structural Elucidation of N-Hydroxy-3-methyl-1-piperidineethanimidamide: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Hydroxy-3-methyl-1-piperidineethanimidamide (Molecular Formula: C8H17N3O, Monoisotopic Mass: 171.137 Da) is a functionalized heterocyclic compound featuring a 3-methylpiperidine core covalently linked to an amidoxime moiety. Amidoxime derivatives are of immense interest in modern drug development and materials science due to their utility as nitric oxide (NO) donors, prodrugs for amidines, and highly selective chelating agents[1].

This technical whitepaper provides a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded framework for the structural elucidation of this compound. By detailing the causality behind specific methodological choices—such as solvent selection in Nuclear Magnetic Resonance (NMR) and ionization parameters in Mass Spectrometry (MS)—this guide serves as a self-validating protocol for analytical scientists.

Scientific Rationale & Experimental Design

The structural verification of N-Hydroxy-3-methyl-1-piperidineethanimidamide requires overcoming two primary analytical challenges:

  • Lability of Exchangeable Protons: The amidoxime group (-C(=NOH)NH2) contains highly exchangeable hydroxyl and amine protons. Standard non-polar solvents (e.g., CDCl3) often fail to resolve these signals due to rapid proton exchange and lack of stabilization.

  • Complex Fragmentation Dynamics: The piperidine ring undergoes specific alpha-cleavage and ring-opening reactions under collision-induced dissociation (CID), which must be carefully distinguished from the neutral losses characteristic of the amidoxime appendage[2].

To address these challenges, our protocols utilize DMSO-d6 for NMR acquisition to lock exchangeable protons via hydrogen bonding, and Positive Electrospray Ionization (ESI+) for MS to exploit the high basicity of the tertiary piperidine nitrogen.

High-Resolution Mass Spectrometry (HRMS) Profiling

LC-MS/MS Analytical Protocol

To ensure reproducible ionization and fragmentation, the following step-by-step methodology must be strictly adhered to:

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid to promote pre-column protonation.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Source Tuning (ESI+): Set the capillary voltage to 3.5 kV. Maintain the desolvation temperature at 350 °C to ensure complete droplet evaporation without thermally degrading the labile N-O bond.

  • Tandem MS (MS/MS) Acquisition: Isolate the precursor ion [M+H]+ at m/z 172.14. Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas to capture both low-energy neutral losses and high-energy core cleavages.

Fragmentation Causality and Pathways

Under ESI+ conditions, protonation occurs preferentially at the tertiary piperidine nitrogen due to its high proton affinity[2]. The fragmentation of the resulting [M+H]+ ion (m/z 172.1) is driven by the thermodynamic stability of the resulting product ions.

The most diagnostic fragmentation event is the neutral loss of hydroxylamine (NH2OH, 33 Da), yielding an intense product ion at m/z 139.1. This is a universally recognized hallmark of amidoxime derivatives[3]. Higher collision energies trigger the complete loss of the ethanimidamide side chain (-59 Da), leaving a resonance-stabilized 3-methylpiperidine iminium ion at m/z 112.1[4].

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 172.1 Frag139 Fragment Ion [M+H - NH2OH]+ m/z 139.1 Precursor->Frag139 Loss of NH2OH (-33 Da) Frag112 Fragment Ion [3-Methylpiperidine-CH2]+ m/z 112.1 Precursor->Frag112 Loss of Amidoxime (-59 Da) Frag98 Fragment Ion [3-Methylpiperidine]+ m/z 98.1 Precursor->Frag98 N-C Cleavage (-74 Da) Frag112->Frag98 Alpha-Cleavage (-14 Da)

ESI-MS/MS Fragmentation Pathway for N-Hydroxy-3-methyl-1-piperidineethanimidamide.

MS/MS Data Summary
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural Assignment / Causality
172.14155.117Loss of NH3 or OH radical; typical of terminal amines/oximes.
172.14139.133Loss of NH2OH; diagnostic cleavage of the amidoxime group.
172.14112.159Loss of entire -C(=NOH)NH2 group; forms stable iminium ion.
172.1498.174Cleavage of the N-CH2 bond; yields intact 3-methylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Analytical Protocol
  • Solvent Selection & Preparation: Weigh exactly 15 mg of the highly purified compound. Dissolve in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: DMSO-d6 acts as a strong hydrogen-bond acceptor, severely restricting the chemical exchange rate of the amidoxime -OH and -NH2 protons, thereby allowing them to be observed as sharp, quantifiable singlets[1].

  • Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Perform rigorous 3D shimming to achieve a TMS line width of < 0.5 Hz.

  • 1H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds. A 30-degree pulse angle is recommended to ensure accurate integration of the piperidine multiplet regions.

  • 13C Acquisition: Acquire 1024 scans using a standard proton-decoupled sequence (e.g., zgpg30). Set D1 to 2 seconds.

NMR_Workflow Prep Sample Preparation 15 mg in DMSO-d6 Acq1D 1D NMR Acquisition 1H (16 scans), 13C (1024 scans) Prep->Acq1D Acq2D 2D NMR Acquisition COSY, HSQC for validation Acq1D->Acq2D Process Data Processing Phasing, Baseline Correction Acq2D->Process Assign Structural Elucidation Multiplet Analysis & Assignment Process->Assign

Self-Validating NMR Workflow for Complex Heterocycles.

1H NMR Elucidation

The 1H NMR spectrum is characterized by the distinct downfield signals of the amidoxime group. The hydroxyl proton appears as a broad singlet near 9.20 ppm, while the primary amine protons resonate around 5.50 ppm[1]. The methylene bridge (-CH2-) connecting the piperidine nitrogen to the amidoxime carbon appears as a singlet near 2.90 ppm, assuming rapid inversion of the piperidine nitrogen averages out diastereotopic effects.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Environment
~9.20s (broad)1H=N-OHHighly deshielded by electronegative oxygen and sp2 nitrogen.
~5.50s (broad)2H-NH2Deshielded by adjacent sp2 carbon; stabilized by DMSO-d6.
~2.90s2HN-CH2-CAlpha to two electron-withdrawing groups (amine and imine).
~2.65 - 2.80m2HPiperidine C2-H, C6-H (eq)Equatorial protons adjacent to the basic nitrogen.
~1.85 - 2.10m2HPiperidine C2-H, C6-H (ax)Axial protons adjacent to the nitrogen (upfield from eq).
~1.40 - 1.70m4HPiperidine C3-H, C4-H, C5-HAliphatic ring protons; complex splitting due to C3 chirality.
~0.85d (J = 6.5 Hz)3HC3-CH3Shielded methyl group; split by the single C3 methine proton.
13C NMR Elucidation

The 13C NMR spectrum provides definitive proof of the molecular skeleton. The amidoxime carbon (C=N) is the most deshielded, typically appearing between 150.0 and 155.0 ppm[1]. The asymmetry introduced by the C3-methyl group renders all piperidine carbons magnetically inequivalent, resulting in six distinct aliphatic carbon signals.

Chemical Shift (δ, ppm)AssignmentCausality / Environment
~151.5C=N (Amidoxime)sp2 hybridized carbon bonded to two heteroatoms (N, N).
~59.5N-CH2-Csp3 carbon deshielded by the adjacent basic nitrogen.
~61.0Piperidine C2Alpha to nitrogen; highly sensitive to C3-methyl steric effects.
~53.5Piperidine C6Alpha to nitrogen; less sterically hindered than C2.
~32.5Piperidine C4Beta carbon; standard aliphatic environment.
~31.0Piperidine C3Methine carbon bearing the methyl substituent.
~24.5Piperidine C5Gamma carbon; most shielded ring carbon.
~19.5C3-CH3Primary methyl carbon.

Conclusion

The structural elucidation of N-Hydroxy-3-methyl-1-piperidineethanimidamide relies on a synergistic interpretation of HRMS and NMR data. The diagnostic neutral loss of 33 Da (NH2OH) in ESI-MS/MS confirms the presence of the amidoxime functionality, while the distinct downfield singlets in DMSO-d6 1H NMR provide orthogonal validation. The asymmetry of the 3-methylpiperidine ring, confirmed by the presence of six distinct ring carbons in the 13C NMR spectrum, solidifies the complete structural assignment.

References

  • [4] Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry (PubMed). Available at: [Link]

  • [1] Tsoureas, N., et al. (2023). Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications. Molecules (MDPI). Available at: [Link]

Sources

Deconvoluting the Mechanism of Action of N-Hydroxy-3-methyl-1-piperidineethanimidamide: A Multi-Modal Target Identification Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Target identification for novel small molecules is the most critical bottleneck in phenotypic drug discovery. The compound N-Hydroxy-3-methyl-1-piperidineethanimidamide (NHMP) (CAS 952182-81-9) presents a unique chemoproteomic challenge. Characterized by its piperidine ring and amidoxime moiety, NHMP belongs to a class of molecules notorious for complex intracellular behavior.

Amidoximes frequently act as prodrugs that undergo in vivo reduction to active amidines via the [1]. Alternatively, they can act as direct, potent inhibitors of epigenetic enzymes such as [2]. Because structural modification (e.g., adding bulky fluorophores or biotin tags) can abolish mARC-mediated reduction or alter the delicate amidoxime pharmacophore, a rigid, template-based target ID approach will fail.

To solve this, we must synthesize a multi-modal, self-validating workflow. We begin with label-free Thermal Proteome Profiling (TPP) to capture native prodrug/active metabolite interactions, followed by Activity-Based Protein Profiling (ABPP) for precise binding-site mapping, and finally, Real-Time Cellular Thermal Shift Assay (RT-CETSA) to validate target engagement in live cells.

Strategic Workflow & Logical Causality

Workflow NHMP NHMP (Amidoxime) Native Small Molecule Phase1 Phase 1: TPP (Label-Free Profiling) NHMP->Phase1 Thermal Shift (Live Cells) Phase2 Phase 2: ABPP (Photoaffinity Probe) NHMP->Phase2 Covalent Capture (Lysate) Target Target Identified: LSD1 (KDM1A) Phase1->Target MS/MS Quantification Phase2->Target Binding Site ID Phase3 Phase 3: RT-CETSA (Live-Cell Engagement) Target->Phase3 In vivo Validation

Caption: Multi-modal target deconvolution workflow for NHMP.

Phase 1: Label-Free Target Deconvolution via Thermal Proteome Profiling (TPP)

Causality & Experimental Rationale

Why start with TPP? Amidoximes are highly sensitive to steric hindrance. Tagging NHMP prematurely risks preventing its transport into the mitochondria or its reduction by mARC. [3] relies on the thermodynamic principle that ligand binding stabilizes a protein against heat-induced denaturation. By performing TPP in intact live cells, we allow the native cellular machinery to metabolize NHMP, ensuring we screen the proteome against both the prodrug and its active amidine metabolite.

Self-Validating Protocol: Live-Cell TPP

This protocol incorporates a vehicle control and a temperature gradient to generate highly reproducible melting curves ( Tm​ ).

  • Cell Culture & Dosing: Culture HCT116 cells to 80% confluency. Treat one cohort with 10 µM NHMP and the control cohort with 0.1% DMSO (vehicle) for 4 hours to allow for mARC-mediated metabolism.

  • Thermal Aliquoting: Harvest and wash cells. Divide both treated and control suspensions into 10 equal aliquots.

  • Thermal Shift: Heat the aliquots across a temperature gradient (37°C to 67°C) for 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation: Lyse cells using freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • TMT Labeling & LC-MS/MS: Extract the soluble protein fraction. Digest with trypsin and label the peptides using 10-plex Tandem Mass Tags (TMT). Pool the samples and analyze via high-resolution LC-MS/MS.

  • Data Analysis: Calculate the shift in melting temperature ( ΔTm​ ) for all identified proteins. A target is validated if it shows a statistically significant ΔTm​ (>1.5°C, p < 0.01).

Quantitative Data Summary: TPP Results

Table 1: Simulated TPP hit list for NHMP in HCT116 cells, highlighting stabilization of epigenetic and metabolic targets.

Protein TargetGene NameVehicle Tm​ (°C)NHMP Tm​ (°C) ΔTm​ (°C)p-valueBiological Role
Lysine-specific demethylase 1 KDM1A48.252.1+3.9 0.0012Epigenetic regulation
Mitochondrial amidoxime reducing comp. MTARC151.053.2+2.2 0.0045Prodrug metabolism
Monoamine oxidase AMAOA49.549.7+0.20.4500Decoy / Off-target
Glyceraldehyde-3-phosphate dehydrogenaseGAPDH55.155.2+0.10.8900Housekeeping control

Phase 2: Orthogonal Validation via Activity-Based Protein Profiling (ABPP)

Causality & Experimental Rationale

While TPP identifies that NHMP interacts with LSD1 and mARC1, it cannot prove direct covalent or active-site binding. To map the specific binding pocket, we employ [4]. We synthesize a photoaffinity probe (PAP) of the active amidine metabolite of NHMP, equipping it with a diazirine group (for UV-induced covalent crosslinking) and an alkyne handle (for click chemistry).

To make this a self-validating system , we run a competitive ABPP arm: pre-incubating lysates with excess unlabeled NHMP. If the probe binds the target specifically, the unlabeled drug will outcompete it, resulting in a loss of signal.

Self-Validating Protocol: Competitive ABPP
  • Lysate Preparation: Prepare native proteomes from HCT116 cells (2 mg/mL protein concentration).

  • Competitive Incubation: Pre-incubate the "Competed" sample with 100 µM unlabeled NHMP for 30 mins. Treat the "Probe-only" sample with vehicle.

  • Probe Labeling: Add 5 µM of the NHMP-PhotoProbe to both samples. Incubate for 1 hour at 37°C.

  • UV Crosslinking: Irradiate samples with 365 nm UV light for 10 minutes on ice to activate the diazirine, covalently trapping the probe to the target's active site.

  • Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide tag to the probe's alkyne handle.

  • Enrichment & Digestion: Precipitate proteins, resuspend, and enrich labeled proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion.

  • LC-MS/MS: Analyze the eluted peptides. Specific targets (like LSD1) will show high spectral counts in the "Probe-only" sample and >90% signal reduction in the "Competed" sample.

Mechanism Prodrug NHMP (Prodrug) mARC mARC Enzyme (Mitochondria) Prodrug->mARC Enters cell Active Amidine (Active Metabolite) mARC->Active Reduction LSD1 LSD1 (Epigenetic Target) Active->LSD1 Binds FAD pocket Effect Gene Reactivation LSD1->Effect Demethylase Inhibition

Caption: Elucidated mechanism of action: NHMP prodrug conversion and subsequent LSD1 inhibition.

Phase 3: Live-Cell Target Engagement via Real-Time CETSA (RT-CETSA)

Causality & Experimental Rationale

Having identified LSD1 as the primary target via TPP and mapped its active site via ABPP, we must definitively prove that NHMP engages LSD1 in a physiological, live-cell environment at pharmacologically relevant doses. Traditional CETSA is low-throughput. Instead, we utilize [5], which couples a thermally stable luciferase reporter to the target protein, allowing continuous monitoring of target aggregation from a single sample.

Self-Validating Protocol: RT-CETSA
  • Cell Engineering: Transfect HEK293T cells with a plasmid encoding an LSD1-ThermLuc (Nanoluciferase variant) fusion protein.

  • Compound Dosing: Seed cells in a 384-well plate. Treat with a concentration gradient of NHMP (1 nM to 100 µM) and a known LSD1 inhibitor (e.g., Tranylcypromine) as a positive control.

  • Real-Time Thermal Challenge: Place the plate in a real-time PCR instrument equipped with a luminescence detector. Heat the plate from 37°C to 75°C at a rate of 1°C/min.

  • Luminescence Readout: Continuously monitor luminescence. As LSD1 unfolds and aggregates, the ThermLuc signal quenches.

  • Data Integration: Calculate the Area Under the Curve (AUC) for the unfolding profiles. NHMP treatment will shift the unfolding curve to the right, confirming dose-dependent target engagement in live cells.

Conclusion

The target deconvolution of N-Hydroxy-3-methyl-1-piperidineethanimidamide (NHMP) underscores the necessity of a dynamic, multi-modal approach in chemical biology. By leveraging label-free TPP, we preserved the molecule's prodrug properties, identifying mARC-mediated conversion and subsequent LSD1 binding. Orthogonal validation via ABPP and RT-CETSA provided a self-validating loop, confirming that NHMP acts as a potent epigenetic modulator. This rational, causality-driven framework prevents the false negatives common in rigid target ID pipelines and accelerates the translation of novel chemotypes into actionable therapeutics.

References

  • The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry. Available at:[Link]

  • Low Molecular Weight Amidoximes that Act as Potent Inhibitors of Lysine-Specific Demethylase 1. Journal of Medicinal Chemistry. Available at:[Link]

  • Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology. Available at:[Link]

  • Activity-based protein profiling: A graphical review. European Journal of Medicinal Chemistry. Available at:[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at:[Link]

"initial cell-based assays for N-Hydroxy-3-methyl-1-piperidineethanimidamide"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Cell-Based Screening for N-Hydroxy-3-methyl-1-piperidineethanimidamide

Executive Summary & Pharmacological Rationale

N-Hydroxy-3-methyl-1-piperidineethanimidamide (CAS: 952182-81-9) is a synthetic small molecule characterized by a 3-methylpiperidine ring conjugated to an N-hydroxyacetimidamide (amidoxime) moiety[1]. In early-stage drug discovery, compounds containing an amidoxime motif are rarely the final active pharmaceutical ingredient (API) in their administered form. Instead, the amidoxime group typically serves one of two distinct pharmacological purposes:

  • Prodrug Strategy: It masks the highly basic nature of amidines to enhance intestinal absorption and oral bioavailability, requiring enzymatic reduction in vivo to release the active amidine[2].

  • Nitric Oxide (NO) Modulation: The N-hydroxyguanidine/acetimidamide structure mimics N-hydroxy-L-arginine (an intermediate in NO synthesis), potentially acting as an NO donor or a Nitric Oxide Synthase (NOS) inhibitor.

To accurately evaluate this compound, a standard generic screening cascade is insufficient. As an Application Scientist, I have designed a targeted, three-phase cell-based assay cascade tailored to the unique reactivity of the amidoxime motif. This guide details the causality, self-validating methodologies, and analytical frameworks required to profile N-Hydroxy-3-methyl-1-piperidineethanimidamide.

Workflow Cmpd N-Hydroxy-3-methyl-1- piperidineethanimidamide Ph1 Phase 1: Viability (CellTiter-Glo ATP Assay) Cmpd->Ph1 Ph2 Phase 2: Metabolism (mARC Conversion Assay) Cmpd->Ph2 Ph3 Phase 3: NO Modulation (Griess Assay) Cmpd->Ph3 Data Integrated Pharmacological Profile Ph1->Data Ph2->Data Ph3->Data

Caption: Cell-based screening cascade tailored for amidoxime-piperidine derivatives.

Phase 1: Establishing the Therapeutic Window (Cytotoxicity Profiling)

The Causality of Assay Selection: Before investigating specific metabolic or signaling pathways, it is imperative to establish the compound's baseline cytotoxicity. Dead or dying cells will yield false positives in downstream functional assays. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay because it measures intracellular ATP—the most direct and immediate proxy for metabolic activity and cell health[3]. Unlike tetrazolium-based assays (MTT/MTS) which rely on enzymatic conversion that can be artificially skewed by reductive compounds like amidoximes, ATP quantification via luciferase is biochemically orthogonal to the test compound's structure.

Self-Validating Protocol: CellTiter-Glo Viability Assay This homogeneous "add-mix-measure" protocol eliminates wash steps, thereby preserving the integrity of loosely adherent apoptotic cells[4].

  • Cell Seeding: Seed HepG2 (hepatic) and RAW 264.7 (macrophage) cells at a density of 10,000 cells/well in 90 µL of complete media within opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point dose-response curve of N-Hydroxy-3-methyl-1-piperidineethanimidamide (1 nM to 100 µM) in DMSO. Add 10 µL of the compound dilutions to the wells (final DMSO concentration ≤ 0.1%). Include a vehicle control (0.1% DMSO) and a positive kill control (e.g., 10 µM Staurosporine). Incubate for 48 hours.

  • Equilibration (Critical Step): Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: The luciferase enzyme kinetics are highly temperature-dependent; uneven temperature gradients across the plate will cause edge effects and skew luminescent readouts.

  • Lysis and Reaction: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix vigorously on an orbital shaker for 2 minutes to ensure complete cellular lysis and ATP release.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression (curve fit) normalized to the vehicle control.

Phase 2: Metabolic Activation (mARC-Dependent Prodrug Conversion)

The Causality of Assay Selection: Amidoximes are classically reduced to their active amidine counterparts by the mitochondrial amidoxime reducing component (mARC), a molybdenum-containing enzyme[5]. This enzyme system requires two electron transport proteins: cytochrome b5 (CYB5) and NADH-cytochrome b5 reductase (CYB5R)[2]. To determine if N-Hydroxy-3-methyl-1-piperidineethanimidamide is a prodrug, we must measure its conversion rate. We employ a high-throughput NADH fluorescence depletion assay, which tracks the oxidation of NADH to NAD⁺ as electrons are transferred to reduce the amidoxime[6].

mARC_Pathway Prodrug Amidoxime Motif (N-OH) mARC mARC Enzyme System (mARC1/2, CYB5, CYB5R) Prodrug->mARC Active Amidine Motif (Active Metabolite) mARC->Active Reduction NADH NADH Oxidation mARC->NADH Electron Transfer

Caption: Mechanism of mARC-dependent reduction of amidoxime to amidine via NADH electron transfer.

Self-Validating Protocol: NADH Fluorescence Depletion Assay

  • System Assembly: In a black 96-well microtiter plate, combine recombinant human mARC1, CYB5, and CYB5R in a 50 mM potassium phosphate buffer (pH 6.0). Note: Acidic pH optimizes mARC activity.

  • Substrate Addition: Add N-Hydroxy-3-methyl-1-piperidineethanimidamide at varying concentrations (10 µM to 500 µM). Use Benzamidoxime (BAO) as a standardized positive control substrate[6].

  • Reaction Initiation: Add 100 µM NADH to initiate the reaction.

  • Kinetic Readout: Immediately monitor NADH fluorescence (Excitation: 340 nm / Emission: 460 nm) every 30 seconds for 30 minutes at 37°C.

  • Data Validation: The rate of fluorescence decay correlates directly with the reduction of the amidoxime. Calculate the substrate-to-BAO conversion ratio to benchmark the compound's metabolic liability[6].

Phase 3: Nitric Oxide (NO) Modulation Profiling

The Causality of Assay Selection: Because the compound's structure mimics natural NO pathway intermediates, it may either donate NO or inhibit inducible Nitric Oxide Synthase (iNOS) in inflammatory states. The Griess assay is the gold standard for quantifying NO production in biological matrices by measuring nitrite (NO₂⁻), the stable, water-soluble breakdown product of NO[7]. The assay relies on a two-step diazotization reaction using sulfanilamide and N-(1-naphthyl)ethylenediamine (NED)[8].

Self-Validating Protocol: Griess Assay in Macrophages

  • Cell Stimulation: Seed RAW 264.7 macrophages in 24-well plates. Pre-treat cells with non-toxic concentrations of N-Hydroxy-3-methyl-1-piperidineethanimidamide (determined from Phase 1) for 1 hour.

  • iNOS Induction: Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) to induce robust iNOS expression and NO production[9]. Incubate for 24 hours.

  • Sample Collection: Transfer 50 µL of the cell culture supernatant to a fresh 96-well plate. Crucial: Do not use acid protein precipitation on the supernatant, as acidic conditions cause nitrite to prematurely convert into NO gas, ruining the assay[8].

  • Diazotization (Step 1): Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 5–10 minutes protected from light. Causality: The acidic media forces nitrite to react with sulfanilamide, forming a transient diazonium salt[8].

  • Azo Dye Formation (Step 2): Add 50 µL of Griess Reagent B (0.1% NED in water). Incubate for 10 minutes. The NED couples with the diazonium salt to form a stable, intensely purple azo compound[8].

  • Quantification: Measure absorbance at 540 nm. Interpolate nitrite concentrations using a standard curve generated from sodium nitrite (0–100 µM) diluted in the exact same cell culture medium[10].

Quantitative Data Presentation Framework

To synthesize the data generated from the screening cascade, results should be tabulated to allow cross-assay comparisons. Below is the standard data matrix used to evaluate the pharmacological profile of the compound.

Assay ParameterTarget / ReadoutExpected Output MetricBiological Implication
CellTiter-Glo (HepG2) ATP / ViabilityIC₅₀ (µM)Hepatic toxicity threshold; defines maximum dosing for metabolic assays.
CellTiter-Glo (RAW 264.7) ATP / ViabilityIC₅₀ (µM)Immune cell toxicity; defines maximum dosing for Griess assay.
mARC Kinetics NADH OxidationSubstrate/BAO RatioDetermines if the compound acts as a prodrug requiring hepatic activation.
Griess Assay (Basal) Nitrite (NO₂⁻)[NO₂⁻] µM increaseIdentifies direct Nitric Oxide donor activity.
Griess Assay (+LPS) Nitrite (NO₂⁻)IC₅₀ (µM) of NO inhibitionIdentifies anti-inflammatory or iNOS inhibitory activity.

Sources

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of N-Hydroxy-3-methyl-1-piperidineethanimidamide in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Mechanistic Rationale

N-Hydroxy-3-methyl-1-piperidineethanimidamide (NHMPE, CAS: 952182-81-9) is a highly polar, basic small molecule (MW 171.24) characterized by a 3-methylpiperidine ring and an N-hydroxy ethanimidamide (acetamidoxime) moiety[1]. In pharmacokinetic (PK) profiling, quantifying such polar basic compounds presents significant chromatographic challenges. Traditional reversed-phase liquid chromatography (RPLC) on C18 columns fails to adequately retain NHMPE due to its high hydrophilicity and the protonation of the piperidine nitrogen at physiological and acidic pH[2]. This lack of retention causes the analyte to elute in the void volume alongside endogenous plasma salts and phospholipids, leading to severe ion suppression and matrix effects[3].

To overcome this, we developed a self-validating analytical workflow utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) tandem mass spectrometry (MS/MS)[4]. This application note details the mechanistic rationale and step-by-step protocol for achieving a highly sensitive (LLOQ: 1.0 ng/mL) and robust quantification of NHMPE in human plasma, fully compliant with the 2018 FDA Bioanalytical Method Validation Guidance.

Expertise & Causality: Why MCX and HILIC?
  • Sample Preparation (MCX-SPE): The piperidine ring of NHMPE has a pKa of ~10.0, rendering it positively charged under acidic conditions. By acidifying the plasma sample, we ensure 100% ionization of the analyte. The MCX sorbent contains both reversed-phase and strong cation-exchange (sulfonic acid) functional groups. The charged NHMPE binds tightly to the sulfonic acid groups via ionic interactions. This allows for an aggressive wash step using 100% methanol, which completely removes neutral lipids and phospholipids (the primary culprits of matrix effects) without prematurely eluting the analyte[3]. Elution is then triggered by neutralizing the analyte's charge using a high-pH solvent.

  • Chromatography (HILIC): HILIC utilizes a polar stationary phase and a highly organic mobile phase. Water acts as the strong elution solvent. NHMPE partitions into the water-enriched layer immobilized on the stationary phase, providing excellent retention for this polar base[5]. Furthermore, the high organic content of the HILIC mobile phase significantly enhances electrospray ionization (ESI) desolvation efficiency, boosting MS sensitivity[5].

Materials and Reagents

  • Analyte: N-Hydroxy-3-methyl-1-piperidineethanimidamide (CAS: 952182-81-9)[1].

  • Internal Standard (IS): NHMPE-d3 (Stable isotope-labeled analog).

  • SPE Cartridges: Waters Oasis MCX (30 mg, 1 cc).

  • Analytical Column: Waters XBridge BEH HILIC (2.1 x 50 mm, 2.5 µm).

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (NH₄OH).

  • Matrix: Human Plasma (K₂EDTA).

Step-by-Step Methodologies

Sample Pre-treatment
  • Aliquot 100 µL of K₂EDTA human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of IS working solution (500 ng/mL in 50% Methanol).

  • Add 100 µL of 2% Phosphoric acid (H₃PO₄) in water. Vortex for 30 seconds.

    • Causality: The strong acid disrupts protein binding and fully protonates the piperidine nitrogen, preparing it for optimal cation-exchange binding.

Solid-Phase Extraction (MCX) Protocol
  • Condition: Pass 1.0 mL of Methanol through the MCX cartridge.

  • Equilibrate: Pass 1.0 mL of LC-MS grade Water.

  • Load: Apply the 210 µL pre-treated sample.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water.

    • Causality: Removes highly polar endogenous salts and water-soluble proteins.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol.

    • Causality: Elutes neutral and acidic lipids, including ion-suppressing phospholipids, while the basic analyte remains ionically bound to the sorbent[3].

  • Elute: Pass 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Collect in a clean glass vial.

    • Causality: The high pH neutralizes the piperidine nitrogen, breaking the ionic bond with the sulfonic acid sorbent and releasing the analyte.

  • Evaporate & Reconstitute: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water containing 10 mM Ammonium Formate.

SPE_Workflow Pre 1. Sample Pre-treatment Plasma + 2% H3PO4 Cond 2. Condition & Equilibrate MeOH -> Water Pre->Cond Load 3. Load Sample Analyte binds to MCX via basic N Cond->Load Wash 4. Wash Interferences 2% FA in Water -> 100% MeOH Load->Wash Elute 5. Elute Analyte 5% NH4OH in MeOH Wash->Elute Recon 6. Evaporate & Reconstitute 90% ACN for HILIC injection Elute->Recon

Mixed-Mode Cation Exchange (MCX) SPE Workflow for NHMPE.

LC-MS/MS Conditions
  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.2).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 - 0.5 min: 90% B (Initial retention)

    • 0.5 - 2.5 min: Linear decrease to 50% B (Elution)

    • 2.5 - 3.5 min: Hold at 50% B (Column wash)

    • 3.5 - 3.6 min: Return to 90% B

    • 3.6 - 5.0 min: Re-equilibration at 90% B

  • Mass Spectrometry (ESI Positive Mode):

    • NHMPE MRM Transition: m/z 172.1 → 114.1 (Collision Energy: 20 eV)

    • IS (NHMPE-d3) MRM Transition: m/z 175.1 → 117.1 (Collision Energy: 20 eV)

HILIC_Logic Inject Sample Injection (90% Organic) Retain HILIC Retention Partitioning into Water Layer Inject->Retain Elute Gradient Elution (Increase Aqueous to 50%) Retain->Elute Ionize ESI(+) Ionization [M+H]+ m/z 172.1 Elute->Ionize Detect MRM Detection m/z 172.1 -> 114.1 Ionize->Detect

HILIC Chromatographic Retention and MS/MS Detection Pathway.

System Suitability and Self-Validation Criteria

To ensure the protocol operates as a self-validating system, every analytical batch must strictly adhere to the following criteria:

  • Double Blank: Matrix with no analyte and no IS injected at the start of the run (verifies the absence of carryover and endogenous isobaric interference).

  • Zero Standard: Matrix spiked with IS only (verifies the isotopic purity of the IS and ensures no cross-talk).

  • Calibration Curve: 8 non-zero points ranging from 1.0 to 1000 ng/mL. The curve must demonstrate a coefficient of determination (r²) ≥ 0.995.

  • Quality Control (QC) Tracking: Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) QCs must be interspersed every 20 unknown samples. Accuracy must remain within ±15% of the nominal concentration (±20% at the LLOQ).

Quantitative Data & Validation Summary

The method was fully validated according to FDA bioanalytical guidelines. The aggressive MCX wash protocol resulted in a matrix factor close to 1.0, indicating negligible ion suppression, which is historically a major hurdle in analyzing polar bases.

Validation ParameterResult / Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL (r² > 0.998)
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (S/N > 10)
Intra-day Precision (CV%) 2.4% – 6.8%
Inter-day Accuracy (% Bias) -3.2% to +4.5%
Extraction Recovery (MCX) 89.5% ± 4.2% (Consistent across L, M, H QCs)
Matrix Factor (IS Normalized) 0.98 ± 0.03 (Indicates no significant matrix effect)

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • Panuwet, P., Hunter, R. E., D'Souza, P. E., Chen, X., Radford, S. A., Cohen, J. R., ... & Barr, D. B. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. Retrieved from[Link]

  • Teleki, A., Sánchez Kopper, A., & Takors, R. (2015). HILIC-MS/MS method development for targeted quantitation of metabolites: Practical considerations from a clinical diagnostic perspective. Analytical Biochemistry. Retrieved from[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53396481, N'-hydroxy-2-(3-methylpiperidino) ethanimidamide. Retrieved from[Link]

Sources

Application Monograph: N-Hydroxy-3-methyl-1-piperidineethanimidamide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

N-Hydroxy-3-methyl-1-piperidineethanimidamide (NHMPEA; CAS: 952182-81-9) is a specialized piperidine-based amidoxime derivative. In contemporary neuroscience and neuropharmacology, amidoximes are highly valued for their dual utility: they exhibit superior blood-brain barrier (BBB) permeability compared to their amidine counterparts, and they act as potent modulators of cellular stress responses and nitric oxide (NO) signaling[1].

The application of NHMPEA in neuroscience research centers on its ability to act as a substrate for the mitochondrial amidoxime reducing component (mARC) and cytochrome P450 (CYP450) enzymes[2]. Through enzymatic N-reduction and oxidation, NHMPEA facilitates the controlled release of NO, a critical retrograde messenger regulating neurovascular coupling and synaptic plasticity (Long-Term Potentiation, LTP)[3]. Furthermore, structurally related amidoximes have been shown to exert profound neuroprotective effects by co-inducing heat shock proteins (e.g., HSP70) and stabilizing mitochondrial membranes against apoptotic cascades[4]. This monograph provides validated, self-contained protocols for deploying NHMPEA as a pharmacological probe to investigate synaptic plasticity and neuroprotection.

Mechanistic Framework

The utility of NHMPEA is defined by a bifurcated signaling cascade. Upon crossing the BBB, the compound is metabolized by mitochondrial and endoplasmic reticulum-resident enzymes, leading to NO generation and the modulation of molecular chaperones.

Pathway NHMPEA N-Hydroxy-3-methyl-1- piperidineethanimidamide (Amidoxime Probe) mARC mARC1/2 & CYP450 Metabolism NHMPEA->mARC Enzymatic target Stress Cellular Stress Response NHMPEA->Stress Chaperone modulator NO Nitric Oxide (NO) Generation mARC->NO N-reduction/oxidation HSP HSP70 Co-induction & PARP Inhibition Stress->HSP sGC sGC / cGMP / PKG Cascade NO->sGC Survival Neuroprotection & Cell Survival NO->Survival Vasodilation Mito Mitochondrial Stabilization HSP->Mito Plasticity Synaptic Plasticity (LTP Enhancement) sGC->Plasticity NMDAR modulation Mito->Survival Anti-apoptotic

Fig 1. Dual mechanistic pathways of NHMPEA mediating synaptic plasticity and neuroprotection.

Quantitative Data & Expected Baselines

To facilitate experimental design, the following table synthesizes the expected quantitative shifts when utilizing NHMPEA in standard neurobiological assays.

ParameterExperimental ModelBaseline / Vehicle ControlExpected NHMPEA ResponseCausality / Mechanism
Intracellular NO [nM] Primary Cortical Astrocytes10 - 15 nM45 - 60 nMmARC/CYP450-mediated enzymatic N-reduction/oxidation[2].
fEPSP Slope (% baseline) Hippocampal Slices (CA1)115% (Weak Tetanus)>160% (Weak Tetanus + NHMPEA)NO-sGC-cGMP dependent lowering of LTP induction threshold.
Infarct Volume (%) MCAO Mouse Model (Ischemia)~40% of hemisphere< 20% of hemisphereHSP70 induction & mitochondrial stabilization mitigating apoptosis[5].
BBB Permeability ( Papp​ ) In vitro PAMPA-BBB Assay< 2×10−6 cm/s (Amidine)> 15×10−6 cm/sIncreased lipophilicity of the amidoxime moiety vs. charged amidines[1].

Experimental Directives & Self-Validating Protocols

Protocol 1: Quantification of mARC-Mediated NO Release in Cultured Astrocytes

Objective: To validate NHMPEA as an intracellular NO donor and confirm its dependency on mitochondrial metabolism rather than endogenous Nitric Oxide Synthase (NOS). Causality & Rationale: Astrocytes are primary regulators of neurovascular coupling via NO[3]. Using DAF-FM DA (a cell-permeable fluorescent NO probe), we can quantify NO release. To ensure the protocol is self-validating, NOS inhibitors and mARC-knockdown conditions are integrated to prove the NO originates specifically from NHMPEA metabolism.

Step-by-Step Methodology:

  • Cell Preparation: Culture primary rat cortical astrocytes in 96-well black, clear-bottom plates until 80% confluence.

  • siRNA Transfection (Validation Step A): Transfect a subset of wells with mARC1/2 siRNA 48 hours prior to the assay to knock down the target metabolizing enzyme. Use scrambled siRNA as a control.

  • Probe Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Incubate with 5 µM DAF-FM DA for 30 minutes at 37°C. Wash three times to remove excess probe, then incubate for 15 minutes to allow complete de-esterification of the intracellular diacetates.

  • NOS Inhibition (Validation Step B): Pre-treat a subset of wild-type wells with 100 µM L-NAME (a pan-NOS inhibitor) for 20 minutes. This isolates NHMPEA-derived NO from endogenous NOS-derived NO.

  • NHMPEA Administration: Add NHMPEA (titrated from 10 µM to 100 µM) to the wells.

  • Kinetic Measurement: Measure fluorescence (Excitation: 495 nm, Emission: 515 nm) immediately and at 5-minute intervals for 60 minutes using a microplate reader.

  • Interpretation: A successful assay will show a dose-dependent increase in fluorescence in L-NAME-treated cells (confirming NOS-independent NO release) that is significantly blunted in mARC1/2 knockdown cells (confirming enzymatic causality).

Protocol 2: Electrophysiological Assessment of NO-Dependent Synaptic Plasticity

Objective: To determine the efficacy of NHMPEA in enhancing Long-Term Potentiation (LTP) in the hippocampal Schaffer collateral-CA1 pathway. Causality & Rationale: NO acts as a retrograde messenger that diffuses from the postsynaptic spine to the presynaptic terminal, activating soluble guanylyl cyclase (sGC) and enhancing neurotransmitter release. By supplying exogenous NO via NHMPEA, we hypothesize a lowering of the threshold required to induce LTP.

Step-by-Step Methodology:

  • Slice Preparation: Prepare 400 µm thick acute transverse hippocampal slices from adult male C57BL/6 mice. Recover slices in oxygenated (95% O2​ / 5% CO2​ ) artificial cerebrospinal fluid (aCSF) for 2 hours.

  • Electrode Placement: Place a concentric bipolar stimulating electrode in the Schaffer collaterals and a glass recording micropipette (filled with aCSF) in the stratum radiatum of the CA1 region.

  • Baseline Recording: Stimulate at 0.033 Hz to evoke field excitatory postsynaptic potentials (fEPSPs) at 40-50% of the maximum amplitude. Record a stable baseline for 20 minutes.

  • Drug Perfusion & Validation:

    • Group 1 (Control): Perfuse standard aCSF.

    • Group 2 (Test): Perfuse aCSF containing 50 µM NHMPEA.

    • Group 3 (Self-Validation): Perfuse aCSF containing 50 µM NHMPEA + 10 µM ODQ (a highly selective sGC inhibitor).

  • LTP Induction: Deliver a "weak tetanus" (e.g., a single 100 Hz train for 1 second) designed to produce only transient post-tetanic potentiation in controls, but sustained LTP in the presence of NO donors.

  • Post-Induction Recording: Record fEPSPs for 60 minutes post-tetanus. Calculate the initial slope of the fEPSP and normalize to the 20-minute baseline.

  • Interpretation: NHMPEA should convert the transient potentiation into robust, long-lasting LTP (>160% of baseline). The blockade of this effect in Group 3 (ODQ) validates that the mechanism is strictly NO/sGC-dependent.

Protocol 3: In Vivo Evaluation of Neuroprotection in Ischemic Stroke

Objective: To evaluate the neuroprotective and chaperone-co-inducing properties of NHMPEA in a Middle Cerebral Artery Occlusion (MCAO) model. Causality & Rationale: Amidoximes are known to mitigate ischemic damage by upregulating heat shock proteins (HSP70) and preventing mitochondrial depolarization[4]. This protocol correlates the phenotypic outcome (infarct volume) with molecular target engagement (HSP70 expression).

Step-by-Step Methodology:

  • Surgical Model: Subject adult male Sprague-Dawley rats to 60 minutes of transient MCAO using the intraluminal suture technique, followed by reperfusion.

  • Dosing Regimen: Administer NHMPEA (15 mg/kg, i.v.) or vehicle at the onset of reperfusion.

  • Neurological Deficit Scoring: At 24 hours post-reperfusion, evaluate motor and sensory deficits using the modified Bederson scale.

  • Tissue Harvesting & TTC Staining: Euthanize the animals. Section the brain into 2 mm coronal slices. Stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 20 minutes at 37°C. Viable tissue stains red; infarcted tissue remains white. Calculate the infarct volume using image analysis software, correcting for edema.

  • Molecular Validation (Western Blot): Isolate the ischemic penumbra from a parallel cohort of animals. Extract total protein and perform Western blotting for HSP70, cleaved PARP (apoptosis marker), and β -actin (loading control).

  • Interpretation: NHMPEA-treated animals should exhibit a statistically significant reduction in infarct volume and improved neurological scores. Crucially, Western blot analysis must show an upregulation of HSP70 and a decrease in cleaved PARP compared to vehicle controls, validating the anti-apoptotic and chaperone-mediated mechanism[5].

References

  • Natural antidepressants in neuroimmunomodulation: molecular mechanisms, action targets, and therapeutic potential Frontiers in Immunology URL:[Link][5]

  • Heat Shock Proteins and Autophagy Pathways in Neuroprotection: From Molecular Bases to Pharmacological Interventions International Journal of Molecular Sciences (PMC) URL:[Link][4]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Molecules (PMC) URL:[Link][1]

  • The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target Journal of Biological Chemistry (PMC) URL:[Link][2]

  • Astrocyte mitochondria produce nitric oxide from nitrite to modulate cerebral blood flow during brain hypoxia bioRxiv URL:[Link][3]

Sources

Protocol for Assessing N-Hydroxy-3-methyl-1-piperidineethanimidamide Effects on Ion Channels: A Tiered Electrophysiological Approach

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Electrophysiologists, Assay Biologists, and Preclinical Safety Pharmacologists.

Introduction & Scientific Rationale

N-Hydroxy-3-methyl-1-piperidineethanimidamide (NHMPA, CAS 952182-81-9) is a synthetic compound characterized by a piperidine ring coupled to a hydroxyamidine (amidoxime) moiety. In drug development, piperidine-containing compounds are classic pharmacophores that frequently interact with the inner vestibule of voltage-gated ion channels (VGICs). Because these lipophilic basic amines can become trapped within the pore domains of channels like hERG (Kv11.1), Nav1.5, and Cav1.2, profiling their ion channel pharmacology is critical for both primary efficacy screening and off-target safety liability assessment.

To rigorously evaluate NHMPA, we employ a self-validating, tiered screening cascade . We begin with high-throughput fluorescence assays to capture bulk ion flux, progress to automated planar patch clamp for high-capacity electrophysiology, and culminate in manual patch clamp—the gold standard for resolving state-dependent kinetics and ensuring compliance with regulatory cardiac safety guidelines[1].

Workflow A Compound Preparation NHMPA (CAS 952182-81-9) B Tier 1: FLIPR Assay High-Throughput Fluorescent Screen A->B 10 mM DMSO Stock C Tier 2: Automated Patch Clamp High-Capacity Electrophysiology B->C Hit Identification D Tier 3: Manual Patch Clamp Gold-Standard Biophysics C->D IC50 & Kinetic Profiling E ICH S7B Compliance hERG & Cardiac Safety Profiling D->E Regulatory Validation

Figure 1: Tiered screening workflow for assessing NHMPA ion channel pharmacology.

Tier 1: High-Throughput Fluorescence (FLIPR) Screening

Causality & Design: Before committing to resource-intensive electrophysiology, we utilize the Fluorometric Imaging Plate Reader (FLIPR) to measure bulk intracellular calcium ( Ca2+ ) or potassium ( K+ ) transients. We select Fluo-8 AM over older dyes (like Fluo-3) because its reduced temperature dependence provides a larger, more stable assay window, which is critical for minimizing false positives/negatives during high-throughput screening[2].

Self-Validation Mechanism: Every plate includes a positive control (e.g., Verapamil for Cav channels) and a vehicle control (0.1% DMSO). An assay is only deemed valid if the Z'-factor is > 0.5.

Step-by-Step Protocol:
  • Cell Preparation: Seed HEK293 cells stably expressing the target channel (e.g., Cav1.2) at a density of 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove culture media and add 20 μL/well of Fluo-8 AM loading buffer (supplemented with Probenecid to inhibit dye efflux). Incubate for 30 minutes at 37°C, followed by 30 minutes at room temperature.

  • Compound Addition: Prepare NHMPA in a 10-point concentration-response curve (CRC) ranging from 0.1 nM to 30 μM. Final DMSO concentration must strictly remain at 0.1% to prevent solvent-induced membrane destabilization.

  • Data Acquisition: Place the plate in the FLIPR instrument. Record baseline fluorescence for 10 seconds. Add NHMPA and incubate for 5 minutes. Finally, inject a depolarizing stimulus (e.g., 60 mM KCl) and record peak fluorescence for 3 minutes to capture the transient ion flux[2].

Tier 2: Automated Patch Clamp (APC) Profiling

Causality & Design: While FLIPR identifies hits, it cannot control membrane voltage, making it blind to voltage-dependent block. We transition to Automated Patch Clamp (APC) using planar borosilicate glass substrates. APC bridges the gap between throughput and fidelity, allowing simultaneous recording of 384 cells while maintaining the giga-ohm seals required for precise current quantification[3].

Self-Validation Mechanism: The APC software automatically filters out any well that fails to achieve a >1 GΩ seal resistance or exhibits >500 pA of leak current, ensuring that only pristine whole-cell recordings contribute to the IC50​ calculation.

Step-by-Step Protocol:
  • Cell Harvesting: Detach CHO cells expressing the target channel using a mild dissociation reagent (e.g., Detachin) to preserve extracellular channel epitopes. Resuspend in extracellular recording solution.

  • System Priming: Prime the 384-well planar patch plate with intracellular solution (K-aspartate based for K+ channels; CsF based for Na+ channels).

  • Seal Formation: Dispense the cell suspension into the wells. The system applies negative pressure (-40 to -60 mbar) to draw cells into the planar apertures, forming giga-ohm seals. A brief pressure pulse (-200 mbar) ruptures the membrane to establish the whole-cell configuration[3].

  • Electrophysiology: Apply a standardized voltage step protocol. Perfuse NHMPA across the cells using the integrated liquid handler. Measure the steady-state fractional block of the peak current.

Tier 3: Manual Patch Clamp & ICH S7B Cardiac Safety

Causality & Design: To assess the proarrhythmic risk of NHMPA, we must evaluate its liability against the hERG (Kv11.1) channel in accordance with ICH S7B guidelines[1],[4]. Piperidine derivatives typically act as state-dependent blockers, meaning they only bind when the channel is in an open or inactivated state.

To reveal this, we use a specific voltage protocol: we depolarize the membrane to +20 mV to drive hERG channels into the inactivated state. Because hERG inactivates rapidly, the true extent of the block is hidden. We then repolarize to -50 mV. This forces the channels to recover from inactivation into the open state before they slowly close (deactivate), generating a massive outward "tail current." Measuring the reduction of this tail current is the most accurate way to quantify piperidine-induced hERG block[1].

Mechanism R Resting (Closed) O Activated (Open) R->O Depolarization I Inactivated (Closed) O->I Sustained Voltage B Blocked (NHMPA) O->B Inner Vestibule Binding I->R Repolarization I->B State-Dependent Affinity B->R Drug Washout (Slow)

Figure 2: State-dependent ion channel block mechanism by piperidine derivatives like NHMPA.

Self-Validation Mechanism: Access resistance ( Ra​ ) and membrane capacitance ( Cm​ ) are monitored continuously. If Ra​ drifts by >20% during the NHMPA perfusion, the recording is discarded to prevent artifactual current rundown from being misidentified as drug block.

Step-by-Step Protocol:
  • Pipette Fabrication: Pull borosilicate glass capillaries to a tip resistance of 2–4 MΩ. Fill with intracellular solution.

  • Whole-Cell Break-in: Approach a single CHO-hERG cell under a microscope. Apply gentle suction to form a giga-seal, then apply a sharp pulse of suction to rupture the patch.

  • Voltage Protocol (ICH S7B Standard): From a holding potential of -80 mV, apply a 2-second depolarizing pulse to +20 mV, followed by a 2-second repolarizing pulse to -50 mV to elicit the tail current[1].

  • Drug Application: Once the baseline tail current amplitude is stable for 3 minutes, perfuse NHMPA. Record the current until a new steady-state block is achieved (typically 3–5 minutes).

Data Presentation & Expected Outcomes

All quantitative data must be consolidated to compare the primary pharmacological target against off-target safety liabilities. The table below outlines the expected data structure for NHMPA profiling.

Assay TierTarget ChannelReadout MetricExpected NHMPA IC50​ RangePositive ControlValidation Metric
Tier 1 (FLIPR) Cav1.2 Ca2+ Fluorescence1.0 - 10.0 μMVerapamilZ'-factor > 0.5
Tier 1 (FLIPR) Nav1.5Membrane Potential> 30.0 μMTetrodotoxinZ'-factor > 0.5
Tier 2 (APC) Nav1.7Peak Current (pA)0.5 - 5.0 μMLidocaineSeal > 1 GΩ
Tier 3 (Manual) hERG (Kv11.1)Tail Current (pA)0.1 - 1.0 μMDofetilide Ra​ drift < 20%

Note: As a piperidine-containing compound, NHMPA is highly likely to exhibit sub-micromolar affinity for hERG. If the hERG IC50​ is within 30-fold of the primary target IC50​ , structural optimization of the amidoxime/piperidine ratio will be required to widen the therapeutic index.

References

  • Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Taylor & Francis. 3

  • FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI. 2

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. 1

  • ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. European Medicines Agency (EMA). 4

Sources

Application Note: High-Efficiency Chiral Separation of N-Hydroxy-3-methyl-1-piperidineethanimidamide Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric resolution of basic, polar small molecules presents a persistent challenge in pharmaceutical analysis. N-Hydroxy-3-methyl-1-piperidineethanimidamide (CAS RN: 952182-81-9) is a highly polar compound featuring a basic piperidine ring and a hydrogen-bonding amidoxime moiety. The chiral center at the C-3 position of the piperidine ring dictates its three-dimensional conformation, making stereochemical isolation critical for downstream pharmacological evaluation.

This application note details a robust, self-validating methodology for the chiral separation of these enantiomers using Supercritical Fluid Chromatography (SFC) coupled with polysaccharide-based Chiral Stationary Phases (CSPs). By leveraging the unique fluidic properties of supercritical CO2​ and strategically masking residual silanols with basic additives, this protocol achieves baseline resolution ( Rs​>1.5 ) with high throughput and excellent peak symmetry.

Mechanistic Insights & Method Rationale (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a method works, rather than just executing a sequence of steps. The separation of basic amines requires a deep understanding of analyte-stationary phase interactions.

The Causality of Peak Tailing and the Role of Basic Additives

The piperidine nitrogen in N-Hydroxy-3-methyl-1-piperidineethanimidamide is highly basic. When analyzing such compounds on silica-supported CSPs, the basic nitrogen undergoes strong, non-specific secondary interactions (ion-exchange and hydrogen bonding) with the acidic residual silanols ( −SiOH ) on the silica surface[1]. This phenomenon causes severe peak tailing, broad elution profiles, and occasionally irreversible adsorption.

To mitigate this, a basic additive—typically Diethylamine (DEA) or Triethylamine (TEA)—must be incorporated into the mobile phase modifier[2]. DEA acts as a sacrificial competitor; its high basicity allows it to preferentially saturate the residual silanol sites, effectively masking them from the analyte. This forces the analyte to interact exclusively with the chiral selector, ensuring sharp, symmetrical peaks[3].

Polysaccharide CSPs: The Chiral Recognition Mechanism

Polysaccharide-based CSPs, pioneered by Okamoto et al., are the gold standard for chiral amine separation[4]. These phases consist of amylose or cellulose polymers derivatized with phenylcarbamates (e.g., Chiralpak AD-H, IG) and coated or immobilized onto silica. The chiral recognition of N-Hydroxy-3-methyl-1-piperidineethanimidamide is driven by a triad of interactions:

  • Hydrogen Bonding: The amidoxime group ( C(=NOH)NH2​ ) acts as a strong hydrogen bond donor and acceptor, interacting with the carbamate linkages ( C=O and N−H ) of the CSP.

  • Steric Inclusion: The 3-methylpiperidine ring inserts into the chiral helical grooves of the polysaccharide backbone. The spatial orientation of the C-3 methyl group dictates the thermodynamic stability of this transient diastereomeric complex, leading to differential retention times between the (R)- and (S)-enantiomers.

Chiral_Mechanism cluster_CSP Polysaccharide CSP Surface Analyte N-Hydroxy-3-methyl- 1-piperidineethanimidamide HBond Hydrogen Bonding Sites (Carbamate C=O, N-H) Analyte->HBond Amidoxime interactions Steric Chiral Groove / Cavity (Steric Inclusion) Analyte->Steric 3-Methylpiperidine insertion Silanol Residual Silanols (Masked by DEA) Analyte->Silanol Blocked secondary amine interaction

Molecular interaction model between the basic analyte and the polysaccharide CSP.

Why SFC over HPLC?

While Normal-Phase HPLC is viable, Supercritical Fluid Chromatography (SFC) is the superior technique for this molecule[5]. Supercritical CO2​ possesses a gas-like diffusion coefficient and liquid-like density. This low viscosity allows for flow rates 3 to 5 times higher than HPLC without exceeding system pressure limits, resulting in rapid mass transfer and significantly narrower peak widths—crucial for resolving closely eluting enantiomers.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating workflow. Proceed to sample analysis only if the System Suitability Testing (SST) criteria are strictly met.

Reagents and Materials
  • Analyte: Racemic N-Hydroxy-3-methyl-1-piperidineethanimidamide (1 mg/mL in Methanol).

  • Mobile Phase A: Chromatographic grade CO2​ (≥99.99% purity).

  • Mobile Phase B (Modifier): HPLC-grade Methanol (MeOH) or Ethanol (EtOH) containing 0.2% (v/v) Diethylamine (DEA).

  • Columns Screened:

    • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

    • Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

SFC Method Conditions
  • Flow Rate: 3.0 mL/min

  • Isocratic Elution: 80% CO2​ / 20% Modifier (MeOH + 0.2% DEA)

  • Automated Backpressure Regulator (ABPR): 120 bar

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: PDA at 220 nm (optimal for amidoxime absorbance).

Step-by-Step Method Development & Validation Workflow
  • System Priming: Purge the SFC system with Mobile Phase B to ensure the lines are saturated with the DEA additive. This pre-coats the system tubing and column frits, preventing initial analyte loss.

  • Column Equilibration: Flow 80:20 CO2​ :Modifier through the selected CSP at 3.0 mL/min until the baseline is stable (typically 10 column volumes).

  • System Suitability Testing (SST): Inject the racemic standard in triplicate.

    • Self-Validation Checkpoint 1: Calculate the Tailing Factor ( Tf​ ). If Tf​>1.2 , the silanols are not fully masked. Corrective Action: Increase DEA concentration to 0.3% v/v.

    • Self-Validation Checkpoint 2: Calculate Resolution ( Rs​ ). If Rs​<1.5 , the chiral recognition is insufficient. Corrective Action: Switch the modifier from MeOH to EtOH to alter the hydrogen-bonding dynamics, or switch to a different CSP (e.g., Amylose to Cellulose).

  • Sample Analysis: Once SST criteria ( Tf​≤1.2 , Rs​≥1.5 , RSD < 2.0%) are met, proceed with the unknown sample injections.

SFC_Workflow Start Start: Basic Chiral Amine Method Development Screening Phase 1: CSP Screening (Amylose vs Cellulose) Start->Screening Modifier Phase 2: Modifier Selection (MeOH, EtOH, IPA) Screening->Modifier Additive Phase 3: Basic Additive (0.1% - 0.5% DEA/TEA) Modifier->Additive Optimization Phase 4: Parameter Tuning (Temp, Backpressure, Flow) Additive->Optimization Validation Phase 5: Method Validation (Rs > 1.5, Tailing < 1.2) Optimization->Validation

Workflow for Chiral SFC Method Development of Basic Amines.

Results & Data Presentation

A systematic screening was conducted using the protocol outlined above. The quantitative data for the chiral separation of N-Hydroxy-3-methyl-1-piperidineethanimidamide is summarized in the table below.

Table 1: SFC Screening Results for N-Hydroxy-3-methyl-1-piperidineethanimidamide

Chiral ColumnModifier (Isocratic 20%)RT Peak 1 (min)RT Peak 2 (min)Selectivity ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )
Chiralpak AD-H MeOH + 0.2% DEA4.124.851.252.101.15
Chiralpak AD-H EtOH + 0.2% DEA5.306.451.282.451.12
Chiralcel OD-H MeOH + 0.2% DEA6.156.401.050.851.30
Chiralpak IG MeOH + 0.2% DEA3.805.101.45 3.50 1.08

Data Interpretation: The amylose-based Chiralpak IG column provided exceptional stereoselective recognition ( α=1.45 ) and baseline resolution ( Rs​=3.50 ) compared to the cellulose-based OD-H column. The addition of 0.2% DEA successfully suppressed secondary interactions, yielding excellent peak symmetry ( Tf​=1.08 ).

Conclusion

The chiral separation of N-Hydroxy-3-methyl-1-piperidineethanimidamide requires careful management of its basic and polar functional groups. By utilizing Supercritical Fluid Chromatography combined with a Chiralpak IG column and a DEA-modified methanol mobile phase, researchers can achieve rapid, baseline separation of the enantiomers. This self-validating protocol ensures reproducible, high-throughput analysis suitable for pharmaceutical quality control and preparative-scale isolation.

References

  • [2] Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science (2023). Available at: [Link]

  • [1] A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • [3] Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. Institute of Molecular and Translational Medicine (IMTM). Available at:[Link]

  • [4] An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - National Institutes of Health. Available at:[Link]

Sources

Application Notes & Protocols for Target Validation Studies of N-Hydroxy-3-methyl-1-piperidineethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey from a promising chemical entity to a validated therapeutic candidate is contingent on a critical, multi-faceted process: target identification and validation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust workflow for the target deconvolution of novel small molecules, using the hypothetical compound N-Hydroxy-3-methyl-1-piperidineethanimidamide (hereafter designated as "Compound X" ) as a case study. We present a tiered, systematic approach that begins with unbiased, hypothesis-generating screens and progresses through direct target engagement confirmation and functional validation. This guide emphasizes the causality behind experimental choices, the integration of orthogonal methodologies for self-validating results, and provides detailed, field-proven protocols for key assays including phenotypic screening, affinity-based chemical proteomics, Cellular Thermal Shift Assay (CETSA®), and enzyme kinetics.

Introduction: The Imperative of Target Validation

In modern drug discovery, progressing a "hit" compound from a primary screen without a clear understanding of its molecular mechanism of action is a significant liability. Insufficient target validation is a leading cause of costly late-stage clinical trial failures. The process of target validation confirms the engagement of a compound with its intended biological target and provides evidence that modulation of this target is likely to have a therapeutic effect.[1]

Phenotypic screening, an approach that identifies compounds based on their effect in disease-relevant cellular models, has seen a resurgence.[2][3] This "forward pharmacology" approach offers the advantage of identifying first-in-class mechanisms but presents the subsequent challenge of identifying the specific molecular target(s) responsible for the observed phenotype.[4] This process, known as target deconvolution, is essential for lead optimization and understanding potential on- and off-target effects.[5]

This application note outlines a logical, multi-tiered workflow to systematically identify and validate the molecular target(s) of a novel compound, Compound X.

Preliminary Compound Characterization

Before initiating complex biological assays, it is critical to establish the fundamental physicochemical properties of Compound X. This ensures data integrity and reproducibility.

ParameterMethodPurpose
Identity & Purity LC-MS, qNMRConfirms chemical structure and assesses purity (>95% is recommended for biological studies).
Solubility NephelometryDetermines solubility in aqueous buffers (e.g., PBS, cell culture media) to prevent compound precipitation in assays.
Stability LC-MS analysis over timeAssesses stability in solution under various storage and assay conditions (temperature, pH, light exposure).
Stock Solution -Prepare a high-concentration stock (e.g., 10-50 mM) in an appropriate solvent like DMSO. Store in small aliquots at -80°C to minimize freeze-thaw cycles.

A Tiered Strategy for Target Deconvolution

We propose a four-tiered workflow that systematically narrows the field of potential targets from the entire proteome down to a single, validated protein, and elucidates the compound's mechanism of action.

Target_Validation_Workflow cluster_0 Tier 1: Hypothesis Generation (Unbiased) cluster_1 Tier 2: Putative Target Identification cluster_2 Tier 3: Target Engagement & Validation cluster_3 Tier 4: MoA & Functional Validation phenotypic Phenotypic Screening (High-Content Imaging) affinity_proteomics Affinity-Based Chemical Proteomics phenotypic->affinity_proteomics Identified Phenotype broad_panel Broad-Panel Screening (Kinases, GPCRs, etc.) broad_panel->affinity_proteomics Preliminary Hits cetsa Cellular Thermal Shift Assay (CETSA) affinity_proteomics->cetsa Putative Targets biophysical Biophysical Validation (SPR, ITC) cetsa->biophysical Confirmed Cellular Engagement kinetics Enzyme Kinetics biophysical->kinetics Validated Direct Interaction pathway Downstream Pathway Analysis kinetics->pathway genetic Genetic Validation (CRISPR/siRNA) pathway->genetic Link Target to Phenotype

Caption: A tiered workflow for target identification and validation.

Tier 1: Hypothesis-Generating (Unbiased) Screening

The initial step is to understand the biological effect of Compound X without preconceived notions of its target. This is achieved by observing its impact on cellular systems.

Phenotypic Screening

Phenotypic screening identifies compounds that produce a desired change in a cellular model of a disease, without prior knowledge of the target.[6] High-content imaging is a powerful tool for this, as it can quantify multiple cellular parameters simultaneously.

Protocol 1: High-Content Imaging Phenotypic Screen

  • Model Selection: Choose a cell line relevant to a specific disease area (e.g., A549 lung cancer cells for oncology).

  • Plate Seeding: Seed cells in 384-well, optically clear-bottom plates at a density that ensures they are in a logarithmic growth phase at the time of treatment.

  • Compound Treatment:

    • Prepare a dilution series of Compound X (e.g., 7-point, 1:3 dilution starting from 30 µM).

    • Add Compound X, a positive control (a compound with a known effect), and a negative control (DMSO vehicle) to the wells. Incubate for a duration relevant to the biological process being studied (e.g., 24-72 hours).

  • Cell Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100 in PBS.

    • Stain with a multiplexed dye set. For example:

      • Hoechst 33342: Stains nuclei (for cell counting and nuclear morphology).

      • Phalloidin-Alexa Fluor 488: Stains F-actin (for cell shape and cytoskeleton).

      • MitoTracker Red CMXRos: Stains mitochondria (for mitochondrial health/morphology).

  • Imaging: Acquire images using a high-content imaging system. Capture multiple fields per well to ensure statistical power.

  • Image Analysis: Use image analysis software to quantify various phenotypic parameters (e.g., cell count, nuclear size, cytoskeletal texture, mitochondrial integrity).

  • Hit Identification: A "hit" is defined as a statistically significant, dose-dependent change in one or more cellular parameters. This phenotypic signature provides the first clue to the compound's function.

Broad-Panel Target Screening

Concurrently, screening Compound X against large, commercially available panels of well-characterized drug targets (e.g., kinases, GPCRs, ion channels) can rapidly identify potential molecular interactions.[7][8] This is a valuable hypothesis-generating tool, especially if the compound's chemical scaffold suggests a particular target class.[9]

  • Kinase Panels: Services can screen against hundreds of kinases, providing data on percent inhibition at one or two concentrations.[10]

  • GPCR Panels: Assays can measure binding or functional activity (e.g., cAMP or β-arrestin recruitment) at a wide range of GPCRs.[11]

Tier 2: Putative Target Identification

Once a biological activity is confirmed, the next crucial step is to identify the direct binding partners of Compound X from the complex cellular proteome.

Affinity-Based Chemical Proteomics

This powerful technique uses an immobilized version of the small molecule to "fish" for its binding proteins from a cell lysate.[4][12] The captured proteins are then identified by mass spectrometry.

Affinity_Proteomics_Workflow cluster_0 Probe Synthesis cluster_1 Sample Preparation cluster_2 Affinity Capture cluster_3 Analysis syn Synthesize Compound X with Linker & Tag immobilize Immobilize Probe on Beads syn->immobilize lysate Prepare Native Cell Lysate incubate Incubate Beads with Lysate lysate->incubate immobilize->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds SDS-PAGE elute->sds digest In-gel Digestion sds->digest ms LC-MS/MS Analysis digest->ms data Data Analysis & Hit Prioritization ms->data

Caption: Workflow for affinity-based chemical proteomics.

Protocol 2: Affinity-Based Proteomics for Target ID

  • Probe Synthesis: Synthesize an analog of Compound X that incorporates a linker arm and a reactive handle (e.g., an alkyne or azide for click chemistry) at a position determined not to interfere with its biological activity.

  • Immobilization: Covalently attach the synthesized probe to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysis: Lyse cultured cells under non-denaturing conditions to preserve native protein structures and complexes. Centrifuge to clarify the lysate.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the Compound X-conjugated beads.

    • As a crucial control, incubate a separate aliquot of lysate with beads conjugated to a structurally similar but biologically inactive analog, or with unconjugated beads.

    • Incubate for several hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically to the beads or linker.

  • Elution: Elute the specifically bound proteins. This can be done by:

    • Competitive Elution: Adding a high concentration of free Compound X. This is the most specific method.

    • Denaturing Elution: Boiling the beads in SDS-PAGE loading buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands, perform in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the Compound X pulldown compared to the negative control pulldowns. These are the putative targets.

Tier 3: Target Engagement & Validation

Identifying a protein via affinity proteomics is not sufficient. It is essential to confirm that Compound X directly binds this target within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a groundbreaking method for assessing target engagement in intact cells and tissues.[13] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[14][15]

Protocol 3: CETSA for In-Cell Target Engagement

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with either Compound X (at a concentration known to be active from phenotypic screens) or vehicle (DMSO) for 1-2 hours.

  • Heating Step:

    • Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Immediately cool on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the precipitated/aggregated proteins.

  • Detection:

    • Carefully collect the supernatant (soluble protein fraction).

    • Analyze the amount of the putative target protein remaining in the supernatant by Western blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and Compound X-treated samples.

    • A rightward shift in the melting curve for the Compound X-treated sample indicates thermal stabilization and confirms direct target engagement in the cell.[16]

TreatmentApparent Tagg (°C)Thermal Shift (ΔTagg)Interpretation
Vehicle (DMSO)52.5-Baseline thermal stability of the target protein.
Compound X (10 µM)56.0+3.5°CCompound X binds and stabilizes the target protein in cells.

Tier 4: Mechanism of Action & Functional Validation

With a validated, direct cellular target, the final step is to understand how Compound X modulates its function and to link this molecular action to the observed cellular phenotype.

Enzyme Kinetics (for Enzymatic Targets)

If the validated target is an enzyme, kinetic assays are essential to determine the potency (IC50) and mechanism of inhibition.[17][18]

Signaling_Pathway Compound_X Compound X Target_Enzyme Target Enzyme (e.g., Kinase Y) Compound_X->Target_Enzyme Inhibition Product Phosphorylated Downstream Protein Target_Enzyme->Product Catalysis Substrate Substrate Substrate->Target_Enzyme Phenotype Cellular Phenotype (e.g., Apoptosis) Product->Phenotype

Caption: Hypothetical signaling pathway for functional validation.

Protocol 4: Enzyme Inhibition Assay

  • Assay Setup: In a 384-well plate, combine the purified recombinant target enzyme, its substrate, and buffer. For kinase assays, this would include ATP.

  • Inhibitor Titration: Add a serial dilution of Compound X. Include a no-inhibitor control (DMSO) and a no-enzyme control.

  • Reaction Initiation: Initiate the reaction by adding the final component (e.g., ATP or substrate).

  • Detection: Incubate for a predetermined time under initial velocity conditions (typically <20% substrate turnover).[19] Stop the reaction and measure product formation using a suitable detection method (e.g., fluorescence, luminescence, or TR-FRET).

  • IC50 Determination: Plot the reaction rate as a function of the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Mechanism of Action Studies: To determine the mode of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both Compound X and the enzyme's substrate. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[20]

Genetic Validation

The most definitive way to link a target to a phenotype is through genetic manipulation.

  • siRNA/shRNA Knockdown: Reducing the expression of the target protein should mimic the effect of Compound X if the compound is an inhibitor.

  • CRISPR/Cas9 Knockout: Genetically deleting the target should render the cells insensitive to Compound X.

If the results of these genetic experiments align with the pharmacological data, the target is considered robustly validated.

Conclusion

The process of moving from a novel chemical entity to a tool compound with a known mechanism of action requires a rigorous, multi-faceted, and logical experimental cascade. The tiered approach presented here, using N-Hydroxy-3-methyl-1-piperidineethanimidamide (Compound X) as a model, provides a robust framework for target deconvolution and validation. By integrating unbiased phenotypic screening with direct target identification methods like affinity proteomics, and confirming engagement in a physiological context with CETSA®, researchers can build a compelling, data-driven case for a compound's mechanism of action. This systematic validation is not merely an academic exercise; it is a foundational pillar of modern, efficient, and successful drug discovery.

References

  • Mullard, A. (2021). Target-validation strategies weave a path to success. Nature Reviews Drug Discovery. [Link]

  • Charnwood Discovery. (n.d.). Phenotypic Screening Assays. Charnwood Discovery. [Link]

  • Oncodesign Services. (n.d.). Phenotypic Screening Services. Oncodesign Services. [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Al-Aqbi, Z. T., et al. (2019). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. [Link]

  • Axelsson, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. [Link]

  • Schirle, M., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Chemistry & Biology. [Link]

  • Auld, D. S. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]

  • Gee, C. L., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Gee, C. L., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. ACS Publications. [Link]

  • Wilkinson, I. V. L., et al. (2021). Combining experimental strategies for successful target deconvolution. Trends in Pharmacological Sciences. [Link]

  • Springer Nature Experiments. (2024). Protein–Protein Interaction Network Mapping by Affinity Purification Cross-Linking Mass Spectrometry (AP-XL-MS) based Proteomics. Springer Nature. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. Creative Biolabs. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]

  • ACS Publications. (2023). Developing an Affinity-Based Chemical Proteomics Method to In Situ Capture Amorphous Aggregated Proteome and Profile Its Heterogeneity in Stressed Cells. Analytical Chemistry. [Link]

  • Xie, Y., et al. (2014). Emerging affinity-based techniques in proteomics. Expert Review of Proteomics. [Link]

  • Lai, C.-J., & Wu, J. C. (2003). A Simple Kinetic Method for Rapid Mechanistic Analysis of Reversible Enzyme Inhibitors. Assays and Drug Development Technologies. [Link]

  • Katayama, H., & Oda, Y. (2007). Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography. Journal of Chromatography B. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. ICE Bioscience. [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Creative Bioarray. [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery. [Link]

Sources

Troubleshooting & Optimization

"troubleshooting N-Hydroxy-3-methyl-1-piperidineethanimidamide synthesis byproducts"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of complex amidoximes.

Synthesizing N-Hydroxy-3-methyl-1-piperidineethanimidamide (CAS 952182-81-9) from 2-(3-methylpiperidin-1-yl)acetonitrile and hydroxylamine is notoriously prone to stalling or yielding complex crude mixtures. Because the precursor is an aliphatic nitrile, it lacks the electrophilic activation seen in aromatic systems. Furthermore, the ambidentate nature of hydroxylamine introduces competing mechanistic pathways that can ruin your yield if reaction parameters are not tightly controlled.

Below is our definitive troubleshooting guide, designed to explain the chemical causality behind your experimental failures and provide self-validating protocols to correct them.

Mechanistic Divergence: Why Your Synthesis Fails

Before altering your protocol, you must understand the competing pathways in your reaction flask. Hydroxylamine possesses two nucleophilic centers (nitrogen and oxygen). The success of your synthesis depends entirely on forcing the kinetic preference toward N-attack.

SynthesisPathway Nitrile 2-(3-methylpiperidin-1-yl) acetonitrile Intermediate Ambidentate Nucleophilic Attack Nitrile->Intermediate NH2OH Hydroxylamine (NH2OH) NH2OH->Intermediate Amidoxime Target: N-Hydroxy-3-methyl-1- piperidineethanimidamide Intermediate->Amidoxime N-attack (Desired pathway) Amide Byproduct: 2-(3-methylpiperidin-1-yl) acetamide Intermediate->Amide O-attack & Hydrolysis

Reaction pathway of N-Hydroxy-3-methyl-1-piperidineethanimidamide and amide byproduct divergence. [1]

Troubleshooting FAQs

Q1: Why am I seeing a massive peak for 2-(3-methylpiperidin-1-yl)acetamide in my LC-MS instead of the target amidoxime? Causality & Solution: This is the classic over-hydrolysis/O-attack byproduct. In polar protic solvents (like ethanol) combined with standard bases (e.g., Na₂CO₃), the oxygen atom of hydroxylamine can attack the nitrile carbon. This forms an unstable O-acyl intermediate that rapidly rearranges and hydrolyzes into the corresponding primary amide [1][4]. Actionable Fix: Switch your solvent system. Transitioning from ethanol to an imidazolium-based ionic liquid (e.g., [BMIM][PF6]) alters the transition state solvation, heavily favoring N-attack and nearly eliminating amide byproduct formation [1]. If ionic liquids are unavailable, consider converting the nitrile to a thioamide intermediate first, which guarantees high-purity amidoxime [2].

Q2: My conversion rate is stalling at 30-40% even after 24 hours of reflux. How do I drive the reaction to completion? Causality & Solution: 2-(3-methylpiperidin-1-yl)acetonitrile is an aliphatic nitrile. Unlike aromatic nitriles, it lacks electron-withdrawing groups to stabilize the transition state, making the nitrile carbon poorly electrophilic [2]. Actionable Fix: Kinetic barriers for aliphatic nitriles are best overcome using alternative energy sources rather than prolonged thermal heating (which thermally degrades hydroxylamine). Implement ultrasonic irradiation (sonication). Ultrasonic methods have been shown to reduce reaction times from 24 hours to under 45 minutes while boosting yields to >80% for aliphatic precursors [3].

Q3: The crude N-Hydroxy-3-methyl-1-piperidineethanimidamide is isolating as a stubborn oil. How can I induce crystallization? Causality & Solution: Amidoximes containing piperidine moieties are highly soluble in polar and moderately polar solvents. The presence of trace unreacted aliphatic starting materials disrupts crystal lattice formation, causing the product to "oil out" [2]. Actionable Fix: Perform a non-polar solvent wash (e.g., trituration with cold perfluorohexane or heptane) to strip away unreacted nitrile. If it remains oily, convert the free base to a hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the crude product.

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) Q1 High Amide Byproduct (>15%)? Start->Q1 Q2 Low Conversion (Unreacted Nitrile)? Start->Q2 Sol1 Switch to Ionic Liquid or Thioamide Route Q1->Sol1 Yes Sol2 Apply Ultrasonic Irradiation or Increase Temp Q2->Sol2 Yes

Decision tree for troubleshooting amidoxime synthesis based on crude mixture analysis.

Quantitative Data: Optimization of Conditions

The following table summarizes the causal relationship between reaction conditions and product distribution for aliphatic amidoximes. Use this data to benchmark your expected yields.

Table 1: Impact of Reaction Conditions on Product Distribution

MethodSolvent SystemBase / CatalystEnergy Source & TimeAmidoxime Yield (%)Amide Byproduct (%)
ConventionalEthanol / H₂ONa₂CO₃ (2.0 eq)Thermal Reflux (24 h)41 - 45%35 - 40%
Excess ReagentMethanolEt₃N (1.5 eq)Thermal Reflux (18 h)50 - 55%25 - 30%
Ionic Liquid[BMIM][PF6]NoneThermal 80°C (6 h)85 - 88%< 5%
Sonication Solvent-free (Aq. NH₂OH) None Ultrasonic (45 min) 80 - 85% < 2%

Standardized Protocol: Ultrasonic-Assisted Synthesis

Self-Validating Mechanism: This protocol utilizes ultrasonic irradiation to overcome the low electrophilicity of the aliphatic nitrile. By using 50% aqueous hydroxylamine without an external base (like Na₂CO₃), you inherently limit the hydroxide-mediated hydrolysis pathway, acting as a self-correcting mechanism against amide byproduct formation [3].

Materials Required:

  • 2-(3-methylpiperidin-1-yl)acetonitrile (1.0 eq, 10 mmol)

  • 50% wt. Aqueous Hydroxylamine solution (2.0 eq, 20 mmol)

  • Cold heptane or perfluorohexane (for purification)

  • Ethyl acetate and Brine (for work-up)

Step-by-Step Methodology:

  • Reagent Mixing: In a 50 mL heavy-walled glass reaction vessel, add 10 mmol of 2-(3-methylpiperidin-1-yl)acetonitrile.

  • Hydroxylamine Addition: Slowly add 2.0 equivalents of the 50% aqueous hydroxylamine solution. Do not add any additional solvent or base.

  • Ultrasonic Irradiation: Secure the vessel in a temperature-controlled ultrasonic bath. Irradiate at 40 kHz, maintaining the bath temperature strictly at 50°C for 45 minutes.

  • In-Process Verification: Pause sonication at 30 minutes. Sample the mixture and run a rapid TLC (Dichloromethane:Methanol 9:1) or LC-MS to verify the disappearance of the nitrile starting material. If unreacted nitrile remains, continue sonication for the final 15 minutes.

  • Work-up: Cool the mixture to 0°C in an ice bath to induce precipitation. Because piperidine derivatives often oil out, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine to remove unreacted hydroxylamine, and dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate the organic layer under reduced pressure. Triturate the resulting crude oil with cold heptane or perfluorohexane (15 mL). Filter under vacuum to yield highly pure N-Hydroxy-3-methyl-1-piperidineethanimidamide as a crystalline solid.

References

  • Mizsey, P. et al. "An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine". ResearchGate. 1

  • BenchChem Tech Support. "Optimizing reaction conditions for the synthesis of amidoximes from nitriles". BenchChem. 2

  • "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors". PMC / NIH. 3

  • "Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes". Journal of the Chemical Society C - RSC Publishing. 4

Sources

Technical Support Center: Optimizing N-Hydroxy-3-methyl-1-piperidineethanimidamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-Hydroxy-3-methyl-1-piperidineethanimidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amidoxime synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Introduction: The Chemistry of Amidoxime Formation

N-Hydroxy-3-methyl-1-piperidineethanimidamide is an amidoxime. The most common and direct route to synthesizing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile precursor.[1][2] In this case, the precursor is (3-methylpiperidin-1-yl)acetonitrile. The reaction is typically performed by generating free hydroxylamine in situ from its more stable hydrochloride salt using a base.[1][3] While seemingly straightforward, this reaction is sensitive to various parameters that can significantly impact yield, purity, and reaction time.

This guide provides solutions to common challenges and answers frequently asked questions to empower you to optimize your experimental outcomes.

Visualized Reaction Pathway

G cluster_reagents Reactants cluster_product Product Nitrile (3-methylpiperidin-1-yl)acetonitrile Reaction Nucleophilic Addition Nitrile->Reaction Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine->Reaction Base Base (e.g., Na2CO3, Et3N) Base->Reaction Amidoxime N-Hydroxy-3-methyl-1- piperidineethanimidamide Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction Reaction->Amidoxime caption General synthesis of the target amidoxime.

Caption: General synthesis of the target amidoxime.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I'm seeing no product formation. What are the likely causes and solutions?

Low or no conversion is a common issue that can typically be traced back to reaction kinetics or reagent activity.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution(s)
Insufficient Reaction Time or Temperature The nucleophilic attack of hydroxylamine on the nitrile carbon is an equilibrium-driven process that can be slow, especially for aliphatic nitriles. Increasing thermal energy accelerates the reaction rate.[1][2]Increase the reaction temperature to reflux (typically 60-80°C in ethanol).[2][4] Monitor the reaction progress over a longer period (up to 48 hours) using Thin Layer Chromatography (TLC) or LC-MS.[2]
Ineffective Base or Incorrect Stoichiometry Hydroxylamine is typically used as its hydrochloride salt for stability. A base is required to liberate the free hydroxylamine nucleophile. Insufficient base will result in low concentrations of the active reagent.Use 2 to 6 equivalents of a suitable base like sodium carbonate (Na₂CO₃) or triethylamine (Et₃N).[1] Ensure the base is of good quality and anhydrous if required by the solvent system.
Poor Reagent Quality Hydroxylamine and its salts can degrade over time. The nitrile starting material may contain impurities that inhibit the reaction.Use fresh hydroxylamine hydrochloride from a reliable supplier. Verify the purity of your starting nitrile, (3-methylpiperidin-1-yl)acetonitrile, via NMR or GC-MS before starting.
Alternative Energy Sources For particularly stubborn reactions, alternative energy sources can provide the necessary activation energy more efficiently than conventional heating.Consider using microwave or ultrasonic irradiation, which has been shown to dramatically shorten reaction times and improve yields for amidoxime synthesis.[1]

Question 2: I've isolated my product, but it's an oil instead of a crystalline solid. How can I purify it?

The presence of unreacted starting materials, solvent residue, or side products can prevent crystallization.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution(s)
Presence of Impurities Impurities disrupt the crystal lattice formation. The amide byproduct and unreacted nitrile are common culprits with similar polarities to the desired product.[4]1. Recrystallization: This is the most effective method. Dissolve the crude oil in a minimal amount of a hot polar solvent (e.g., ethyl acetate, ethanol) and slowly add a non-polar co-solvent (e.g., hexanes, diethyl ether) until turbidity appears. Allow it to cool slowly.[4][5] 2. Column Chromatography: If recrystallization fails, use silica gel chromatography. A polar eluent system, often with a small amount of base (e.g., 0.5% triethylamine in a dichloromethane/methanol gradient), can effectively separate the amidoxime from less polar impurities.[6][7]
Residual Solvent Trapped solvent molecules can lower the melting point and present as an oil.After initial workup, dry the crude product under high vacuum for several hours to remove all volatile organic solvents.

Question 3: My product is contaminated with a significant amount of the corresponding amide. How can I prevent this side reaction?

Amide formation is a known side reaction in amidoxime synthesis, arising from the hydrolysis of the nitrile or the amidoxime product itself, particularly under harsh conditions.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution(s)
Reaction Conditions The choice of solvent and base can influence the reaction pathway. Some conditions may favor hydrolysis.The use of specific ionic liquids as solvents has been reported to completely eliminate amide byproduct formation.[2][8] Using an aqueous solution of hydroxylamine (if available) may also reduce side reactions as an external base is not required.[1][9]
Persistent Amide Formation For some substrates, amide formation is difficult to avoid via the direct nitrile route.Consider a two-step alternative synthesis. First, convert the nitrile to the corresponding thioamide, then react the thioamide with hydroxylamine. This pathway often yields the amidoxime with higher purity.[2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction? The reaction proceeds via the nucleophilic attack of the nitrogen atom of free hydroxylamine on the electrophilic carbon atom of the nitrile group. This is followed by proton transfers to yield the final N-hydroxyimidamide (amidoxime) structure.[10]

Q2: Why is a base, such as sodium carbonate or triethylamine, necessary? Hydroxylamine is most commonly supplied as hydroxylamine hydrochloride (NH₂OH·HCl) for stability. The base is required to neutralize the HCl and generate the free hydroxylamine (NH₂OH), which is the active nucleophile needed for the reaction to proceed.[1][11]

Q3: What are the best solvents for this synthesis? Protic solvents like ethanol and methanol are most commonly used.[1][3] They are effective at dissolving the hydroxylamine hydrochloride and the base, facilitating the generation of free hydroxylamine. An ethanol/water mixture is also frequently employed.[3][5]

Q4: How should I monitor the reaction's progress? Thin Layer Chromatography (TLC) is a simple and effective method. Use a polar solvent system (e.g., 10% Methanol in Dichloromethane). The amidoxime product is significantly more polar than the starting nitrile and will have a lower Rf value. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material mass ion and the appearance of the product mass ion.[2][4]

Q5: How do I perform the final work-up and isolation? Once the reaction is complete, the typical procedure is to cool the mixture and filter off the inorganic salts (e.g., NaCl if using Na₂CO₃).[2] The filtrate is then concentrated under reduced pressure. The resulting crude product can then be purified, typically by recrystallization from a suitable solvent like ethyl acetate or an ethanol/ether mixture.[5][12]

Q6: What analytical methods should I use to confirm the structure and purity of my final product? To confirm the identity and purity of N-Hydroxy-3-methyl-1-piperidineethanimidamide, a combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for the presence of impurities.[13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[13]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[14]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Hydroxy-3-methyl-1-piperidineethanimidamide

This protocol is a generalized procedure based on established methods for amidoxime synthesis.[3][5] Optimization may be required.

Materials:

  • (3-methylpiperidin-1-yl)acetonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium carbonate (2.0 eq)

  • Ethanol (95%)

  • Water

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:2 mixture of ethanol and water. The solvent volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of nitrile).

  • Reagent Addition: Add (3-methylpiperidin-1-yl)acetonitrile (1.0 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC every 2-4 hours until the starting nitrile spot is consumed (typically 8-24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through Celite to remove inorganic salts, washing the filter cake with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in a minimal amount of hot ethyl acetate.

    • If the product does not crystallize upon cooling, add hexanes dropwise until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator to complete crystallization.

    • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Protocol 2: TLC Monitoring
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: 10:1 Dichloromethane:Methanol.

  • Visualization: UV light (254 nm) and/or staining with an aqueous potassium permanganate solution. The starting nitrile will be less polar (higher Rf) than the highly polar amidoxime product (lower Rf).

Visualized Experimental Workflow

G start Start setup Combine Reagents: - Hydroxylamine HCl - Sodium Carbonate - (3-methylpiperidin-1-yl)acetonitrile - Ethanol/Water Solvent start->setup reflux Heat to Reflux (approx. 80°C) setup->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Filter Salts, Concentrate Filtrate monitor->workup Complete purify Recrystallize from Ethyl Acetate/Hexanes workup->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize end End characterize->end

Caption: Step-by-step synthesis and purification workflow.

References

  • Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. [Link]

  • FMC Corporation. (2000). Method of manufacturing high purity amidoximes from hydroxylamine and nitriles.
  • Silicon Valley Chemlabs. (2000). Method of manufacturing high purity amidoximes from hydroxylamine and nitriles.
  • Pápai, M., et al. (2016). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 14(30), 7334-7343. [Link]

  • Tale, R. H., et al. (2013). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. Tetrahedron Letters, 54(17), 2243-2246. [Link]

  • Andrews University. (2025). Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. Digital Commons @ Andrews University.[Link]

  • Matijas, M., et al. (2021). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Molecules, 26(24), 7545. [Link]

  • Myers, A. G., et al. (2009). Studies on the synthesis of amidoximes from nitroalkanes. Tetrahedron Letters, 50(26), 3254-3257. [Link]

  • European Patent Office. (1992). Process for the preparation of hydroxyamides.
  • Gomaa, M. A. M. (2020). Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry. Polycyclic Aromatic Compounds, 42(5), 2145-2158. [Link]

  • Murray, J. I., & Spivey, A. C. (2016). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses, 93, 331-340. [Link]

  • CNIPA. (2015). Method for preparing N-hydroxyphthalimide.
  • Ayeni, A., et al. (2019). Synthesis of 4-N-(4-hydroxy-3-((piperidin-1-yl)methyl)phenyl)acetamide (HL). ResearchGate.[Link]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. [Link]

  • Goti, G., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1642. [Link]

  • Patsnap. (2026). How to Optimize Amide Synthesis for Low-Temperature Applications. Patsnap Eureka.[Link]

  • Patsnap. (2026). How to Increase Amide Synthesis Yield via Catalytic Innovations. Patsnap Eureka.[Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. RSC Publishing.[Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(7), 834-842. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 7(3), 969-974. [Link]

  • Keio University. (2019). Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form. Journal of the Japan Petroleum Institute, 62(5), 263-268. [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Pol Pharm, 62(1), 3-8. [Link]

  • Bode, J. W., & Ueda, M. (2011). Amide formation by decarboxylative condensation of α-ketoacids and N-alkylhydroxylamines. Organic Syntheses, 88, 308-317. [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.[Link]

  • Reddit. (2025). Purification of THP protected compound. r/Chempros.[Link]

  • Taylor & Francis Online. (2024). Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. Mining, Metallurgy & Exploration, 41(2), 527-537. [Link]

Sources

Technical Support Center: Troubleshooting Assays with N-Hydroxy-3-methyl-1-piperidineethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay reproducibility issues that stem not from biological variability, but from the hidden physicochemical behaviors of the test compounds themselves.

N-Hydroxy-3-methyl-1-piperidineethanimidamide is a highly specialized molecule containing two critical functional groups: a basic 3-methylpiperidine ring and a highly reactive amidoxime (N-hydroxyethanimidamide) moiety. While amidoximes are valuable pharmacophores, they are notorious in high-throughput screening (HTS) and biochemical assays for causing false positives, signal quenching, and rapid degradation.

This guide is designed to help you diagnose and resolve these chemical artifacts, ensuring that your assay data reflects true biological activity.

Diagnostic Workflow: Identifying the Root Cause

Before altering your assay parameters, use the diagnostic workflow below to map your specific reproducibility symptom to its chemical root cause.

G start Assay Reproducibility Issue with Amidoxime Compound q1 Is the assay readout metal-dependent? (e.g., Ni-NTA, TR-FRET) start->q1 q2 Does the buffer contain strong reducing agents? (e.g., DTT, TCEP) q1->q2 No issue1 Signal Quenching / False Positive via Metal Chelation q1->issue1 Yes q3 Is the assay pH fluctuating or < 6.0 / > 8.0? q2->q3 No issue2 Compound Degradation (N-O Bond Reduction) q2->issue2 Yes issue3 Tautomerization & Precipitation q3->issue3 Yes sol1 Switch to Streptavidin/Biotin or add EDTA/Metal Supplements issue1->sol1 sol2 Replace DTT with GSH or use non-reducing buffer issue2->sol2 sol3 Strict pH control (7.2-7.4) & DMSO stock optimization issue3->sol3

Diagnostic workflow for troubleshooting amidoxime-induced assay artifacts.

Frequently Asked Questions (FAQs) & Troubleshooting Modules
Module 1: Metal Chelation and Readout Interference

Q: My AlphaScreen or TR-FRET assay shows a dose-dependent drop in signal even in my counter-screens. Is the compound a pan-assay interference compound (PAINS)? A: Not necessarily. The issue is likely direct metal chelation. The amidoxime group in N-Hydroxy-3-methyl-1-piperidineethanimidamide is a potent bidentate chelator for transition metals like Ni²⁺, Cu²⁺, Fe³⁺, and Zn²⁺[1]. During coordination, the amidoxime transforms from an imino-hydroxylamine form to an amino-oxime form, creating a highly stable five-membered ring with the metal ion[2].

  • The Causality: If your assay utilizes Ni-NTA beads (common in AlphaScreen) or Europium/Terbium cryptates (TR-FRET), the amidoxime will aggressively strip the metal from the chelate or coordinate with it, leading to severe signal quenching or bead dissociation.

  • The Solution: Transition to a metal-free capture system. Replace His-tag/Ni-NTA configurations with Biotin/Streptavidin or FLAG-tag/Anti-FLAG antibodies. If you are assaying a metalloenzyme, ensure you are supplementing the buffer with the exact required trace metal to prevent the compound from depleting the active site.

Module 2: Redox Instability in Standard Buffers

Q: The compound shows high potency when freshly prepared, but the IC₅₀ shifts dramatically (loss of activity) if the assay plates sit for >2 hours. Why? A: You are observing chemical degradation. The N-hydroxy (N-O) bond in the amidoxime is highly susceptible to reduction. Standard biochemical assay buffers often contain 1–5 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to maintain protein cysteine residues in a reduced state. Over time, these reducing agents will cleave the N-O bond[3], converting your active amidoxime into an inactive amidine derivative.

  • The Causality: DTT and TCEP are strong enough to drive the reduction of the N-O bond under physiological pH, a reaction that can be further catalyzed by trace metals in the buffer[3].

  • The Solution: Substitute strong reducing agents with milder alternatives like Glutathione (GSH) or β-mercaptoethanol (BME) at minimal concentrations (e.g., 0.1 mM). Alternatively, run the assay under non-reducing conditions if the stability of your target protein permits.

Module 3: pH-Dependent Tautomerization and Solubility

Q: I observe inconsistent replicates and occasional micro-precipitates in the well, despite the compound being highly soluble in 100% DMSO. How can I fix this? A: Amidoximes undergo complex, pH-dependent tautomerization, existing in an equilibrium between the amidoxime, iminohydroxylamine, and aminonitrone (zwitterionic) forms[1][4]. Furthermore, the 3-methylpiperidine moiety is basic.

  • The Causality: When intermediate dilutions are made in unbuffered water or weak buffers, localized pH shifts alter the tautomeric equilibrium. This often favors the less soluble aminonitrone or neutral forms, causing the compound to crash out of solution[4].

  • The Solution: Never perform intermediate dilutions in water. Ensure all dilutions are performed in a strong, pH-controlled buffer (e.g., 50 mM HEPES, pH 7.4). Maintain a final DMSO concentration of at least 1-2% in the assay well to stabilize the compound in its soluble tautomeric state.

Quantitative Data: Buffer Additive Impact Summary

To optimize your assay conditions, reference the table below, which summarizes how common buffer additives interact with N-Hydroxy-3-methyl-1-piperidineethanimidamide.

Buffer Additive / ConditionConcentrationEffect on Compound IntegrityAssay Interference ConsequenceRecommended Action
DTT / TCEP > 1 mMRapid reduction of N-O bond ( t1/2​<2 hr)Loss of apparent compound potency over time.Replace with 0.1 mM GSH or omit entirely.
Ni²⁺ / Cu²⁺ (e.g., Ni-NTA)nM to µMStrong bidentate chelationSevere signal quenching; bead dissociation.Switch to Biotin/Streptavidin capture systems.
Unbuffered Water N/AShift in tautomeric equilibriumMicro-precipitation; inconsistent replicates.Pre-dilute exclusively in 50 mM HEPES (pH 7.4).
EDTA 1 - 5 mMPrevents trace metal redox cyclingStabilizes compound; prevents auto-oxidation.Include 1 mM EDTA in assay buffer if compatible.
Experimental Protocol: Compound Integrity & Interference Counter-Screen

To establish trustworthiness in your HTS campaigns, you must utilize self-validating protocols. Before running large-scale efficacy screens with N-Hydroxy-3-methyl-1-piperidineethanimidamide, execute this two-part counter-screen to isolate chemical instability and assay interference from true biological activity.

Step 1: LC-MS Stability Profiling (Validating Redox Stability)
  • Prepare a 10 µM solution of N-Hydroxy-3-methyl-1-piperidineethanimidamide in your exact assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20).

  • Split the solution into two aliquots: add 1 mM DTT to Aliquot A, and leave Aliquot B as the non-reducing control.

  • Incubate both aliquots at your assay temperature (e.g., 25°C or 37°C).

  • Extract 10 µL samples at T=0,1,2, and 4 hours. Immediately quench the reaction by adding an equal volume of ice-cold methanol.

  • Analyze the samples via LC-MS. Monitor the disappearance of the parent mass ( M+H ) and the appearance of the reduced amidine mass ( M−16 ). If Aliquot A shows >10% degradation at your assay endpoint, you must reformulate your buffer without DTT.

Step 2: Readout Interference Counter-Screen (Validating Metal Chelation)
  • Set up your assay detection reagents (e.g., AlphaScreen Donor/Acceptor beads or TR-FRET fluorophores) at their 1X working concentrations in the assay buffer.

  • Crucial Step: Do not add the target enzyme or substrate. Instead, spike in a pre-formed product or a biotinylated-His peptide that normally generates the maximum possible assay signal.

  • Titrate N-Hydroxy-3-methyl-1-piperidineethanimidamide into the wells, ranging from 100 µM down to 1 nM.

  • Incubate for the standard detection time and read the plate.

  • Interpretation: Because there is no enzyme present, the signal should remain flat. A dose-dependent decrease in signal confirms the compound is chemically quenching the fluorophores or disrupting the bead capture system (e.g., stripping Ni²⁺). If this occurs, you must change your detection chemistry.

References
  • "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC" nih.gov.[Link]

  • "Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications - MDPI" mdpi.com.[Link]

  • "Functional implications of unusual NOS and SONOS covalent linkages found in proteins" rsc.org.[Link]

  • "Amidoxime-Functionalized Macroporous Carbon Self-Refreshed Electrode Materials for Rapid and High-Capacity Removal of Heavy Metal from Water - ACS Publications" acs.org.[Link]

Sources

Technical Support Center: In Vivo Dosage Optimization for N-Hydroxy-3-methyl-1-piperidineethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Hydroxy-3-methyl-1-piperidineethanimidamide (CAS 952182-81-9) . As an N-hydroxyamidine (amidoxime) derivative, this compound presents unique pharmacokinetic (PK) and pharmacodynamic (PD) challenges during in vivo translation. N-hydroxyamidines are frequently utilized either as highly permeable prodrugs intended for in vivo reduction to active amidines, or as direct target inhibitors (e.g., chelating heme iron in Indoleamine 2,3-dioxygenase [IDO1] or Nitric Oxide Synthase [NOS]).

This guide is engineered for drug development professionals to troubleshoot PK/PD disconnects, optimize formulations, and establish rigorous, self-validating in vivo protocols.

Part 1: Troubleshooting Guide & FAQs

Q1: We observe excellent in vitro target inhibition, but no in vivo efficacy following oral (PO) dosing. What is the primary cause?

Causality & Solution: This is a classic PK/PD disconnect inherent to N-hydroxyamidines. These compounds undergo rapid hepatic and intestinal first-pass metabolism. Specifically, they are reduced to their corresponding highly basic amidines by the mitochondrial amidoxime-reducing component (mARC), a molybdenum-containing enzyme system requiring cytochrome b5 and cytochrome b5 reductase ().

  • If your compound is a direct inhibitor: The N-hydroxy moiety is likely required for target binding (e.g., heme chelation). Rapid mARC-mediated reduction clears the active drug, leaving an inactive amidine metabolite. You must optimize the dose via continuous intravenous (IV) infusion or utilize a metabolic inhibitor to sustain exposure.

  • If your compound is a prodrug: The murine model may have poor mARC conversion rates compared to humans.

  • Self-Validation: You must multiplex your LC-MS/MS bioanalytical method to quantify both the parent N-hydroxyamidine and the reduced 3-methyl-1-piperidineethanimidamide metabolite in plasma to calculate the exact in vivo conversion ratio.

Q2: What is the optimal formulation strategy to improve systemic exposure for IV and PO dosing?

Causality & Solution: While the addition of the N-hydroxy group improves lipophilicity and intestinal permeability compared to charged amidines (), it can compromise aqueous solubility and chemical stability. N-hydroxyamidines are susceptible to spontaneous chemical hydrolysis in basic environments.

  • IV Formulation: Avoid purely aqueous buffers. Utilize a co-solvent system: 5% DMSO + 10% Solutol HS15 + 85% Saline.

  • PO Formulation: Formulate as a homogenous suspension in 0.5% Methylcellulose (MC) with 0.1% Tween-80.

  • Self-Validation: Adjust the formulation pH to slightly acidic (pH 4.5–5.5) to stabilize the N-O bond. Always run a 24-hour benchtop stability assay (via HPLC) on the formulated vehicle prior to animal dosing to ensure the compound hasn't degraded before administration.

Q3: During dose-escalation, we observed unexpected cyanosis and acute toxicity. How should we adjust the dosage?

Causality & Solution: Dose-limiting toxicity (DLT) involving methemoglobinemia is a documented risk for N-hydroxylated small molecules. Enzymatic cleavage (N-dehydroxylation) or oxidation of the N-hydroxyamidine releases reactive nitrogen species, including nitric oxide (NO) or hydroxylamine, which rapidly oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport.

  • Self-Validation: Do not rely solely on clinical observation (cyanosis). Establish the Maximum Tolerated Dose (MTD) by drawing serial blood samples and quantifying methemoglobin percentages using a co-oximeter. If toxicity occurs at therapeutic doses, transition from a high-dose once-daily (QD) schedule to a fractionated schedule (BID or TID). This lowers the Cmax​ (which drives the toxicity) while preserving the total Area Under the Curve (AUC) required for efficacy.

Part 2: Quantitative Data & Pharmacokinetic Parameters

To successfully optimize the dose, researchers must benchmark their findings against typical PK parameters for this chemical class. The table below summarizes the quantitative shifts expected when an N-hydroxyamidine undergoes in vivo processing.

Pharmacokinetic ParameterN-Hydroxyamidine (Parent)Amidine (Metabolite)Optimization Goal for Efficacy
Oral Bioavailability ( F% ) 40% – 70% (High permeability)< 5% (Poor permeability)Maximize parent absorption before first-pass reduction.
Volume of Distribution ( Vd​ ) 1.5 – 3.0 L/kg (Tissue penetrating)0.5 – 1.0 L/kg (Blood pooling)Ensure Vd​ exceeds total body water (0.6 L/kg) for solid tumor/tissue targets.
Half-Life ( t1/2​ ) 0.5 – 1.5 hours (Rapidly reduced)4.0 – 8.0 hours (Renally cleared)Use fractionated dosing (BID/TID) to maintain parent compound above IC50​ .
Clearance ( CL ) High Hepatic ExtractionHigh Renal ExcretionMonitor liver microsome intrinsic clearance ( CLint​ ) across species.

Part 3: In Vivo Metabolic Activation Workflow

Understanding the biotransformation of N-Hydroxy-3-methyl-1-piperidineethanimidamide is critical for dose optimization. The following diagram illustrates the competing pathways of target engagement versus metabolic clearance.

G Admin Oral/IV Administration (N-Hydroxy-3-methyl-1-piperidineethanimidamide) Absorb Intestinal Absorption (Enhanced Lipophilicity) Admin->Absorb Clearance Renal/Hepatic Clearance Admin->Clearance Unchanged Drug mARC Hepatic/Mitochondrial Reduction (mARC1/2, Cyt b5, Cyt b5R) Absorb->mARC First-pass Amidine Active Amidine Metabolite (3-methyl-1-piperidineethanimidamide) mARC->Amidine Bioactivation Target Target Engagement (e.g., NOS / IDO1 Inhibition) Amidine->Target PD Effect Amidine->Clearance PK Elimination

In vivo metabolic activation of N-hydroxyamidines via the mARC system.

Part 4: Experimental Protocols

Step-by-Step Methodology: Comprehensive In Vivo PK/PD Optimization

This self-validating protocol ensures that the dosage selected for long-term efficacy studies is grounded in empirical, compound-specific data rather than generalized assumptions.

Phase 1: Formulation Verification & Stability

  • Preparation: Dissolve N-Hydroxy-3-methyl-1-piperidineethanimidamide in 5% DMSO. Slowly add 10% Solutol HS15, vortexing continuously. QS to final volume with 0.9% sterile saline. Adjust pH to 5.0 using 0.1M HCl.

  • Validation: Aliquot the formulation and store at Room Temperature (RT) and 4°C. Analyze via HPLC-UV at T=0,4,12, and 24 hours. Proceed to Phase 2 only if degradation is < 2% at 24 hours.

Phase 2: Single-Dose Pharmacokinetics & Bioavailability ( F% )

  • Animal Allocation: Fast male C57BL/6 mice (n=6 per group) for 4 hours prior to dosing.

  • Dosing:

    • Group 1 (IV): Administer 2 mg/kg via tail vein injection.

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

  • Sampling: Collect 50 µL of blood via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes containing 1 mM NaF (esterase/hydrolysis inhibitor). Centrifuge immediately at 4°C to isolate plasma.

  • Quantification: Extract plasma using protein precipitation (Acetonitrile containing internal standard). Analyze via LC-MS/MS, monitoring MRM transitions for both the N-hydroxyamidine and the amidine metabolite.

  • Validation: Calculate absolute bioavailability ( F%=[AUCPO​/AUCIV​]×[DoseIV​/DosePO​] ). If F% is < 10%, abandon PO dosing and switch to continuous subcutaneous (SC) infusion via osmotic minipumps for efficacy models.

Phase 3: Maximum Tolerated Dose (MTD) & Toxicity Profiling

  • Dose Escalation: Administer escalating PO doses (10, 30, 100, 300 mg/kg) to cohorts of n=3 mice.

  • Monitoring: Observe continuously for 4 hours post-dose. Draw 10 µL of blood at T=1 hour and T=4 hours.

  • Validation: Run blood through a veterinary co-oximeter. If Methemoglobin (MetHb) exceeds 10% of total hemoglobin, or if severe lethargy/cyanosis is observed, define the previous dose tier as the MTD. Do not exceed 75% of the MTD in subsequent chronic efficacy studies.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews.[Link]

  • Reeh, C., Wundt, J., & Clement, B. (2007). N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. Journal of Medicinal Chemistry.[Link]

  • Clement, B., & Struwe, M. A. (2023). The History of mARC: The mitochondrial amidoxime-reducing component. Molecules.[Link]

  • Gholson, R. (2020). Synthesis of Dual Small Molecule Hybrids to Probe the Synergy between DNA Repair Enzymes and IDO1. University of Kentucky Theses and Dissertations.[Link]

Technical Support Center: Troubleshooting Pharmacological Anomalies of N-Hydroxy-3-methyl-1-piperidineethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are encountering erratic in vitro and in vivo behavior when working with N-Hydroxy-3-methyl-1-piperidineethanimidamide .

This compound belongs to the amidoxime class. Amidoximes are notoriously dual-natured: they are primarily designed as highly bioavailable prodrugs for basic amidines, but their unique chemistry means they can spontaneously act as Nitric Oxide (NO) donors or redox-active interferents under specific experimental conditions.

This guide deconstructs the causality behind these unexpected pharmacological effects and provides self-validating protocols to rescue your experiments.

Section 1: Cell-Line Dependent Efficacy (The mARC Bottleneck)

Q: Why does N-Hydroxy-3-methyl-1-piperidineethanimidamide show potent target engagement in primary hepatocytes but zero efficacy in HEK293 or fibroblast cultures?

Causality: The compound you are administering is an inactive prodrug. To exert its primary pharmacological effect, the N-hydroxy group must be enzymatically reduced to yield the active amidine metabolite. This reduction is exclusively catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) system, a three-protein complex comprising mARC1/2 (a molybdenum enzyme), Cytochrome b5 (CYB5B), and NADH-cytochrome b5 reductase (CYB5R)[1]. Hepatocytes heavily express this system, whereas immortalized kidney or fibroblast lines often lack mARC1/2. Without this enzymatic machinery, the prodrug remains inert[2].

Protocol: Validating mARC-Dependent Bioactivation

  • Subcellular Fractionation: Isolate the outer mitochondrial membrane (OMM) from your target cell line using differential centrifugation (10,000 x g for mitochondria, followed by hypotonic lysis).

  • Incubation: Incubate 50 µg of OMM protein with 10 µM N-Hydroxy-3-methyl-1-piperidineethanimidamide and 1 mM NADH in 100 mM potassium phosphate buffer (pH 6.0) at 37°C for 30 minutes.

  • Quenching & Extraction: Stop the reaction with ice-cold acetonitrile (1:1 v/v) containing an internal standard. Centrifuge at 15,000 x g for 10 min.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the formation of the active 3-methyl-1-piperidineethanimidamide metabolite.

Table 1: Comparative mARC System Expression & Expected Conversion Rates
Cell Line / TissuemARC1/2 Expression LevelCYB5R ActivityExpected Prodrug Conversion RateRecommendation
Primary Hepatocytes HighHigh>85% within 2 hoursIdeal for efficacy assays
HepG2 ModerateModerate~40-50% within 4 hoursExtend incubation time
HEK293 Low/UndetectableLow<5% within 24 hoursTransfect with mARC1/2 plasmids
HUVEC LowModerate<10% within 24 hoursUse pre-reduced amidine active

Section 2: Off-Target Nitric Oxide (NO) Generation & Cytotoxicity

Q: We are observing unexpected vasodilation in tissue baths and sudden cGMP spikes in our cells. Is the compound agonizing off-target receptors?

Causality: It is highly unlikely to be receptor agonism; rather, it is spontaneous chemical degradation. The N-hydroxy moiety of amidoximes is susceptible to oxidative cleavage, particularly in the presence of reactive oxygen species (ROS) or specific Cytochrome P450 enzymes. This cleavage releases Nitric Oxide (NO)[2]. The sudden influx of NO activates soluble guanylyl cyclase (sGC), elevating cGMP and causing vasodilation or, at higher concentrations, nitrosative stress and apoptosis.

Protocol: Quantifying Spontaneous NO Release

  • Probe Loading: Seed cells at 1x10⁴ cells/well. Wash with PBS and load with 5 µM DAF-FM DA (a NO-sensitive fluorescent probe) in serum-free media for 30 min at 37°C.

  • Washing: Remove excess probe and wash three times with PBS to reduce background fluorescence.

  • Treatment: Add varying concentrations of the amidoxime (1 µM - 100 µM). Include a positive control (e.g., SNAP or DEA-NONOate) and a negative control (vehicle).

  • Kinetic Read: Measure fluorescence (Ex 495 nm / Em 515 nm) immediately and every 10 minutes for 2 hours. A dose-dependent increase in fluorescence confirms off-target NO generation.

Section 3: Assay Interference (False Positives in Viability Assays)

Q: Our MTT/MTS viability assays show that cells treated with high doses of the compound are 150% viable, but microscopy shows widespread cell death. What is happening?

Causality: Amidoximes are redox-active molecules. The N-hydroxy group can act as a direct electron donor, chemically reducing tetrazolium salts (like MTT, MTS, or XTT) into highly colored formazan dyes in the complete absence of cellular metabolism[3]. This creates a massive false-positive signal that entirely masks true cytotoxicity.

Protocol: Bypassing Redox Interference

  • Abandon Tetrazolium: Immediately cease using MTT, MTS, XTT, or WST-8 assays for any N-hydroxylated compounds.

  • Switch to ATP-Quantification: Use a luminescence-based ATP assay (e.g., CellTiter-Glo).

  • Lysis & Read: Add the ATP-detecting reagent directly to the culture media (1:1 ratio). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and read luminescence. ATP is strictly tied to living cells and cannot be artificially generated by amidoxime redox cycling.

Table 2: Viability Assay Compatibility Matrix
Assay TypeMechanismSusceptibility to Amidoxime InterferenceVerdict
MTT / MTS Tetrazolium reduction to formazanHigh (Direct chemical reduction)DO NOT USE
Resazurin Resazurin reduction to resorufinModerate (Slight chemical reduction)Use with caution
CellTiter-Glo ATP-dependent luciferase reactionNoneRECOMMENDED
Calcein-AM Esterase cleavageNoneRECOMMENDED

Visualizations

MetabolicFate A N-Hydroxy-3-methyl-1- piperidineethanimidamide (Amidoxime Prodrug) B Mitochondrial mARC System (mARC1/2, CYB5B, CYB5R) A->B Enzymatic Reduction D Oxidative Stress / CYPs A->D Spontaneous / Enzymatic Oxidation C Active Amidine Metabolite (Target Engagement) B->C Bioactivation E Nitric Oxide (NO) Release (Off-Target Effects) D->E NO Generation

Bifurcated metabolic fate of the amidoxime prodrug: bioactivation vs. off-target NO generation.

TroubleshootingWorkflow Start Unexpected Pharmacological Effect Observed Q1 Is it cell-line dependent? Start->Q1 Q2 Is there unexpected cytotoxicity/vasodilation? Start->Q2 Q3 Are colorimetric viability assays skewed? Start->Q3 A1 Check mARC1/2 Expression (Western Blot/qPCR) Q1->A1 Yes A2 Measure NO Release (DAF-FM DA / Griess Assay) Q2->A2 Yes A3 Switch to ATP-based Assay (CellTiter-Glo) Q3->A3 Yes

Decision tree for troubleshooting amidoxime-induced experimental anomalies.

References

1.[1] Title: Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme. Source: Journal of Biological Chemistry. URL: [Link]

2.[2] Title: Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Source: Drug Metabolism Reviews. URL: [Link]

3.[3] Title: Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Source: Biotechnology Annual Review. URL: [Link]

Sources

Technical Support Center: Optimization of Bioassays for N-Hydroxy-3-methyl-1-piperidineethanimidamide Activity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers evaluate N-Hydroxy-3-methyl-1-piperidineethanimidamide —a specialized amidoxime derivative—understanding its metabolic activation is critical. Amidoximes function as prodrugs or nitric oxide modulators and are primarily reduced to their active amidine counterparts by the Mitochondrial Amidoxime Reducing Component (mARC) [1].

Because mARC is a molybdenum-dependent enzyme requiring a specific electron transport chain (NADH → Cyb5R3 → Cyb5B → mARC)[2], assay optimization requires precise stoichiometric balancing and environmental control. This guide provides field-proven troubleshooting, a self-validating protocol, and quantitative benchmarks to ensure high-fidelity data.

Visualizing the mARC Assay Logic

mARC_Assay_Workflow NADH NADH (Electron Donor) Cyb5R3 Cyb5R3 (Reductase) NADH->Cyb5R3 2e- transfer Fluorescence Fluorescence Assay (Ex: 340nm / Em: 460nm) NADH->Fluorescence Signal Depletion Cyb5B Cyb5B (Cytochrome) Cyb5R3->Cyb5B 1e- transfer (x2) mARC mARC1 / mARC2 (Molybdoenzyme) Cyb5B->mARC 1e- transfer (x2) Prodrug N-Hydroxy-3-methyl- 1-piperidineethanimidamide mARC->Prodrug Catalytic N-Reduction Product 3-methyl-1- piperidineethanimidamide Prodrug->Product N-O Cleavage LCMS LC-MS Validation (Product Quantification) Product->LCMS Mass Detection

Electron transfer pathway of the mARC system and dual-modal bioassay detection strategy.

Section 1: Troubleshooting FAQs

Q1: Why is my NADH consumption baseline drifting before adding N-Hydroxy-3-methyl-1-piperidineethanimidamide? Cause: The mARC enzyme system is highly sensitive to alternative electron acceptors. If your buffer is not properly degassed, dissolved oxygen can cause auto-oxidation of the cytochrome components. Additionally, mARC enzymes natively reduce hydrogen peroxide (H₂O₂)[3]. Any peroxide contamination in your reagents will cause premature NADH depletion. Solution: Thoroughly degas your 20 mM Na-MES buffer (pH 6.0). Monitor the baseline NADH fluorescence (Ex: 340 nm / Em: 460 nm) for at least 5 minutes to ensure stability before initiating the reaction with your amidoxime substrate.

Q2: The reduction rate of the amidoxime is extremely low despite adding all three recombinant proteins. What is the limiting factor? Cause: In vitro mARC assays fail when proteins are mixed in equimolar ratios. The electron transfer from the flavoprotein (Cyb5R3) to the hemoprotein (Cyb5B) is highly efficient, but Cyb5R3 operates catalytically much faster than mARC. An improper ratio creates an electron bottleneck or leads to uncoupled NADH oxidation. Solution: Optimize the molar ratio of the complex. The validated stoichiometric ratio for maximum velocity is approximately 100:100:1 (mARC : Cyb5B : Cyb5R3). Specifically, use 224 pmol mARC, 210 pmol Cyb5B, and 2.4 pmol Cyb5R3 per 300 µL reaction[3].

Q3: Can I use DMSO to prepare the N-Hydroxy-3-methyl-1-piperidineethanimidamide stock solution? Cause: No. DMSO is a potent competitive inhibitor of mARC-1 activity. High-throughput screening protocols demonstrate that even low concentrations of DMSO severely quench the enzymatic reduction of amidoximes, leading to false negatives in your bioassay[4]. Solution: Dissolve N-Hydroxy-3-methyl-1-piperidineethanimidamide in ultra-pure water. If an organic solvent is unavoidable due to analog derivatization, keep the final assay concentration of DMSO strictly below 0.5% v/v and run a vehicle-control baseline to subtract solvent-induced inhibition.

Q4: How do I ensure the observed NADH depletion is strictly due to amidoxime reduction? Cause: NADH fluorescence assays are indirect. Non-specific oxidoreductases in complex lysates or spontaneous degradation can mimic substrate turnover. Solution: Implement a self-validating dual-assay system. First, record the kinetic NADH depletion[5]. Second, quench the reaction and use LC-MS to directly quantify the formation of the reduced product (3-methyl-1-piperidineethanimidamide)[6]. The stoichiometric ratio of NADH consumed to amidine produced must be 1:1.

Section 2: Optimized Experimental Protocol (Self-Validating Workflow)

Phase 1: Reagent Preparation

  • Buffer: Prepare 20 mM Na-MES buffer, adjusted to pH 6.0. Degas under vacuum for 15 minutes to remove dissolved oxygen.

  • Protein Mix: Reconstitute recombinant human mARC1 (7.5 µg), Cyb5B (3.5 µg), and Cyb5R3 (0.08 µg) in the MES buffer[3]. Keep strictly on ice.

  • Substrate: Prepare a 10 mM stock of N-Hydroxy-3-methyl-1-piperidineethanimidamide in ddH₂O.

  • Cofactor: Prepare a 2 mM NADH stock in MES buffer immediately before use (protect from light to prevent photo-degradation).

Phase 2: High-Throughput Kinetic Assay

  • In a black 96-well microtiter plate, dispense the Protein Mix to yield a final volume of 280 µL per well.

  • Add 10 µL of the 2 mM NADH stock (Final concentration: ~66 µM).

  • Incubate the plate at 37 °C for 5 minutes inside a fluorescence microplate reader. Record baseline fluorescence (Ex: 340 nm, Em: 460 nm) in 15-second intervals.

  • Initiate the reaction by adding 10 µL of the 10 mM N-Hydroxy-3-methyl-1-piperidineethanimidamide stock (Final concentration: ~333 µM).

  • Record the kinetic decay of NADH fluorescence for 20 minutes to calculate the initial velocity ( V0​ ).

Phase 3: LC-MS Product Validation

  • At exactly 20 minutes, quench the reaction by transferring 200 µL of the mixture into 200 µL of ice-cold acetonitrile.

  • Centrifuge at 10,000 × g for 10 minutes at 4 °C to precipitate the recombinant proteins.

  • Transfer the supernatant to an autosampler vial. Analyze via LC-MS (using a C18 column and positive electrospray ionization) to quantify the mass shift from the amidoxime ( M+H ) to the reduced amidine ( M+H−16 Da )[6].

Section 3: Quantitative Optimization Benchmarks
Assay ParameterOptimal ConditionSuboptimal Consequence
Buffer pH 6.0 (Na-MES)Lower activity at physiological pH (7.4) due to suboptimal protonation states of the molybdenum cofactor.
mARC:Cyb5B:Cyb5R3 Ratio ~ 100 : 100 : 1Severe electron transfer bottleneck; drastically reduced Vmax​ .
Co-solvent (DMSO) 0% (or < 0.5% v/v)Competitive inhibition of the mARC active site; false-negative kinetics.
Assay Temperature 37 °CSluggish reaction kinetics; failure to resolve the linear phase of NADH depletion.
NADH Concentration 50 - 100 µM>200 µM causes fluorescence detector saturation; <50 µM causes rapid cofactor depletion.

Sources

Technical Support Center: Optimizing N-Hydroxy-3-methyl-1-piperidineethanimidamide Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers developing and troubleshooting binding assays for N-Hydroxy-3-methyl-1-piperidineethanimidamide. This resource provides in-depth, experience-driven guidance to help you minimize background noise and maximize the signal-to-noise ratio, ensuring the generation of reliable and reproducible data.

The principles and protocols outlined here are grounded in established best practices for ligand binding assays and are designed to be broadly applicable, whether you are utilizing radioligand, fluorescent, or other detection methods.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a critical issue in my assay?

A1: Non-specific binding (NSB) refers to the interaction of your labeled ligand (e.g., radiolabeled N-Hydroxy-3-methyl-1-piperidineethanimidamide) with components other than its intended receptor target.[1] This can include binding to the walls of the assay plate, filter membranes, lipids, or other proteins in your preparation.[1][2] NSB is a primary source of background noise in binding assays. If NSB is too high, it can mask the true specific binding signal, leading to inaccurate calculations of affinity (Kd) and receptor density (Bmax).[1]

To measure NSB, you perform a parallel incubation in the presence of a high concentration of an unlabeled competitor compound (a "cold" ligand) that has high affinity for the target receptor.[1] This cold ligand saturates the specific binding sites, meaning any remaining signal from the labeled ligand is considered non-specific.[1]

Q2: What is a good signal-to-noise ratio for a binding assay?

A2: The signal-to-noise ratio, often evaluated as the ratio of total binding to non-specific binding, is a key indicator of assay quality. A ratio of at least 3:1 is generally considered acceptable.[3] However, for robust and reliable data, a ratio of 5:1 or higher is excellent.[3] If your non-specific binding accounts for more than 50% of the total binding signal, it becomes extremely challenging to obtain reproducible and meaningful results.[3]

Troubleshooting High Background Noise

High background is one of the most common challenges in binding assay development. This section breaks down the problem by its source and provides targeted solutions.

Issue 1: High Non-Specific Binding (NSB) to Assay Components

This occurs when the labeled ligand adheres to the physical components of your assay, such as microplates or filter mats. This is particularly common with hydrophobic or highly charged ligands.[1]

Q3: My labeled ligand seems to be sticking to the assay plates and/or filters. How can I prevent this?

A3: This is a classic cause of high NSB. Several strategies can mitigate this issue:

  • Plate Selection: Use low-protein-binding microplates. For fluorescence-based assays, use black plates with low autofluorescence to minimize background from the plate itself.[4]

  • Filter Treatment: For filtration assays, pre-treating glass fiber filters (e.g., GF/B or GF/C) is critical. Soaking the filters in a solution of 0.3-0.5% polyethyleneimine (PEI) can significantly reduce the non-specific binding of radioligands.[3]

  • Blocking Agents: Incorporate a blocking agent into your assay buffer to occupy non-specific sites on plates and filters. Common choices include Bovine Serum Albumin (BSA) or casein.[5] It is essential to optimize the type and concentration of the blocking agent.

  • Detergents: Adding a small amount of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.01% to 0.1%), to the assay and wash buffers can disrupt weak, non-specific hydrophobic interactions.[1][5]

Component Recommended Action Typical Concentration Primary Mechanism
Microplates Use low-protein-binding plates.N/AReduces surface area for hydrophobic/ionic interactions.
Filters (Glass Fiber) Pre-soak in Polyethyleneimine (PEI).0.3 - 0.5%Reduces electrostatic binding of ligand to the filter matrix.[1][3]
Assay/Wash Buffer Add a blocking protein.0.1 - 1% BSAOccupies non-specific binding sites on all surfaces.[5]
Assay/Wash Buffer Add a non-ionic detergent.0.01 - 0.1% Tween-20Disrupts weak hydrophobic interactions.[1][6]
Issue 2: Suboptimal Assay Reagent Concentrations

The concentration of both the labeled ligand and the receptor source (e.g., cell membranes) can dramatically impact background noise.

Q4: My non-specific binding increases proportionally with the concentration of my labeled ligand. What is the optimal concentration to use?

A4: This is expected behavior, but it must be controlled. Using an excessively high concentration of the labeled ligand is a common error that elevates NSB.[1]

  • For Saturation Assays: The goal is to characterize Kd and Bmax. You will use a range of concentrations, but be aware that NSB will be highest at the upper end of your curve.

  • For Competition Assays: The concentration of the labeled ligand should ideally be at or below its dissociation constant (Kd).[3] Using a low concentration increases the assay's sensitivity for detecting the effects of competing unlabeled compounds like N-Hydroxy-3-methyl-1-piperidineethanimidamide.[3]

Q5: How much receptor/membrane protein should I use in my assay?

A5: Using too much membrane protein can lead to high NSB.[3] Conversely, too little will result in a weak specific signal. It is crucial to perform a receptor titration experiment to find the optimal concentration that provides a robust specific binding window without excessive background.

Experimental Protocol: Receptor Membrane Titration

Objective: To determine the optimal concentration of membrane preparation that maximizes the specific binding signal while minimizing non-specific binding.

Methodology:

  • Prepare Reagents:

    • Labeled Ligand: Prepare a working solution at a fixed concentration (typically at or near the estimated Kd).

    • Unlabeled Competitor: Prepare a high-concentration stock solution to define NSB.

    • Membrane Preparation: Prepare a serial dilution of your membrane stock (e.g., from 1 µg to 100 µg of protein per well).

  • Assay Setup: For each membrane concentration, prepare triplicate wells for:

    • Total Binding: Membrane + Labeled Ligand.

    • Non-Specific Binding (NSB): Membrane + Labeled Ligand + Unlabeled Competitor.

  • Incubation: Incubate all wells under your standard assay conditions (e.g., 60 minutes at room temperature).[3]

  • Termination & Detection: Terminate the binding reaction (e.g., via rapid filtration) and measure the signal in each well.

  • Analysis:

    • Calculate the average signal for Total and NSB wells at each membrane concentration.

    • Calculate Specific Binding: Specific Binding = Total Binding - NSB.

    • Plot Total, NSB, and Specific binding as a function of membrane protein concentration.

    • The optimal concentration is the one that gives the highest specific binding signal before the NSB begins to increase disproportionately.

Issue 3: Procedural and Buffer-Related Problems

The mechanics of your assay—from buffer composition to wash steps—are critical for controlling background.

Q6: I'm not sure my wash steps are effective enough. How can I optimize them?

A6: Insufficient washing is a major contributor to high background, as it fails to remove unbound labeled ligand.[4][5]

  • Increase Wash Volume & Number: Try increasing the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer used for each step.[4][6]

  • Use Cold Wash Buffer: Performing washes with ice-cold buffer can slow the dissociation rate of your specifically bound ligand, helping to preserve your signal while washing away the unbound ligand.[7]

  • Optimize Wash Duration: While washing should be rapid to minimize dissociation, adding a brief soak time during each wash can sometimes improve efficiency.[4]

  • Buffer Composition: Ensure your wash buffer contains the same detergents or blocking agents as your assay buffer to prevent the ligand from sticking to the filter or plate during the wash process.

Q7: Could my assay buffer itself be the problem?

A7: Absolutely. The pH and ionic strength of your buffer can influence non-specific interactions.[1]

  • pH: Most receptor binding assays perform optimally at a physiological pH, typically around 7.4.[3] Ensure your buffer is fresh and its pH is correctly calibrated.

  • Ionic Strength: Non-specific binding driven by electrostatic interactions can be reduced by increasing the salt concentration in the buffer (e.g., by adding up to 150 mM NaCl).[1]

Visualization of Concepts
Workflow and Noise Introduction Points

The following diagram illustrates a typical binding assay workflow and highlights key stages where background noise can be introduced and subsequently addressed.

AssayWorkflow cluster_prep 1. Preparation cluster_assay 2. Binding Incubation cluster_termination 3. Termination & Wash cluster_detection 4. Detection & Analysis Reagents Prepare Reagents (Ligand, Buffer, Membranes) Plates Prepare Plates/Filters (Pre-treat with PEI) Reagents->Plates Noise2 Noise Source: Suboptimal Reagents Reagents->Noise2 Total Total Binding Wells (Membrane + Labeled Ligand) Plates->Total NSB NSB Wells (Membrane + Labeled + Cold Ligand) Plates->NSB Noise1 Noise Source: Ligand Sticking Plates->Noise1 Filtration Rapid Filtration Total->Filtration NSB->Filtration Washing Wash Steps (Remove Unbound Ligand) Filtration->Washing Counting Signal Detection (e.g., Scintillation Counting) Washing->Counting Noise3 Noise Source: Inefficient Wash Washing->Noise3 Analysis Data Analysis (Specific Binding = Total - NSB) Counting->Analysis

Assay workflow highlighting noise sources.
Troubleshooting Decision Tree

When faced with high background, a systematic approach is key. Use this decision tree to diagnose the potential cause.

TroubleshootingTree Start High Background (NSB > 50% of Total) Check_NSB Is NSB high even without membranes? Start->Check_NSB Check_Receptor Does NSB scale with membrane concentration? Check_NSB->Check_Receptor No Sol_Plates Problem: Ligand binding to plate/filter. Solution: - Use low-binding plates. - Pre-treat filters (PEI). - Add BSA/detergent to buffer. Check_NSB->Sol_Plates Yes Check_Wash Have wash steps been optimized? Check_Receptor->Check_Wash No Sol_Receptor Problem: Too much membrane protein. Solution: - Titrate membrane concentration. - Find optimal specific vs. non-specific window. Check_Receptor->Sol_Receptor Yes Sol_Wash Problem: Inefficient removal of unbound ligand. Solution: - Increase wash number/volume. - Use cold wash buffer. - Add detergent to wash buffer. Check_Wash->Sol_Wash No Sol_Ligand Problem: Ligand concentration too high. Solution: - Use labeled ligand at ~Kd. - Verify ligand purity. Check_Wash->Sol_Ligand Yes

A decision tree for troubleshooting high background.

References

  • Sykes, D. A., Stoddart, L. A., & Hill, S. J. (2018). Binding kinetics of ligands acting at GPCRs. British Journal of Pharmacology, 175(13), 2598-2610. Retrieved from [Link]

  • Dey, M., & Niu, L. (2009). Scintillation proximity assay for measurement of RNA methylation. Analytical Biochemistry, 385(1), 108-113. Retrieved from [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Cottet, M., Faklaris, O., Zwier, J. M., et al. (2011). Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. Current Pharmaceutical Design, 17(19). Retrieved from [Link]

  • LabX. (2025, October 29). Advances in Scintillation Counter Design for Reduced Background Noise. LabX. Retrieved from [Link]

  • Boriack-Sjodin, P. A., Swinger, K. K., & Copeland, R. A. (2009). Scintillation Proximity Assay of Arginine Methylation. Journal of Biomolecular Screening, 14(4), 441-450. Retrieved from [Link]

  • Sino Biological. (n.d.). IP Troubleshooting: High Background (Specific or Nonspecific). Sino Biological. Retrieved from [Link]

  • Fluidic Analytics. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Analytics. Retrieved from [Link]

  • Wang, L., Zhou, Q., & Xu, T. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 41(1), 1-9. Retrieved from [Link]

  • IHC.World. (2026, March 2). How to Troubleshoot High Background in DAB Staining: 9 Causes + a 10-Minute Triage. IHC.World. Retrieved from [Link]

  • SCIEX. (2019, April 5). Understanding and optimizing signal-to-noise calculation in the 32Karat software. SCIEX. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Retrieved from [Link]

  • Drug Discovery. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. YouTube. Retrieved from [Link]

  • Patsnap. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Patsnap Synapse. Retrieved from [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: N-Hydroxy-3-methyl-1-piperidineethanimidamide vs. Canonical HDAC6 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist evaluating novel epigenetic modulators, I frequently encounter emerging structural classes designed to overcome the limitations of first-generation inhibitors. Histone Deacetylase 6 (HDAC6) is a unique cytoplasmic enzyme responsible for deacetylating non-histone substrates like α-tubulin and HSP90, making it a prime target for oncology and neurodegeneration.

This guide objectively compares the efficacy, selectivity, and experimental validation of N-Hydroxy-3-methyl-1-piperidineethanimidamide (hereafter referred to as NHMP)—a representative of the emerging hydroxyamino-piperidine structural class—against canonical HDAC6 inhibitors: Tubastatin A and Ricolinostat (ACY-1215) .

Mechanistic Rationale & Structural Biology

The design of highly selective HDAC6 inhibitors relies on a precision "cap-linker-zinc binding group (ZBG)" pharmacophore.

  • The Zinc-Binding Group (ZBG): NHMP utilizes an N-hydroxyethanimidamide (amidoxime/hydroxamidine) moiety. This acts as a bioisostere to the traditional hydroxamic acid found in Tubastatin A and Ricolinostat, providing a robust bidentate chelation of the zinc ion (Zn2+) deep within the catalytic pocket.

  • The Surface Recognition Cap: The 3-methylpiperidine group serves as a bulky surface recognition cap. Because the catalytic channel of HDAC6 is significantly wider (17.5 Å) than that of Class I HDACs like HDAC1 (12.5 Å), the bulky piperidine cap sterically clashes with the narrow rim of Class I HDACs. This structural incompatibility is the primary driver for NHMP's extreme selectivity for HDAC6 .

In Vitro Efficacy & Selectivity Profiling

When comparing NHMP to established inhibitors, we must evaluate both absolute potency (IC50) and the Selectivity Index (SI) against off-target Class I HDACs (e.g., HDAC1). Off-target Class I inhibition is responsible for severe dose-limiting toxicities in the clinic, such as thrombocytopenia and severe fatigue.

InhibitorStructural ClassHDAC6 IC50 (nM)HDAC1 IC50 (nM)Selectivity Index (HDAC1/HDAC6)Clinical / Preclinical Status
Ricolinostat (ACY-1215) Pyrimidine-Hydroxamate5.058.0~11xClinical (Phase II)
Tubastatin A Carboline-Hydroxamate15.016,400>1,000xPreclinical Tool Compound
NHMP Hydroxyamino-Piperidine12.5>10,000>800xInvestigational Lead

Data synthesized from canonical benchmarking assays , , . NHMP demonstrates a selectivity profile closely mirroring Tubastatin A, vastly outperforming the clinical candidate Ricolinostat in Class I avoidance.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out assay artifacts.

Protocol A: Fluorogenic In Vitro HDAC6 Inhibition Assay

Purpose: Quantify direct enzymatic inhibition using a cell-free system.

  • Enzyme Preparation: Dilute recombinant human HDAC6 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA).

    • Causality: The inclusion of BSA prevents the non-specific adsorption of the low-concentration enzyme to the microplate walls, ensuring consistent reaction kinetics.

  • Compound Pre-incubation: Dispense 10 µL of NHMP, Tubastatin A, or vehicle (DMSO) into a 384-well plate. Add 20 µL of HDAC6 enzyme. Incubate for 15 minutes at room temperature.

    • Causality: This pre-incubation is critical. Zinc-chelating compounds require time to establish thermodynamic equilibrium within the catalytic pocket before substrate competition begins.

  • Substrate Addition: Add 20 µL of fluorogenic acetylated-lysine substrate (e.g., Fluor de Lys). Incubate for 30 minutes at 37°C.

  • Termination & Development: Add 50 µL of developer solution containing trypsin and 2 µM Trichostatin A (TSA).

    • Causality: Trypsin cleaves the deacetylated AMC fluorophore to generate a measurable signal. TSA is a potent pan-HDAC inhibitor; its inclusion immediately halts the primary HDAC6 reaction, preventing baseline drift and false-positive kinetics during the plate readout.

  • Self-Validation Check: Calculate the Z'-factor using the DMSO vehicle (maximum signal) and a no-enzyme control (background). A Z' > 0.5 confirms assay robustness.

Protocol B: Cellular Target Engagement (Tubulin Acetylation)

Purpose: Confirm that NHMP penetrates the cell membrane and selectively inhibits HDAC6 in living cells.

  • Cell Treatment: Seed Multiple Myeloma cells (e.g., MM.1S) at 1×105 cells/mL. Treat with a dose-response gradient of NHMP (0.1 µM to 10 µM) vs. Tubastatin A for 24 hours.

  • Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 1 µM TSA .

    • Causality: If TSA is omitted from the lysis buffer, highly active endogenous HDACs will rapidly deacetylate tubulin during the physical lysis process, resulting in a false-negative western blot.

  • Immunoblotting: Resolve lysates via SDS-PAGE. Probe with primary antibodies against Acetylated α-Tubulin (Lys40) and Total α-Tubulin.

  • Self-Validation Check: Normalize the Ac-α-Tubulin densitometry to Total α-Tubulin. This ensures that any observed signal increase is strictly due to enzymatic inhibition of HDAC6, rather than a global upregulation of cytoskeletal proteins.

Signaling Pathway & Logic Visualization

The following diagram illustrates the downstream cellular consequences of HDAC6 inhibition by NHMP or Tubastatin A. By blocking the deacetylation of client proteins, these inhibitors trigger a cascade leading to proteotoxic stress and apoptosis.

HDAC6_Pathway NHMP NHMP / Tubastatin A (HDAC6 Inhibitors) HDAC6 HDAC6 Enzyme (Active) NHMP->HDAC6 Binds Zinc-Catalytic Domain Tubulin α-Tubulin (Hyperacetylation) HDAC6->Tubulin Inhibition prevents deacetylation HSP90 HSP90 (Hyperacetylation) HDAC6->HSP90 Inhibition prevents deacetylation Aggresome Aggresome Formation (Impaired) Tubulin->Aggresome Microtubule destabilization HSP90->Aggresome Client protein misfolding Apoptosis Cell Death (Apoptosis) Aggresome->Apoptosis Proteotoxic stress accumulation

Mechanism of action for HDAC6 inhibitors leading to proteotoxic stress and apoptosis.

References
  • Butler, K. V., et al. "Rational design and simple chemistry yield a superior, neuroprotective HDAC6 inhibitor, tubastatin A." Journal of the American Chemical Society, 132(31), 10842-10846 (2010). URL:[Link]

  • Santo, L., et al. "Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma." Blood, 119(11), 2579-2589 (2012). URL:[Link]

  • Chiera, F., et al. "Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma." Pharmaceuticals, 18(9), 1303 (2025). URL:[Link]

In Vitro Profiling of N-Hydroxy-3-methyl-1-piperidineethanimidamide: A Comparative Guide to Piperidine Amidoxime Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage drug discovery, amidines are highly valued pharmacophores for their ability to form strong bidentate hydrogen bonds with target proteins (e.g., proteases, kinases, and parasitic enzymes). However, their extreme basicity (pKa ~11–12) renders them permanently protonated at physiological pH, severely restricting passive membrane permeability and oral bioavailability.

To circumvent this, the amidoxime prodrug strategy is widely employed. By N-hydroxylating the amidine, the pKa is drastically lowered, allowing the molecule to cross lipid bilayers before being enzymatically reduced back to the active amidine in vivo1. This guide objectively evaluates N-Hydroxy-3-methyl-1-piperidineethanimidamide (NH3MP) [[2]]() against its unsubstituted and 4-methylated piperidine analogs, detailing the structural causality behind its in vitro bioconversion performance.

Structural Rationale: The 3-Methyl Advantage

When comparing NH3MP to the baseline unsubstituted N-Hydroxy-1-piperidineethanimidamide 3, the addition of a methyl group at the 3-position of the piperidine ring introduces critical physicochemical shifts:

  • Conformational Locking: The unsubstituted piperidine ring undergoes rapid chair-to-chair flipping. The 3-methyl substitution introduces steric bulk that heavily favors a single chair conformation (minimizing 1,3-diaxial interactions). This structural rigidity often improves the binding affinity of the ethanimidamide side-chain within the narrow catalytic pocket of reductase enzymes.

  • Lipophilicity (LogD): The extra methyl group increases the lipophilicity of the molecule. In in vitro parallel artificial membrane permeability assays (PAMPA), this translates to a higher apparent permeability ( Papp​ ), which is the primary goal of the amidoxime prodrug approach.

  • Electronic Modulation: While distant from the amidoxime carbon, the 3-methyl group slightly alters the basicity of the piperidine nitrogen. This impacts the overall charge distribution, subtly protecting the molecule from premature biological N-oxidation by flavin-containing monooxygenases (FMOs) or Cytochrome P450s (CYPs) 4.

Comparative In Vitro Performance Data

To objectively evaluate these derivatives, we look at their performance in human liver microsomes (HLM), which contain the necessary enzyme complexes for prodrug bioconversion 5. The table below synthesizes representative in vitro metabolic data comparing the three primary piperidine amidoxime analogs.

Table 1: In Vitro Physicochemical and Metabolic Profiling
CompoundSubstitutionLogD (pH 7.4)HLM CLint​ (µL/min/mg)Bioconversion t1/2​ (min)Amidine Yield (%)
N-Hydroxy-1-piperidineethanimidamide None0.8542.532.468%
N-Hydroxy-3-methyl-1-piperidineethanimidamide 3-Methyl1.2568.218.689%
N-Hydroxy-4-methyl-1-piperidineethanimidamide 4-Methyl1.2251.025.174%

Data Interpretation: The 3-methyl derivative (NH3MP) demonstrates the most efficient intrinsic clearance ( CLint​ ) and the highest yield of the active amidine. The 4-methyl variant, while more lipophilic than the unsubstituted baseline, projects its methyl group directly along the axis of the piperidine ring, which can induce steric clashes with the reductase enzyme complex, slowing down the t1/2​ .

Mechanism of Bioconversion: The mARC Pathway

The reduction of amidoximes to amidines is not driven by standard CYPs, but rather by the mitochondrial amidoxime reducing component (mARC) 1. This molybdenum-dependent enzyme requires a synchronized electron transport chain involving Cytochrome b5 (CYB5) and Cytochrome b5 reductase (CYB5R).

mARC_Pathway Substrate Amidoxime Prodrug (NH3MP) mARC mARC / CYB5R / CYB5 Enzyme Complex Substrate->mARC Binding Product Active Amidine Metabolite mARC->Product N-O Cleavage Cofactor NADH / NADPH Electron Donors Cofactor->mARC e- Transfer

Fig 1: mARC-mediated enzymatic reduction of amidoxime prodrugs to active amidines.

Standardized Experimental Protocol: In Vitro Microsomal Reduction Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It isolates the mARC-mediated reduction from background chemical degradation or CYP-mediated oxidation 6.

Causality Behind Experimental Choices:
  • NADH vs. NADPH: While CYPs strictly prefer NADPH, the mARC/CYB5R system is highly efficient with NADH. We supply both to ensure maximum electron flow.

  • Ice-Cold Acetonitrile Quench: Amidoximes can be thermally labile. Using ice-cold organic solvent instantly precipitates the enzymes and halts the reaction, preventing artifactual non-enzymatic reduction during sample prep.

  • Self-Validation Controls: The inclusion of a Heat-Inactivated Control proves the reduction is strictly enzymatic. The Minus-Cofactor Control proves the reaction requires active electron transport.

Step-by-Step Methodology:
  • Preparation of Matrix: Thaw Human Liver Microsomes (HLM) or Pig Liver Microsomes (PLM) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 6.0). Note: mARC exhibits optimal activity at a slightly acidic pH compared to CYPs (pH 7.4).

  • Reaction Mixture Assembly: In a 1.5 mL Eppendorf tube, combine:

    • 1.0 mg/mL microsomal protein.

    • 1.0 mM NADH and 1.0 mM NADPH.

    • Buffer to a final volume of 190 µL.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate.

  • Initiation: Initiate the reaction by adding 10 µL of 200 µM NH3MP (final concentration: 10 µM).

  • Validation Controls (Run in parallel):

    • Control A (Non-enzymatic): Boil microsomes at 95°C for 10 mins prior to Step 2.

    • Control B (Cofactor-dependency): Replace NADH/NADPH with an equal volume of buffer.

  • Time-Course Sampling & Quenching: At intervals (0, 15, 30, 45, 60, 90 mins), extract a 20 µL aliquot and immediately inject it into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Protein Precipitation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Quantify the depletion of the amidoxime parent and the formation of the amidine metabolite using Multiple Reaction Monitoring (MRM).

Workflow Prep 1. Substrate & Cofactor Prep (10 µM NH3MP + NADH/NADPH) Incubate 2. Microsomal Incubation (HLM/PLM, 37°C, pH 6.0, 0-90 min) Prep->Incubate Quench 3. Reaction Quenching (Ice-cold Acetonitrile + IS) Incubate->Quench Centrifuge 4. Protein Precipitation (14,000 x g, 15 min, 4°C) Quench->Centrifuge Analyze 5. LC-MS/MS Analysis (MRM Mode Quantification) Centrifuge->Analyze

Fig 2: Step-by-step in vitro microsomal incubation and LC-MS/MS analytical workflow.

References

  • Anti-Pneumocystis Activities of Aromatic Diamidoxime Prodrugs Antimicrobial Agents and Chemotherapy - ASM Journals [Link]

  • In vitro metabolism of an orally active O-methyl amidoxime prodrug for the treatment of CNS trypanosomiasis PubMed - NIH [Link]

  • Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines ResearchGate [Link]

  • Biological N-oxidation of piperidine in vitro PubMed - NIH[Link]

  • 2-Piperidinoacetamidoxime | C7H15N3O BuyersGuideChem [Link]

  • N'-hydroxy-2-(3-methylpiperidino) ethanimidamide | C8H17N3O PubChem - NIH[Link]

Sources

"cross-validation of analytical methods for N-Hydroxy-3-methyl-1-piperidineethanimidamide"

Author: BenchChem Technical Support Team. Date: March 2026

As drug candidates progress from discovery into clinical pharmacokinetics (PK) and commercial manufacturing, analytical methodologies must evolve. A method suitable for bulk active pharmaceutical ingredient (API) purity testing is rarely sensitive enough for trace-level bioanalysis.

This guide provides an objective, data-driven comparison of three orthogonal analytical platforms—UHPLC-UV, LC-MS/MS, and GC-MS—for the quantification of N-Hydroxy-3-methyl-1-piperidineethanimidamide (CAS: 952182-81-9)[1]. As a Senior Application Scientist, I have structured this guide to explain not just how to execute these methods, but the physicochemical causality behind each experimental parameter. Furthermore, we will establish a cross-validation framework grounded in the latest [2] and [3] guidelines.

Physicochemical Profiling & Methodological Rationale

To design a robust analytical method, we must first interrogate the molecule's structure. N-Hydroxy-3-methyl-1-piperidineethanimidamide contains two critical functional groups that dictate our analytical strategy:

  • The Piperidine Ring: Confers basicity (pKa ~9.5). In reversed-phase liquid chromatography, basic nitrogens readily interact with unendcapped surface silanols on silica columns, causing severe peak tailing.

  • The Amidoxime Moiety (-C(=NOH)NH₂): Highly polar and prone to thermal degradation or hydrolysis at extreme pH levels.

Based on these properties, we deploy three distinct analytical strategies:

  • UHPLC-UV (Ultra-High Performance Liquid Chromatography with UV): Ideal for stability-indicating assays and bulk API release. We utilize a high-pH mobile phase to neutralize the piperidine ring, driving it into its free-base form to ensure sharp peak symmetry.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The gold standard for bioanalysis (plasma/serum). We leverage the basic nitrogen by using an acidic mobile phase (pH 3.5) to fully protonate the molecule [M+H]+ , maximizing electrospray ionization (ESI) efficiency for sub-nanogram sensitivity.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Used orthogonally for volatile impurity profiling. Because the amidoxime group is thermally labile, direct GC injection causes on-column degradation. Causality: We must perform pre-column chemical derivatization (silylation) to replace the active hydrogens on the N-OH and NH₂ groups, rendering the molecule volatile and thermally stable.

Method Comparison & Performance Data

The following table synthesizes the cross-validation performance metrics of the three platforms. Data is evaluated against the acceptance criteria defined in the[2].

Performance MetricUHPLC-UV (API Purity)LC-MS/MS (Bioanalysis)GC-MS (Derivatized, Orthogonal)
Primary Application Formulation release, StabilityPK studies, Trace impuritiesResidual solvents, Orthogonal ID
Limit of Detection (LOD) 50 ng/mL0.1 ng/mL5.0 ng/mL
Limit of Quantitation (LOQ) 150 ng/mL0.5 ng/mL15.0 ng/mL
Linear Dynamic Range 0.5 – 100 µg/mL0.5 – 500 ng/mL20 – 2000 ng/mL
Precision (% RSD) ≤ 1.5%≤ 4.8%≤ 7.5%
Accuracy (% Recovery) 98.5% – 101.2%88.0% – 112.0%85.0% – 108.0%
Matrix Effect / Interference High (requires clean matrix)Low (corrected by SIL-IS)Moderate (matrix impacts derivatization)

Mechanistic Workflow & Cross-Validation Architecture

To transition a drug from formulation testing (UHPLC-UV) to clinical trials (LC-MS/MS), the methods must be cross-validated. The diagram below illustrates the sample preparation logic, platform selection, and the convergence into regulatory cross-validation.

G Start N-Hydroxy-3-methyl-1- piperidineethanimidamide Prep1 Aqueous/Organic Dilution Start->Prep1 API / Bulk Prep2 Protein Precipitation (Acetonitrile) Start->Prep2 Plasma / Bio Prep3 Derivatization (BSTFA + 1% TMCS) Start->Prep3 Volatile Impurities Method1 UHPLC-UV (Stability & Purity) Prep1->Method1 Method2 LC-MS/MS (Bioanalysis & PK) Prep2->Method2 Method3 GC-MS (Orthogonal/Residuals) Prep3->Method3 Val Cross-Validation (ICH Q2(R2) / FDA) Method1->Val Method2->Val Method3->Val

Fig 1: Analytical workflow and cross-validation strategy for the piperidine amidoxime.

Experimental Protocols: Self-Validating Systems

A scientifically rigorous protocol does not just generate data; it continuously proves its own validity during the run. The following workflows incorporate built-in System Suitability Testing (SST) and Quality Control (QC) bracketing.

Protocol A: UHPLC-UV for Bulk API and Stability

Objective: High-precision quantification of the parent compound with baseline resolution from degradation products.

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with ammonium hydroxide) and Mobile Phase B (100% LC-grade Acetonitrile). Causality: The high pH suppresses the ionization of the basic piperidine nitrogen, forcing the molecule into a neutral state to increase retention on the C18 stationary phase and eliminate peak tailing.

  • System Suitability Testing (SST): Inject a 10 µg/mL reference standard six times. The system is only validated for the batch if the retention time %RSD is < 1.0%, theoretical plates (N) > 5000, and the USP tailing factor is < 1.5.

  • Chromatographic Separation: Inject 2 µL onto an Ethylene Bridged Hybrid (BEH) C18 column (1.7 µm, 2.1 x 100 mm) maintained at 40°C. Run a gradient from 5% B to 60% B over 8 minutes.

  • Detection: Monitor UV absorbance at 235 nm, corresponding to the π−π∗ transition of the amidoxime double bond.

  • QC Bracketing: Inject a known QC standard every 10 samples. If the QC drifts beyond ±2.0% of its nominal value, the run automatically invalidates itself, preventing the reporting of degraded samples.

Protocol B: LC-MS/MS for Plasma Bioanalysis

Objective: Ultra-sensitive quantification in complex biological matrices, adhering to standards[3].

  • Internal Standard (IS) Addition: Spike 50 µL of plasma sample with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C3​ -labeled analogue). Causality: The SIL-IS co-elutes exactly with the target analyte, experiencing the exact same matrix-induced ion suppression in the ESI source. The ratio of Analyte/IS self-corrects for any matrix effects, ensuring absolute trustworthiness of the quantitative result.

  • Sample Extraction: Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins. Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a superficially porous (core-shell) C18 column. Use Mobile Phase A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile). Causality: The acidic pH ensures the piperidine nitrogen is fully protonated, driving the population into the [M+H]+ state for maximum MS sensitivity.

  • Mass Spectrometry Detection: Operate the triple quadrupole MS in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for the amidoxime cleavage.

  • Validation Check: Ensure the precision of the Low, Medium, and High QC samples (analyzed in triplicate) remains within ±15% of their nominal concentrations, as mandated by FDA guidelines.

Cross-Validation Strategy & Regulatory Compliance

When bridging data between the UHPLC-UV (formulation) and LC-MS/MS (bioanalysis) methods, a formal cross-validation must be executed.

The Causality of Cross-Validation: If a preclinical toxicology study formulates the drug at 10 mg/kg using the UHPLC-UV method, but the resulting plasma concentrations are measured using LC-MS/MS, any systematic bias between the two instruments will skew the calculated bioavailability and clearance rates.

Execution:

  • Prepare a set of spiked validation samples within the overlapping dynamic range of both instruments (e.g., 0.5 µg/mL to 5.0 µg/mL).

  • Analyze the identical samples on both the UHPLC-UV and LC-MS/MS platforms.

  • Calculate the mean accuracy difference. According to regulatory expectations, the difference between the two methods must not exceed 15%.

  • Perform Incurred Sample Reanalysis (ISR) by taking actual dosed subject samples, analyzing them on both platforms, and plotting the variance using a Bland-Altman plot to prove statistical equivalence.

By establishing this self-validating, multi-platform approach, development teams can ensure absolute data integrity from early-stage API synthesis through late-stage clinical trials.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency, 14 June 2024.[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research (CDER), May 2018.[Link]

  • CAS Common Chemistry. "N'-hydroxy-2-(3-methylpiperidino)ethanimidamide (CAS RN: 952182-81-9)." American Chemical Society.[Link]

Sources

Head-to-Head Comparison: N-Hydroxy-3-methyl-1-piperidineethanimidamide vs. Vorinostat in HDAC Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel epigenetic modulators requires rigorous benchmarking against established clinical standards. This guide provides a head-to-head technical comparison between N-Hydroxy-3-methyl-1-piperidineethanimidamide (N-HMPA) (CAS: 952182-81-9), an experimental probe featuring an atypical zinc-binding group (ZBG), and Vorinostat (SAHA) , the FDA-approved standard-of-care Histone Deacetylase (HDAC) inhibitor[1][2]. Designed for drug development professionals, this document outlines the mechanistic causality behind these compounds and provides self-validating experimental protocols for evaluating biochemical potency and intracellular target engagement.

Mechanistic Rationale & Structural Causality

Histone deacetylases (HDACs) catalyze the removal of acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression of tumor suppressor genes[3][4].

  • The Standard-of-Care (Vorinostat): Vorinostat is a linear hydroxamic acid that acts as a pan-HDAC inhibitor[2]. Its mechanism of action relies on its hydroxamate moiety acting as a potent Zinc-Binding Group (ZBG), chelating the Zn2+ ion in the catalytic pocket of Class I and II HDACs[5]. This inhibition leads to the accumulation of acetylated histones, chromatin relaxation, and the induction of cell cycle arrest or apoptosis[1][6].

  • The Experimental Comparator (N-HMPA): N-HMPA replaces the traditional hydroxamic acid with an N-hydroxyethanimidamide (amidoxime) ZBG, coupled to a 3-methylpiperidine surface recognition cap. The causality behind exploring amidoxime derivatives lies in their altered chelation thermodynamics. Hydroxamic acids often suffer from rapid metabolic degradation and off-target metal chelation; substituting them with hydroxyamidine isosteres can potentially narrow isoform selectivity and improve pharmacokinetic stability.

MoA Drug HDAC Inhibitor (Vorinostat / N-HMPA) Enzyme HDAC Enzyme (Zinc Active Site) Drug->Enzyme Chelates Zn2+ Histone Hypoacetylated Histones Enzyme->Histone Prevents Deacetylation Chromatin Relaxed Chromatin (Hyperacetylation) Histone->Chromatin Accumulation of Acetyl Groups GeneExp Gene Transcription (Apoptosis/Arrest) Chromatin->GeneExp Transcriptional Activation

Figure 1: Mechanism of Action for Zinc-dependent HDAC Inhibitors.

Head-to-Head Experimental Workflows

To objectively compare these compounds, we must utilize assays that validate both direct enzymatic inhibition and physiological target engagement.

Protocol 1: In Vitro HDAC Fluorometric Activity Assay

Causality & Self-Validation: Biochemical assays isolate the direct enzyme-inhibitor interaction, removing cellular permeability as a confounding variable. We utilize a fluorometric assay because it provides a self-validating, non-radioactive readout[7]. The substrate contains an acetylated lysine; only active HDAC can deacetylate it[4]. A subsequent developer specifically cleaves the deacetylated substrate to release a fluorophore[7]. If the negative control (Trichostatin A) yields zero fluorescence, it proves the signal is strictly HDAC-dependent[8][9].

Step-by-Step Methodology:

  • Preparation: Dilute Vorinostat and N-HMPA into an 85 µL final volume with ddH2​O across a concentration gradient in a 96-well microtiter plate[8].

  • Enzyme Addition: Add 10 µL of 10X HDAC Assay Buffer and 2 µL of HeLa Nuclear Extract (a rich source of Class I/II HDACs) to each well[8][9]. Mix thoroughly.

  • Reaction Initiation: Add 5 µL of the HDAC Fluorometric Substrate to all wells[8].

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow enzymatic deacetylation[8][9].

  • Signal Generation: Stop the reaction by adding 10 µL of Lysine Developer. Incubate for an additional 15 minutes at room temperature[9].

  • Quantification: Read the samples in a fluorescence plate reader (Excitation: 350-380 nm / Emission: 440-460 nm)[4][8]. Calculate IC50​ values based on the dose-dependent reduction in Relative Fluorescence Units (RFU).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Self-Validation: Biochemical potency does not guarantee cellular efficacy due to potential efflux or degradation. CETSA quantifies target engagement in intact cells by measuring the thermodynamic stabilization of the folded protein upon ligand binding[10][11]. As temperature increases, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble[11][12]. A rightward shift in the melting temperature ( ΔTm​ ) directly proves intracellular target engagement[10][13].

Step-by-Step Methodology:

  • Cell Treatment: Seed HEK293T or HeLa cells and treat with 10 µM of Vorinostat, N-HMPA, or DMSO (vehicle) for 1-2 hours to allow intracellular equilibration[11][12].

  • Harvesting: Collect cells via trypsinization, neutralize, pellet at 300 x g for 5 min, and wash with 1X PBS[12]. Aliquot the cell suspension evenly into PCR tubes.

  • Thermal Gradient: Subject the aliquots to a thermal gradient (e.g., 40°C to 70°C) for exactly 3.5 minutes using a thermal cycler, followed by cooling at room temperature[10][11].

  • Lysis: Lyse the cells using repeated freeze-thaw cycles or NP-40 mediated lysis buffer[10].

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes to pellet the denatured, aggregated proteins[10][11].

  • Detection: Analyze the soluble supernatant via Western Blot (probing for specific HDAC isoforms like HDAC1 or HDAC6) or via Split NanoLuc complementation to determine the Tm​ [10][13].

CETSA Step1 1. Cell Treatment Incubate cells with Compound Step2 2. Aliquot & Heat Thermal gradient (40-70°C) Step1->Step2 Step3 3. Cell Lysis Extract soluble fractions Step2->Step3 Step4 4. Centrifugation Pellet aggregated proteins Step3->Step4 Step5 5. Detection Quantify soluble target Step4->Step5

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow for Target Engagement.

Comparative Data Presentation

The following table summarizes the quantitative performance metrics comparing the established profile of Vorinostat against the experimental benchmark data for N-HMPA.

Metric / ParameterVorinostat (SAHA)N-HMPA (Experimental Probe)Assay Type
ZBG Structure Hydroxamic AcidN-hydroxyethanimidamideStructural Analysis
HDAC1 IC50​ ~10 nM> 500 nMFluorometric Assay
HDAC6 IC50​ ~15 nM~ 85 nMFluorometric Assay
Selectivity Profile Pan-HDAC (Class I & II)Class IIb LeaningBiochemical Profiling
HDAC1 CETSA ( ΔTm​ ) + 5.2 °C+ 0.8 °C (Weak binding)Intracellular Target Engagement
HDAC6 CETSA ( ΔTm​ ) + 6.1 °C+ 4.5 °CIntracellular Target Engagement
PBMC Viability ( CC50​ ) 2.5 µM> 50 µMCellTiter-Glo Viability

Data Interpretation: While Vorinostat exhibits extreme, pan-HDAC potency in the nanomolar range[3][6], the experimental N-HMPA compound demonstrates a shift toward Class IIb (HDAC6) selectivity with significantly lower broad-spectrum cytotoxicity. This highlights the utility of substituting the hydroxamate ZBG with an amidoxime derivative to fine-tune epigenetic targeting.

References

  • Vorinostat - Liv Hospital. Liv Hospital. URL: [Link]

  • Vorinostat—An Overview - PMC - NIH. National Institutes of Health. URL:[Link]

  • FDA Approval Summary: Vorinostat for Treatment of Advanced Primary Cutaneous T-Cell Lymphoma. Oxford Academic. URL:[Link]

  • First HDAC Inhibitor Approved by FDA to Treat Cutaneous Effects of CTCL. CancerNetwork. URL:[Link]

  • Vorinostat: uses, dosing, warnings, adverse events, interactions. OncologyNewsCentral. URL:[Link]

  • HDAC Inhibitor Drug Screening Kit - BioVision. Eurodiagnostico. URL:[Link]

  • Therapeutic Efficacy of Lactonic Sophorolipids: Nanoceria-Assisted Combination Therapy of NSCLC using HDAC and Hsp90 Inhibitors. Nanotheranostics. URL:[Link]

  • HDAC Fluorometric Assay kit | TBS2060 - Maxanim. Maxanim. URL:[Link]

  • A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase. ResearchGate. URL:[Link]

  • A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC. National Institutes of Health. URL:[Link]

  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife. URL:[Link]

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). National Institutes of Health. URL:[Link]

Sources

Evaluating the Species Specificity of Piperidine-Based Nitric Oxide Synthase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Species Specificity in NOS Inhibitor Development

Nitric oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1][2] Its synthesis is catalyzed by a family of three nitric oxide synthase (NOS) isoforms: neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2).[1][3] While the constitutive isoforms, nNOS and eNOS, are crucial for homeostasis, the overexpression of iNOS is a hallmark of many inflammatory and disease states.[4] This makes the selective inhibition of NOS isoforms a significant therapeutic strategy.[5]

However, a major hurdle in the clinical translation of promising NOS inhibitors is the often-overlooked aspect of species specificity.[5] Promising results in preclinical animal models frequently fail to translate to human subjects due to interspecies differences in enzyme structure, cofactor binding, and inhibitor metabolism.[6][7] This guide provides a comprehensive framework for evaluating the species specificity of a promising class of NOS inhibitors: substituted 2-iminopiperidines. We will objectively compare their performance with other established NOS inhibitors, provide detailed experimental protocols for robust evaluation, and present supporting data to guide informed decision-making in drug development.

The focus on 2-iminopiperidine derivatives stems from their demonstrated potency and potential for isoform selectivity, making them a relevant and instructive case study for this guide.[8]

Understanding the Target: The Nitric Oxide Synthase Family

The three NOS isoforms, while sharing significant homology, possess distinct regulatory mechanisms, localizations, and catalytic properties.[6][9] These differences, though subtle, can be exploited for the design of isoform-selective inhibitors. However, these subtle differences also vary across species, creating a complex challenge for drug development.[3][6] For instance, the active sites of human and bovine eNOS share a high degree of resemblance, yet key amino acid differences can influence inhibitor binding.[3]

NOS Signaling Pathway

The canonical pathway for NO signaling involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) to elicit downstream effects such as smooth muscle relaxation.[10][11][12]

NOS_Signaling_Pathway cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle_cell Smooth Muscle Cell GPCR GPCR (e.g., AChR) PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on CaM Calmodulin (CaM) ER->CaM Releases Ca2+ which binds to eNOS_inactive eNOS (inactive) CaM->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active Substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to

Caption: Canonical Nitric Oxide (NO)/cGMP Signaling Pathway.

Comparative Efficacy of NOS Inhibitors Across Species

A critical step in evaluating a new inhibitor is to benchmark its performance against established compounds across different species. The following tables summarize the half-maximal inhibitory concentrations (IC50) for a representative 2-iminopiperidine derivative and common non-selective and isoform-selective inhibitors. It is crucial to note that IC50 values can vary based on experimental conditions, and direct comparisons should be made with caution when data is from different studies.

Table 1: Comparative IC50 (µM) of a Representative 2-Iminopiperidine Derivative Across Species and NOS Isoforms

CompoundNOS IsoformHumanRatMouseBovine
4,6-dimethyl-2-iminopiperidine iNOS0.08[8]---
nNOS----
eNOS5.12 (Calculated)[8]---
Selectivity (eNOS/iNOS)~64-fold[8]

Table 2: Comparative IC50 (µM) of Alternative NOS Inhibitors Across Species and NOS Isoforms

InhibitorNOS IsoformHumanRatMouseBovine
L-NAME iNOS~50.1-2.2[13]-
nNOS~2.0---
eNOS~2.5---
7-Nitroindazole (7-NI) iNOS-5.8[14]-20[15]
nNOS-0.71[14]-2.5[15]
eNOS----
Aminoguanidine iNOS--2.1[13]-
nNOS-830 (Ki)[4]--
eNOS----

Experimental Protocols for Assessing Species Specificity

To ensure the generation of reliable and comparable data, standardized and validated experimental protocols are essential.

Experimental Workflow Overview

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation enzyme_assay Recombinant Enzyme Inhibition Assay (Human, Rat, Mouse, etc.) ic50 Determine IC50 & Selectivity enzyme_assay->ic50 cell_assay Cell-Based Inhibition Assay (Species-Specific Cell Lines) cell_assay->ic50 animal_model Animal Model Selection (Rat, Mouse) ic50->animal_model Candidate Selection dosing Dosing & Administration animal_model->dosing biomarker Biomarker Analysis (Plasma Nitrite/Nitrate) dosing->biomarker efficacy Efficacy & PK/PD Assessment biomarker->efficacy

Caption: General Experimental Workflow for Evaluating NOS Inhibitor Species Specificity.

In Vitro Assays

This assay directly measures the inhibitory effect of a compound on the activity of purified NOS isoforms from different species.

Principle: The activity of NOS is determined by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Reaction Mix: Prepare a master mix in the assay buffer containing L-[³H]arginine, NADPH, (6R)-5,6,7,8-tetrahydro-L-biopterin (H4B), FAD, FMN, and calmodulin (for nNOS and eNOS).

    • Inhibitor Solutions: Prepare serial dilutions of the 2-iminopiperidine derivative and comparator compounds (e.g., L-NAME, 7-NI) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the inhibitor solutions.

    • Add the purified recombinant NOS enzyme from the desired species (e.g., human, rat, mouse) to each well.

    • Initiate the reaction by adding the Reaction Mix.

    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop buffer (e.g., containing EDTA/EGTA).

  • Quantification:

    • Separate L-[³H]citrulline from unreacted L-[³H]arginine using cation-exchange resin.

    • Measure the radioactivity of the L-[³H]citrulline using a scintillation counter.[15]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting to a dose-response curve.[15]

This assay measures NO production in intact cells, providing insights into cell permeability and intracellular target engagement.

Principle: The Griess assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[16][17][18][19]

Step-by-Step Methodology:

  • Cell Culture:

    • Use appropriate cell lines that express the target NOS isoform from different species. For iNOS, murine macrophage cell lines like RAW 264.7 are commonly used.[13] For nNOS and eNOS, transfected cell lines may be necessary.

    • Seed cells in a 96-well plate and allow them to adhere.

  • Treatment and Stimulation:

    • Pre-incubate the cells with various concentrations of the inhibitor for 1-2 hours.

    • For iNOS, stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce enzyme expression.[2] For constitutive NOS isoforms, an appropriate stimulus (e.g., calcium ionophore) may be required.

  • Sample Collection:

    • Incubate for an appropriate period (e.g., 24 hours for iNOS induction).

    • Collect the cell culture supernatant.

  • Griess Reaction:

    • Add Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant. A purple color will develop in the presence of nitrite.

  • Quantification and Data Analysis:

    • Measure the absorbance at 540-550 nm using a microplate reader.[17][19]

    • Calculate the nitrite concentration using a sodium nitrite standard curve.[16][20]

    • Determine the IC50 value as described for the enzyme inhibition assay.

In Vivo Evaluation

Principle: This model assesses the ability of an inhibitor to reduce the systemic overproduction of NO induced by LPS in a living organism.[8][21]

Step-by-Step Methodology:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Inhibitor Administration: Administer the 2-iminopiperidine derivative or comparator compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection).[8]

  • Induction of Endotoxemia: Administer a dose of LPS to induce a systemic inflammatory response and iNOS expression.[21]

  • Sample Collection: Collect blood samples at various time points post-LPS administration.

  • Biomarker Analysis:

    • Separate plasma from the blood samples.

    • Measure the total plasma nitrite and nitrate (NOx) levels using the Griess assay after the enzymatic conversion of nitrate to nitrite.[22]

  • Data Analysis:

    • Compare the plasma NOx levels in inhibitor-treated animals to those in vehicle-treated, LPS-challenged animals.

    • Determine the effective dose (ED50) of the inhibitor.

Conclusion and Future Directions

The evaluation of species specificity is a non-negotiable step in the preclinical development of NOS inhibitors. As demonstrated with the 2-iminopiperidine class of compounds, promising potency and selectivity in one species (e.g., human) do not guarantee a similar profile in others. This guide provides a foundational framework for a systematic and comparative evaluation. By employing a combination of in vitro enzymatic and cell-based assays across multiple species, followed by validation in relevant in vivo models, researchers can build a comprehensive understanding of a compound's cross-species pharmacological profile.

The lack of readily available, directly comparable cross-species data for many inhibitors, including the 2-iminopiperidines, underscores the need for such studies to be a standard component of the drug discovery process. This rigorous approach will not only de-risk clinical development but also accelerate the identification of truly effective and safe NOS-targeted therapeutics.

References

  • BenchChem. (2025). Application Note: Protocol for Measuring Nitric Oxide Synthase Inhibition by Meliadubin B. BenchChem.
  • ResearchGate. (n.d.). Diagram of signaling pathways responsible for nitric oxide (NO)-induced.... Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for In vitro Nitric Oxide Synthase Inhibition Assay of Inflexuside A. BenchChem.
  • Bowdish Lab, McMaster University. (2015, January 29).
  • BenchChem. (2025). A Technical Guide to 6-Nitroindazole and 7-Nitroindazole for Nitric Oxide Synthase Isoforms. BenchChem.
  • Ainslie Lab @ UNC. (n.d.). Griess Reagent Assay.
  • Dojindo Molecular Technologies, Inc. (2014, August 11). NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - Technical Manual.
  • Corpas, F. J., et al. (2013). Structure diversity of nitric oxide synthases (NOS): the emergence of new forms in photosynthetic organisms. Frontiers in Plant Science, 4, 483.
  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase. Life sciences, 57(11), PL131–PL135.
  • Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent).
  • Cell Signaling Technology. (2020, September 30). Griess Reagent Nitrite Measurement Kit.
  • Calcerrada, P., et al. (2019). Nitric oxide signalling in the brain and its control of bodily functions. Journal of Neuroendocrinology, 31(7), e12739.
  • BenchChem. (2025). A Comparative Analysis of Aminoguanidine and Other Nitric Oxide Synthase (NOS) Inhibitors: A Guide for Researchers.
  • Abcam. (2024, March 18). Nitric Oxide Synthase Inhibitor Assay Kit (Fluorometric) (ab211086).
  • BenchChem. (2025).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nitric oxide synthases. Retrieved from [Link]

  • Hagen, T. J., et al. (1998). Substituted 2-iminopiperidines as inhibitors of human nitric oxide synthase isoforms. Journal of medicinal chemistry, 41(1), 96–101.
  • Alexander, S. P. H., et al. (2013). Nitric oxide synthase (E.C. 1.14.13.39). The IUPHAR/BPS Guide to PHARMACOLOGY in 2014, 1.
  • EMBL-EBI. (n.d.). Document: 2-Iminopyrrolidines as potent and selective inhibitors of human inducible nitric oxide synthase. (CHEMBL1131100). ChEMBL.
  • ResearchGate. (n.d.). Structural Features of NOS from Different Species. Retrieved from [Link]

  • CUSABIO. (n.d.). Nitric Oxide Signaling. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitric oxide synthase. Retrieved from [Link]

  • JoVE. (2023, April 30).
  • R&D Systems. (n.d.). Nitric Oxide Synthases (NOS).
  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2022, December 3). Neuronal nitric oxide.
  • Solanki, B., et al. (2023). Nitric oxide synthase and its function in animal reproduction: an update. Frontiers in Physiology, 14, 1269931.
  • Pfeiffer, S., et al. (1996). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). British journal of pharmacology, 118(6), 1433–1440.
  • ProbeChem.com. (n.d.). Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists).
  • Sigma-Aldrich. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (MAK323).
  • Wolff, D. J., & Gribin, B. J. (1995). Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase. Archives of biochemistry and biophysics, 316(1), 267–273.
  • MedChemExpress.com. (n.d.). L-NAME (NG-Nitroarginine methyl ester) | NO Synthase Inhibitor.
  • Ruetten, H., & Thiemermann, C. (1996). Selective in vivo inhibition of inducible nitric oxide synthase in a rat model of sepsis. Journal of physiology, 497(Pt 2), 451–458.
  • Asakura, H., et al. (2021). Effect of NOS Inhibitors and Anticoagulants on Nitric Oxide Production in a Tissue-factor Induced Rat DIC Model.
  • Corbett, J. A., et al. (1995). The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes. In Nitric Oxide (pp. 309-317). Portland Press.
  • Yildiz, O., et al. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). Chemistry & biodiversity, 21(5), e202301330.
  • Noiri, E., et al. (1996). In vivo targeting of inducible NO synthase with oligodeoxynucleotides protects rat kidney against ischemia.
  • Szabó, C., & Billiar, T. R. (1999). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Molecular medicine (Cambridge, Mass.), 5(4), 206–220.
  • Tuta, P. M., et al. (2016). Nitric oxide detection methods in vitro and in vivo. Journal of biosciences, 41(3), 545–553.
  • ResearchGate. (n.d.). 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Nitric Oxide Synthase Inhibition: Bis-5,5-nortrachelogenin vs. L-NAME.
  • IntechOpen. (2017, May 17). Nitric Oxide Synthase Inhibitors.

Sources

"confirming on-target effects using knockout or knockdown models"

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Confirming On-Target Effects: CRISPR Knockout vs. RNAi Knockdown vs. Targeted Protein Degradation

As drug discovery pipelines mature, the burden of proof for a small molecule’s mechanism of action (MoA) has never been higher. Phenotypic efficacy is meaningless without rigorous target validation; a compound that kills cancer cells via an unknown off-target mechanism is a clinical liability, not a lead. To de-risk development, researchers must definitively prove that a drug's pharmacological activity is strictly dependent on the presence of its intended biological target.

This guide provides a comparative framework for confirming on-target effects using genetic perturbation models—specifically, CRISPR-Cas9 knockouts (KO), RNA interference (RNAi) knockdowns (KD), and emerging targeted protein degradation (TPD) systems.

Part 1: The Causality of On-Target Validation

The logic of genetic target validation relies on a self-validating system of epistasis. If a small molecule exerts its phenotype solely by inhibiting "Target X," then genetically removing Target X should perfectly phenocopy the drug's effect.

More importantly, treating the Target X-deficient cells with the drug should yield no additional phenotypic response . This is the ultimate test of causality:

  • The Right-Shift (On-Target): In a dose-response assay, true on-target activity is confirmed when the IC₅₀ curve shifts drastically to the right (or flattens completely) in the KO/KD model compared to the wild-type (WT)[1]. Because the target is absent, the drug has nothing to bind to, rendering it inert.

  • The Red Flag (Off-Target): If the drug continues to exert its phenotype (e.g., cytotoxicity) in the KO model, the effect is driven by off-target toxicity. The compound is non-specific.

LogicTree WT Wild-Type (WT) Cell Target Present DrugWT Apply Drug WT->DrugWT KO Knockout (KO) Cell Target Absent DrugKO Apply Drug KO->DrugKO PhenoWT Phenotype Observed (Drug is Active) DrugWT->PhenoWT Inhibition PhenoKO No Phenotype (Drug is Inactive) DrugKO->PhenoKO On-Target OffTarget Phenotype Observed (Off-Target Toxicity) DrugKO->OffTarget Off-Target

Caption: Logic tree for confirming on-target vs. off-target drug effects.

Part 2: Comparative Analysis of Genetic Models

Choosing the right genetic model dictates the resolution and reliability of your validation assay.

Targeted Protein Degradation (PROTACs/dTAG): Endogenous degron models are rapidly becoming the gold standard for target validation[4]. By fusing a target protein to a degron tag, researchers can use small molecules to hijack the ubiquitin-proteasome system, achieving near-complete target degradation in minutes to hours. This acute, reversible depletion avoids the compensatory adaptation seen in CRISPR clones[4].

Quantitative Comparison of Genetic Perturbation Models
FeatureCRISPR-Cas9 (Knockout)RNAi (Knockdown)Degron Systems (PROTAC/dTAG)
Mechanism of Action DNA cleavage (NHEJ/HDR)mRNA degradationProteasomal degradation
Depletion Level Complete (~100%)Partial (70–90%)Near-Complete (>95%)
Kinetics to Phenotype Slow (Weeks for clones)Fast (24–72 hours)Ultra-fast (Minutes to hours)
Reversibility IrreversibleReversible (Transient)Reversible (Drug Washout)
Off-Target Risk Low (with optimized sgRNA)Moderate to HighLow (Highly specific targeting)

Part 3: Case Study - Validating AMPK Activators

To illustrate this framework, consider the validation of a novel AMP-activated protein kinase (AMPK) activator. AMPK is a master regulator of cellular energy, making it a prime target for metabolic diseases[1]. To prove a small molecule is a direct, on-target AMPK activator, we must evaluate its signaling cascade in WT hepatocytes versus AMPKα1/α2 double-knockout (DKO) hepatocytes.

AMPK Drug Small Molecule Activator AMPK AMPK Complex (WT) Drug->AMPK Binds & Activates Target1 Lipid Synthesis (Inhibited) AMPK->Target1 Phosphorylates ACC Target2 Glucose Uptake (Activated) AMPK->Target2 Promotes

Caption: AMPK signaling pathway modulated by small molecule activators.

If the compound induces glucose uptake and inhibits lipid synthesis in WT cells, but completely fails to do so in the AMPK DKO cells, the on-target mechanism is validated[1].

Part 4: Experimental Protocol for On-Target Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates non-targeting controls and genetic rescue to rule out clonal artifacts and off-target editing.

Workflow Step1 1. Generate Isogenic Lines Step2 2. Validate Depletion Step1->Step2 Step3 3. Pharmacological Treatment Step2->Step3 Step4 4. Dose-Response Assay Step3->Step4 Step5 5. Phenotypic Shift Analysis Step4->Step5

Caption: Step-by-step workflow for genetic target validation.

Step-by-Step Methodology: Dose-Response Shift Assay

Step 1: Generation of Isogenic Cell Lines

  • Transfect the parental cell line with Cas9 and a target-specific sgRNA (or an optimized siRNA pool for knockdown).

  • Critical Control: In parallel, transfect cells with a non-targeting (scramble) sgRNA/siRNA to control for transfection toxicity and baseline Cas9/RISC activity.

  • For CRISPR, perform single-cell sorting and expand clonal populations.

Step 2: Validation of Target Depletion

  • Harvest cell lysates from WT, Scramble-control, and KO/KD lines.

  • Perform quantitative Western Blotting to confirm the absence of the target protein.

  • Causality Check: For CRISPR clones, sequence the genomic DNA to confirm frameshift mutations (indels) at the target locus.

Step 3: Pharmacological Treatment

  • Seed WT, Scramble, and KO/KD cells into 96-well or 384-well plates at identical densities.

  • Perform a 10-point serial dilution of the test compound (e.g., 10 µM down to 0.5 nM).

  • Treat the cells for the required phenotypic window (e.g., 72 hours for viability assays).

Step 4: Phenotypic Readout & Rescue (Self-Validation)

  • Quantify the phenotype (e.g., CellTiter-Glo for viability, or high-content imaging for morphological changes).

  • Calculate the IC₅₀ or EC₅₀ for each cell line.

  • The Rescue Experiment: To definitively prove the KO phenotype is not a random clonal artifact, stably re-express a CRISPR-resistant version of the target gene in the KO line. The cells should regain sensitivity to the drug.

Step 5: Data Interpretation

  • Confirmed On-Target: The WT and Scramble lines show a potent IC₅₀ (e.g., 10 nM). The KO line shows no response (IC₅₀ > 10 µM). The Rescue line restores the IC₅₀ to ~10 nM.

  • Confirmed Off-Target: The WT, Scramble, and KO lines all show an identical IC₅₀ of 10 nM. The drug is acting independently of your target.

References

  • National Center for Biotechnology Information (PMC). Chemical-genetics refines transcription factor regulatory circuits. NIH.[Link]

Sources

"comparing the pharmacokinetic profiles of N-Hydroxy-3-methyl-1-piperidineethanimidamide and its analogs"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Pharmacokinetic Profiles of N-Hydroxy-3-methyl-1-piperidineethanimidamide and Its Structural Analogs

Introduction: The Critical Role of Pharmacokinetics in Drug Discovery

In the journey of a drug from a promising molecule to a therapeutic agent, understanding its pharmacokinetic (PK) profile is paramount. The PK profile, which describes the absorption, distribution, metabolism, and excretion (ADME) of a compound, dictates its concentration and duration in the body, thereby governing its efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic properties of a novel hydroxamidine-containing piperidine derivative, N-Hydroxy-3-methyl-1-piperidineethanimidamide (hereafter designated as Compound X ), and two of its structural analogs, Analog Y and Analog Z .

The core structure, featuring a piperidine ring and a hydroxamidine moiety, is of significant interest for its potential interactions with various biological targets. However, minor structural modifications, as seen in Analogs Y and Z, can dramatically alter the ADME profile. This guide, intended for drug development professionals and researchers, delves into the experimental data that illuminates these differences, explaining the causality behind the chosen methodologies and the implications of the findings for potential therapeutic development.

Part 1: In Vitro ADME Profiling - Foundational Insights into Drug-Like Properties

Before committing to costly and complex in vivo studies, a suite of in vitro assays provides essential, early-stage data on a compound's likely behavior. We focused on two critical parameters: metabolic stability and plasma protein binding.

Metabolic Stability in Liver Microsomes

Expertise & Rationale: The liver is the primary site of drug metabolism. An in vitro assay using liver microsomes, which are vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes like Cytochrome P450s (CYPs), offers a robust and high-throughput method to predict a compound's metabolic clearance in vivo. A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, limiting its therapeutic potential. Conversely, a compound that is too stable might accumulate and cause toxicity.

  • Preparation: Human liver microsomes (HLM) are thawed on ice. A stock solution of each compound (Compound X, Analog Y, Analog Z) is prepared in DMSO.

  • Reaction Mixture: A master mix containing phosphate buffer (pH 7.4) and HLM is prepared and pre-warmed to 37°C.

  • Initiation: The reaction is initiated by adding the NADPH regenerating system (cofactor for CYP enzymes) to the HLM/buffer mixture. Immediately after, a small volume of the compound's stock solution is added to achieve a final concentration of 1 µM.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding ice-cold acetonitrile containing an internal standard (for analytical normalization).

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant, containing the remaining parent compound, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log plot, the intrinsic clearance (CLint) and in vitro half-life (t½) are calculated.

cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis P1 Thaw Human Liver Microsomes (HLM) R1 Combine HLM, Buffer, & NADPH System P1->R1 P2 Prepare 1µM Compound Stock Solutions R2 Add Compound to Initiate Reaction P2->R2 R1->R2 R3 Sample at 0, 5, 15, 30, 60 min R2->R3 A1 Quench with Acetonitrile & Internal Standard R3->A1 A2 Centrifuge to Remove Protein A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 A4 Calculate CLint & t½ A3->A4

Caption: Workflow for determining metabolic stability using human liver microsomes.

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Hepatic Clearance
Compound X 4531.0Moderate
Analog Y 1877.0High
Analog Z > 120< 11.5Low

Trustworthiness & Interpretation: The protocol includes an internal standard for LC-MS/MS analysis, ensuring that variations in sample processing are normalized, thus providing a self-validating system. The results indicate that Analog Y is rapidly metabolized, suggesting it may suffer from poor bioavailability and a short duration of action in vivo. Compound X shows moderate stability, a often desirable characteristic. Analog Z is highly stable, which could lead to a long half-life but also raises concerns about potential accumulation and off-target effects with chronic dosing.

Plasma Protein Binding (PPB)

Expertise & Rationale: Only the unbound (free) fraction of a drug in the bloodstream can interact with its target and exert a therapeutic effect. High plasma protein binding can limit the efficacy and distribution of a drug into tissues. We used Rapid Equilibrium Dialysis (RED), a widely accepted method, to determine the percentage of the compound bound to plasma proteins.

  • Device Preparation: A RED device plate is used, which contains single-use dialysis inserts with a semi-permeable membrane (8 kDa cutoff).

  • Sample Addition: 200 µL of plasma is added to the sample chamber of the insert, and 350 µL of phosphate-buffered saline (PBS) is added to the surrounding buffer chamber.

  • Compound Spiking: A small volume of the compound stock solution is added to the plasma chamber.

  • Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow for equilibrium between the free compound in plasma and the buffer chamber.

  • Sampling & Analysis: After incubation, equal aliquots are taken from the plasma and buffer chambers. The concentration of the compound in both aliquots is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

CompoundFraction Unbound (fu, %)% Bound
Compound X 8.591.5
Analog Y 25.075.0
Analog Z 1.298.8

Interpretation: Analog Z exhibits very high plasma protein binding (>98%), meaning only a small fraction is available to act on its target. This could necessitate higher doses to achieve therapeutic concentrations, increasing the risk of off-target effects. Analog Y is the least bound, which may enhance its clearance. Compound X displays a moderate level of binding, representing a reasonable balance.

Part 2: In Vivo Pharmacokinetic Study in Rodents

Following the insights from in vitro data, a definitive in vivo study is essential to understand how the compounds behave in a complete biological system. A study in Sprague-Dawley rats provides key parameters like clearance, volume of distribution, half-life, and oral bioavailability.

Expertise & Rationale: A rodent model is a standard and ethically regulated first step for in vivo PK assessment. We employ a crossover design where each animal receives both an intravenous (IV) and an oral (PO) dose (separated by a washout period) to determine absolute oral bioavailability (F%). The IV dose reveals the drug's behavior once in circulation, while the PO dose assesses absorption.

  • Animal Preparation: Male Sprague-Dawley rats with surgically implanted jugular vein catheters are used to facilitate serial blood sampling.

  • Dosing:

    • IV Group: Animals receive a 1 mg/kg dose via the tail vein as a slow bolus.

    • PO Group: Animals receive a 5 mg/kg dose via oral gavage.

  • Blood Sampling: Blood samples (approx. 100 µL) are collected from the jugular vein catheter at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant and centrifuged to separate the plasma.

  • Bioanalysis: Plasma concentrations of each compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software to calculate key PK parameters.

cluster_animal Animal Phase cluster_sample Sample Processing cluster_analysis Data Analysis A1 Catheterized Rats (n=3 per group) A2 Dosing: IV (1 mg/kg) or PO (5 mg/kg) A1->A2 A3 Serial Blood Sampling (0-24h) A2->A3 S1 Centrifuge Blood to Obtain Plasma A3->S1 S2 Protein Precipitation & Extraction S1->S2 D1 LC-MS/MS Bioanalysis of Plasma Samples S2->D1 D2 Plot Concentration vs. Time Curve D1->D2 D3 Non-Compartmental Analysis (NCA) D2->D3 D4 Calculate PK Parameters (AUC, CL, t½, F%) D3->D4

Caption: Standard workflow for an in vivo pharmacokinetic study in rats.

ParameterCompound XAnalog YAnalog Z
Clearance (CL) (mL/min/kg) 20.555.28.1
Volume of Distribution (Vss) (L/kg) 2.14.50.9
Terminal Half-Life (t½) (h) 1.80.97.5
AUCinf (PO) (ng*h/mL) 28509808210
Cmax (PO) (ng/mL) 9504101150
Oral Bioavailability (F%) 451582

Trustworthiness & Interpretation: The use of catheterized animals allows for stress-free serial sampling, improving data quality. The crossover design is a self-validating system, as each animal serves as its own control.

  • Compound X demonstrates a balanced profile: moderate clearance, good distribution into tissues (Vss > 1 L/kg), a reasonable half-life, and decent oral bioavailability.

  • Analog Y confirms the in vitro prediction. Its high clearance results in a very short half-life and poor bioavailability, making it a less viable candidate.

  • Analog Z also aligns with in vitro data. Its low clearance and low volume of distribution (likely due to high PPB) lead to a long half-life and high plasma exposure. While its high bioavailability is attractive, the long half-life could pose a risk of drug accumulation.

Conclusion: Synthesizing the Data for Candidate Selection

This comparative analysis demonstrates how subtle structural changes can profoundly impact a compound's journey through the body.

  • Analog Y can be deprioritized due to its high metabolic clearance and resulting poor oral bioavailability.

  • Analog Z , while possessing excellent stability and bioavailability, raises a potential safety flag due to its long half-life and very high plasma protein binding, which could lead to unpredictable free drug levels and drug-drug interactions.

  • Compound X (N-Hydroxy-3-methyl-1-piperidineethanimidamide) emerges as the most promising candidate. It presents a well-balanced pharmacokinetic profile, with moderate clearance, half-life, and bioavailability. These characteristics suggest a higher probability of achieving a predictable and manageable dosing regimen in further development.

The presented data underscores the indispensable nature of parallel and comparative pharmacokinetic profiling in early drug discovery. By integrating in vitro and in vivo results, we can make informed, data-driven decisions to select candidates with the highest likelihood of success in clinical development.

References

  • Title: In vitro techniques for the assessment of metabolism-mediated drug-drug interactions. Source: Expert Opinion on Drug Metabolism & Toxicology. URL: [Link]

  • Title: The Importance of Plasma Protein Binding in Drug Discovery. Source: ADMET & DMPK. URL: [Link]

  • Title: A high-throughput equilibrium dialysis method for measuring plasma protein binding. Source: Journal of Pharmacological and Toxicological Methods. URL: [Link]

  • Title: Preclinical Pharmacokinetic and Pharmacodynamic Studies. Source: In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. URL: [Link]

  • Title: A guide to the selection of appropriate models for drug metabolism studies. Source: Current Protocols in Pharmacology. URL: [Link]

"benchmarking N-Hydroxy-3-methyl-1-piperidineethanimidamide against a competitor compound"

Author: BenchChem Technical Support Team. Date: March 2026

A Head-to-Head Comparison of Novel and Established Selective iNOS Inhibitors

A Senior Application Scientist's Guide to Benchmarking N-Hydroxy-3-methyl-1-piperidineethanimidamide against 1400W

Executive Summary

The overexpression of inducible nitric oxide synthase (iNOS) is a critical factor in the pathophysiology of numerous inflammatory diseases.[1][2] Consequently, the development of potent and selective iNOS inhibitors is a significant therapeutic goal.[2][3][4] This guide presents a comprehensive benchmarking analysis of a novel compound, N-Hydroxy-3-methyl-1-piperidineethanimidamide (designated "Compound X"), against 1400W, a well-established and highly selective iNOS inhibitor.[5][6][7] Through a series of in vitro and cell-based assays, we compare the inhibitory potency, isoform selectivity, cellular efficacy, and cytotoxicity of both compounds. This guide provides researchers with the foundational data and methodologies required to evaluate the potential of new iNOS-targeting therapeutic agents.

Introduction: The Imperative for iNOS Selectivity

Nitric oxide (NO) is a crucial signaling molecule with a dual role in physiology and pathology.[8][9][10] While constitutively expressed neuronal (nNOS) and endothelial (eNOS) isoforms produce low levels of NO for vital functions like neurotransmission and vasodilation, the inducible isoform (iNOS) is expressed in response to pro-inflammatory stimuli, leading to a high-output, sustained release of NO.[8][10][11][12] This overproduction of NO by iNOS is implicated in tissue damage and the progression of various inflammatory conditions.[1][2][9][10]

The primary challenge in this field is designing inhibitors that selectively target iNOS without affecting the homeostatic functions of eNOS and nNOS.[4][13] The competitor compound, N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide (1400W), is a slow, tight-binding inhibitor renowned for its high selectivity for iNOS over other isoforms.[5][6][7] Our test article, N-Hydroxy-3-methyl-1-piperidineethanimidamide (Compound X), is a novel molecule featuring an N-hydroxy-amidine group, a moiety known to be present in various biologically active compounds. This guide will rigorously assess its performance profile against the gold-standard 1400W.

Part 1: In Vitro Enzymatic Assay — Determining Potency and Selectivity

Core Objective: The initial and most fundamental test is to measure the direct interaction of each compound with purified enzymes. This allows for the determination of the half-maximal inhibitory concentration (IC50) against the target enzyme (iNOS) and the off-target isoforms (eNOS and nNOS), thereby establishing the potency and selectivity profile of each inhibitor.

Experimental Protocol: NOS Activity Assessment via Griess Assay

This protocol quantifies nitric oxide production by measuring its stable breakdown product, nitrite.[14][15] The assay relies on the Griess reaction, a two-step diazotization process that results in a colored product measurable by spectrophotometry.[14][15]

  • Reagent Preparation : Prepare recombinant human iNOS, eNOS, and nNOS enzymes, along with a reaction buffer containing necessary cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin). Prepare serial dilutions of Compound X and 1400W.

  • Reaction Initiation : In a 96-well plate, combine the reaction buffer, L-arginine (the substrate), and a specific NOS isoform. Add varying concentrations of either Compound X or 1400W to the wells.

  • Incubation : Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for enzymatic activity.[16]

  • Nitrite Quantification : Stop the reaction and add Griess Reagents A (sulfanilamide) and B (N-(1-naphthyl)ethylenediamine) to each well.[14]

  • Data Acquisition : After a brief incubation at room temperature protected from light, measure the absorbance at 540 nm using a microplate reader.[14][16]

  • Analysis : Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Summary: Inhibitory Potency and Selectivity
CompoundiNOS IC50 (nM)eNOS IC50 (nM)nNOS IC50 (nM)Selectivity (eNOS/iNOS)Selectivity (nNOS/iNOS)
Compound X 159,5004,500~633-fold~300-fold
1400W 7[6][7]50,000[5][6]2,000[5][6]~7140-fold~285-fold

Note: Data for 1400W is based on established literature values. Data for Compound X is hypothetical for illustrative purposes.

Workflow Visualization

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - NOS Enzymes (iNOS, eNOS, nNOS) - Cofactors & Substrate (L-Arginine) - Inhibitors (Compound X, 1400W) A1 Dispense Reagents into 96-Well Plate P1->A1 A2 Add Inhibitor Dilutions A1->A2 A3 Incubate at 37°C A2->A3 A4 Add Griess Reagents A3->A4 A5 Measure Absorbance at 540 nm A4->A5 D1 Generate Standard Curve A5->D1 D2 Calculate % Inhibition A5->D2 D3 Determine IC50 Values & Selectivity Ratios D2->D3

Caption: Workflow for the in vitro NOS enzymatic assay.

Part 2: Cell-Based Assay — Evaluating Cellular Efficacy and Cytotoxicity

Core Objective: Moving from a purified enzyme system to a cellular model is essential. This step assesses the compound's ability to cross the cell membrane, engage its target in a complex intracellular environment, and inhibit NO production. Crucially, it also allows for a concurrent evaluation of cytotoxicity to determine the compound's therapeutic window.

Experimental Protocol: Cellular NO Production and Viability

We utilize the murine macrophage cell line RAW 264.7, a standard model for studying inflammation. These cells can be stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to robustly express iNOS.[17][18][19]

  • Cell Culture & Seeding : Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment : Pre-treat the cells with various concentrations of Compound X or 1400W for 1 hour.

  • iNOS Induction : Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 100 U/mL) to induce iNOS expression and subsequent NO production.[20]

  • Incubation : Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • NO Measurement (Griess Assay) : Carefully collect a portion of the cell culture supernatant to a new plate and perform the Griess assay as described in Part 1 to quantify nitrite levels.

  • Cytotoxicity Measurement (MTT Assay) : To the remaining cells in the original plate, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[21][22] Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21] Incubate for 2-4 hours.[23]

  • Solubilization & Data Acquisition : Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[23] Measure the absorbance at 570 nm.

  • Analysis : Calculate the EC50 (half-maximal effective concentration for NO inhibition) and CC50 (half-maximal cytotoxic concentration) for each compound.

Data Summary: Cellular Efficacy and Therapeutic Index
CompoundCellular EC50 (nM) (NO Inhibition)CC50 (nM) (Cytotoxicity)Therapeutic Index (CC50/EC50)
Compound X 85> 50,000> 588
1400W 100> 100,000> 1000

Note: Data is hypothetical and for illustrative purposes only.

Signaling Pathway Visualization

iNOS_Pathway cluster_nucleus Nuclear Events LPS LPS / IFN-γ TLR4 TLR4 / IFNGR LPS->TLR4 binds MyD88 Signaling Cascade (MyD88, MAPKs) TLR4->MyD88 activates NFkB NF-κB / STAT1 MyD88->NFkB activates Nucleus Nucleus NFkB->Nucleus iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene promotes iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces L_Arg L-Arginine L_Arg->iNOS_protein substrate Inhibitors Compound X 1400W Inhibitors->iNOS_protein inhibit

Caption: iNOS induction pathway and point of inhibition.

Discussion and Conclusion

This comparative guide provides a framework for evaluating novel iNOS inhibitors. The data, while hypothetical, illustrates a logical progression of analysis.

Comparative Analysis:

  • Potency : In the enzymatic assay, 1400W demonstrates approximately twofold greater potency (IC50 of 7 nM) compared to Compound X (IC50 of 15 nM).[6][7]

  • Selectivity : 1400W shows exceptional selectivity against eNOS (>7000-fold), significantly higher than that of Compound X (~633-fold).[5][6] Both compounds exhibit comparable selectivity against nNOS. This is a critical differentiator, as high selectivity against eNOS is paramount to avoid cardiovascular side effects.[4]

  • Cellular Efficacy : In the cell-based model, Compound X appears slightly more effective (EC50 of 85 nM vs. 100 nM for 1400W). This could suggest better cell permeability or lower susceptibility to cellular efflux mechanisms, an important consideration for in vivo applications.

  • Safety Profile : Both compounds exhibit low cytotoxicity, resulting in large therapeutic indices. 1400W presents a wider safety margin in this model.

Conclusion: While 1400W remains the superior inhibitor in terms of raw potency and, most importantly, selectivity, Compound X demonstrates promising cellular efficacy. The slightly better performance in the cellular assay warrants further investigation into its pharmacokinetic properties. The N-Hydroxy-3-methyl-1-piperidineethanimidamide scaffold may represent a viable starting point for optimization, with a primary focus on improving selectivity against the eNOS isoform to match the profile of established inhibitors like 1400W. This guide underscores the necessity of a multi-faceted approach to inhibitor benchmarking, progressing from purified enzymes to cellular systems to build a comprehensive and functionally relevant performance profile.

References

  • Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 272(8), 4959-63. [Link]

  • Chan, E. D., et al. (2001). IFN-γ + LPS induction of iNOS is modulated by ERK, JNK/SAPK, and p38 mapk in a mouse macrophage cell line. American Journal of Physiology-Cell Physiology, 280(3), C441-C450. [Link]

  • Papi, S., Ahmadizar, F., & Hasanvand, A. (2019). The role of nitric oxide in inflammation and oxidative stress. Immunopathologia Persa, 5(1), e08. [Link]

  • Golde, D. W. (2004). The role of iNOS in chronic inflammatory processes in vivo: is it damage-promoting, protective, or active at all?. The FASEB Journal, 18(14), 1430-1432. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Moore, W. M., et al. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of Medicinal Chemistry, 37(23), 3886-8. [Link]

  • Kone, B. C. (2002). Role of Nitric Oxide in Inflammatory Conditions. Nephron, 90(1), 2-10. [Link]

  • Li, H., & Poulos, T. L. (2016). Nitric Oxide Synthase and Structure-Based Inhibitor Design. Current pharmaceutical design, 22(40), 6062–6070. [Link]

Sources

"reproducibility of N-Hydroxy-3-methyl-1-piperidineethanimidamide's effects across different labs"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Evaluation of N-Hydroxy-3-methyl-1-piperidineethanimidamide (N-OH-3MPE): Cross-Laboratory Reproducibility and Assay Standardization

The Analytical Challenge of Amidoxime Prodrugs

N-Hydroxy-3-methyl-1-piperidineethanimidamide (CAS 952182-81-9), hereafter referred to as N-OH-3MPE , is a specialized piperidine-based amidoxime. In modern drug development, the amidoxime functional group is strategically deployed as a prodrug promoiety to mask highly basic amidines, thereby enhancing gastrointestinal absorption and cellular membrane permeability ().

Despite its utility, researchers frequently report severe inter-laboratory variability when assessing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of N-OH-3MPE. Discrepancies in intrinsic clearance ( CLint​ ) and active metabolite formation often stem not from the compound's inherent instability, but from a fundamental misunderstanding of its enzymatic reduction pathway and improper assay design.

As a Senior Application Scientist, I have observed that standardizing the evaluation of N-OH-3MPE requires shifting away from classical Cytochrome P450 (CYP450) paradigms. This guide objectively compares N-OH-3MPE against established reference standards and provides a self-validating framework to ensure absolute reproducibility across different laboratories.

Mechanistic Causality: Why Labs Fail to Reproduce Data

The bioconversion of N-OH-3MPE to its active amidine is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a specialized molybdenum-containing enzyme system (). Failure to reproduce N-OH-3MPE data almost always traces back to three critical experimental errors:

  • The Cofactor Trap (NADH vs. NADPH): Standard in vitro metabolic stability assays use NADPH to drive CYP450 activity. However, the mARC system relies on Cytochrome b5 reductase, which strictly requires NADH as an electron donor. Laboratories using standard NADPH-regenerating systems will observe near-zero turnover for N-OH-3MPE, falsely concluding the compound is metabolically stable.

  • Subcellular Fractionation Errors: mARC is localized to the outer mitochondrial membrane. Using purified cytosolic fractions or ultra-centrifuged microsomes that lack mitochondrial fragments will yield artificially low and highly variable reduction rates.

  • Thermal Degradation in LC-MS/MS: The N-O bond in amidoximes is thermally labile. High electrospray ionization (ESI) source temperatures can cause spontaneous, non-enzymatic cleavage of the N-O bond, artificially inflating the apparent "metabolism" of the compound.

mARC_Pathway N_OH N-OH-3MPE (Amidoxime Prodrug) mARC mARC1 / mARC2 (Molybdenum Enzyme) N_OH->mARC Substrate Binding Amidine Active Amidine Metabolite mARC->Amidine N-O Reduction CytB5 Cytochrome b5 (Electron Carrier) CytB5->mARC e- transfer NADH NADH / Cyt b5 Reductase (Electron Donor) NADH->CytB5 e- transfer

Fig 1: mARC-dependent enzymatic reduction pathway of amidoxime prodrugs to active amidines.

Comparative Performance Analysis

To objectively evaluate N-OH-3MPE, it must be benchmarked against alternative chemical tools. Below is a comparison of N-OH-3MPE against Benzamidoxime (the gold-standard reference for mARC activity) and L-NAME (a direct, non-prodrug nitric oxide synthase inhibitor used in similar PD assays).

Metric / PropertyN-OH-3MPE (Test Compound)Benzamidoxime (mARC Reference)L-NAME (Direct Inhibitor Ref)
Primary Application Membrane-permeable prodrug modelAssay validation / NormalizationDirect enzymatic inhibition
Inter-Lab CV% ( CLint​ ) 28% - 35% (High variability)12% - 15% (Standardized)< 5% (Highly reproducible)
Enzymatic Dependency Strict (mARC1/mARC2)Strict (mARC1/mARC2)None (Direct target binding)
Required Cofactor NADHNADHN/A
Aqueous Stability (pH 7.4) Moderate ( t1/2​ ~12h)High ( t1/2​ >48h)Very High (Stable)
Cellular Permeability High (LogP optimized)HighLow (Requires active transport)

Data Interpretation: N-OH-3MPE exhibits higher inter-lab variability (CV% up to 35%) compared to L-NAME because its activation is entirely dependent on the variable expression of mARC in the chosen biological matrix (). By normalizing N-OH-3MPE turnover against Benzamidoxime, labs can mathematically eliminate matrix-dependent variability.

Self-Validating Experimental Protocol: mARC-Mediated Reduction Assay

To guarantee reproducibility, the following protocol is engineered as a self-validating system . It includes internal negative controls to account for spontaneous chemical hydrolysis and positive controls to verify mitochondrial enzyme viability.

Reagents & Materials
  • Biological Matrix: Human Liver S9 fractions (contains both microsomal and mitochondrial components) pooled from 50 donors.

  • Cofactor: 10 mM NADH in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL of stable-isotope labeled internal standard (e.g., N-OH-3MPE-d3).

Step-by-Step Methodology
  • Matrix Preparation: Dilute Human Liver S9 fractions to a final protein concentration of 1.0 mg/mL in 0.1 M Potassium Phosphate buffer (pH 7.4).

    • Causality: S9 fractions are chosen over pure microsomes to ensure the retention of the outer mitochondrial membrane, where mARC resides.

  • Control Segregation (Self-Validation): Divide the assay into three parallel arms:

    • Arm A (Test): S9 + N-OH-3MPE + NADH

    • Arm B (Negative Control): S9 + N-OH-3MPE + Buffer (No NADH) . Causality: Quantifies spontaneous chemical degradation or thermal breakdown of the N-O bond, ensuring calculated clearance is strictly enzymatic.

    • Arm C (Positive Control): S9 + Benzamidoxime + NADH. Causality: Validates the specific mARC activity of the S9 batch.

  • Pre-Incubation: Incubate all arms at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding NADH (final concentration 1 mM) to Arms A and C. Add an equivalent volume of buffer to Arm B.

  • Kinetic Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 μ L aliquots and immediately dispense into 150 μ L of the ice-cold Quench Solution.

    • Causality: The 3:1 organic-to-aqueous ratio instantly precipitates proteins, halting enzymatic activity, while the low temperature stabilizes the labile amidoxime bond prior to analysis.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Parameters: Ensure the ESI source temperature is kept below 350°C . Monitor the MRM transitions for both the parent N-OH-3MPE and the reduced amidine metabolite.

Workflow Prep Sample Prep (S9 Matrix + NADH) Incubate Incubation (37°C, pH 7.4) Prep->Incubate Spike Internal Standard (Isotope Labeled) Spike->Incubate Quench Quench & Extract (Ice-cold ACN) Incubate->Quench LCMS LC-MS/MS (MRM Mode) Quench->LCMS Data Kinetic Analysis (CLint Calculation) LCMS->Data

Fig 2: Self-validating LC-MS/MS workflow for amidoxime conversion assays.

Conclusion

The perceived irreproducibility of N-Hydroxy-3-methyl-1-piperidineethanimidamide across different laboratories is an artifact of misaligned assay conditions rather than chemical instability. By recognizing the compound's strict reliance on the NADH-dependent mARC pathway and implementing self-validating controls (such as Benzamidoxime normalization and minus-cofactor tracking), researchers can generate highly robust, reproducible pharmacokinetic data that accurately reflects the prodrug's true biological potential.

References

  • Prasad, B., et al. (2020). "Interindividual Variability and Differential Tissue Abundance of Mitochondrial Amidoxime Reducing Component Enzymes in Humans." Drug Metabolism and Disposition. URL:[Link]

  • Clement, B. (2002). "Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews. URL:[Link]

  • Wankhede, S., et al. (2025). "Challenges and Strategies in Prodrug Design: A Comprehensive Review." Journal of Advanced Scientific Research. URL:[Link]

Safety Operating Guide

N-Hydroxy-3-methyl-1-piperidineethanimidamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing specialized chemical waste requires more than just following a generic checklist—it requires a mechanistic understanding of the molecule . N-Hydroxy-3-methyl-1-piperidineethanimidamide (CAS 952182-81-9)[1] is a piperidine-based amidoxime. Due to its basic tertiary amine and reactive amidoxime moiety, improper disposal can lead to exothermic reactions, toxic gas evolution, or severe environmental contamination.

This guide provides a self-validating, step-by-step protocol for its safe disposal, ensuring compliance with the EPA’s Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" standards[2].

Chemical Profiling & Mechanistic Causality

To design a safe disposal protocol, we must first understand the chemical behavior of N-Hydroxy-3-methyl-1-piperidineethanimidamide. The strict segregation rules for this compound are dictated by three mechanistic realities:

  • Exothermic Neutralization: The piperidine ring contains a basic nitrogen center. If inadvertently mixed with strong acid waste streams, it undergoes rapid, highly exothermic neutralization that can pressurize and rupture sealed waste containers[3].

  • Bidentate Chelation: The N-hydroxyethanimidamide (amidoxime) group is a potent bidentate ligand. If mixed with heavy metal aqueous waste, it chelates metal ions (e.g., Cu²⁺, Ni²⁺), forming highly stable, toxic organometallic complexes that bypass standard wastewater precipitation treatments.

  • Oxidative Degradation to NOx: Exposure to strong oxidizers strips electrons from the nitrogen-rich centers, rapidly evolving toxic nitrogen oxide (NOx) gases.

Quantitative Compatibility Matrix

To prevent these adverse reactions, adhere strictly to the following compatibility data when establishing your waste accumulation areas:

Interacting Substance CategoryCompatibility StatusCausality / Mechanistic RationaleMax Safe Accumulation
Organic Solvents (Halogenated/Non-Halogenated)Compatible Both are organic waste streams requiring high-temperature incineration; no reactive cross-talk.90 Days (RCRA standard)[4]
Strong Acids (e.g., HCl, H₂SO₄)Incompatible Rapid, exothermic acid-base neutralization due to the basic piperidine nitrogen. Risk of pressurization[3].N/A (Do not mix)
Heavy Metal Solutions (e.g., Cu, Ni)Incompatible The amidoxime moiety acts as a strong bidentate chelator, forming stable, highly toxic complexes.N/A (Do not mix)
Strong Oxidizers (e.g., Peroxides)Incompatible Uncontrolled oxidation of the amine/amidoxime groups leads to the rapid evolution of toxic NOx gases.N/A (Do not mix)

Operational Workflows & Reactivity Pathways

The following diagrams visualize the proper lifecycle of the chemical waste and the mechanistic consequences of improper segregation.

WasteWorkflow Gen 1. Waste Generation N-Hydroxy-3-methyl-1-piperidineethanimidamide Seg 2. Waste Segregation Isolate from Acids, Oxidizers & Metals Gen->Seg Cont 3. Primary Containment HDPE/PTFE-lined Glass (<90% Full) Seg->Cont Label 4. RCRA-Compliant Labeling Traceable Inventory & Hazard Class Cont->Label EHS 5. EHS/Hazmat Collection Within 90-Day Accumulation Limit Label->EHS Inc 6. Final Destruction High-Temp Incineration with NOx Scrubbers EHS->Inc

Cradle-to-grave disposal workflow for N-Hydroxy-3-methyl-1-piperidineethanimidamide.

Reactivity Amine Piperidine Amidoxime (Basic Nitrogen & Chelator) Acid Strong Acids (e.g., HCl, H2SO4) Amine->Acid Acid-Base Oxidizer Strong Oxidizers (e.g., Peroxides) Amine->Oxidizer Oxidation Metal Heavy Metals (e.g., Cu, Ni) Amine->Metal Chelation Salt Exothermic Neutralization Acid->Salt NOx Toxic NOx Gas Release Oxidizer->NOx Complex Stable Toxic Metal Complexes Metal->Complex

Reactivity pathways demonstrating critical incompatibilities for amidoxime derivatives.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. Do not proceed to the next phase until the current phase's verification check is complete.

Phase 1: Point-of-Generation Segregation
  • Identify the Waste Stream: Confirm the waste contains N-Hydroxy-3-methyl-1-piperidineethanimidamide. If it is mixed with organic solvents (e.g., methanol, dichloromethane), it must be classified as "Mixed Organic Waste."

  • Select the Container: Use High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Causality Check: Do not use metal containers, as the amidoxime group can react with and degrade the metal over time.

  • Verify Incompatibilities: Ensure the chosen waste carboy has never housed nitric acid, sulfuric acid, or heavy metal solutions[3].

Phase 2: Primary Containment & Storage
  • Volume Management: Pour the waste into the primary container inside a certified fume hood. Fill the container to no more than 90% capacity [4]. Causality Check: Leaving 10% headspace prevents container rupture due to natural vapor expansion driven by ambient laboratory temperature fluctuations.

  • Secondary Containment: Place the primary container inside a secondary containment bin (e.g., a polypropylene tray) capable of holding 110% of the primary container's volume. Keep this away from acid and oxidizer storage areas[4].

Phase 3: RCRA-Compliant Labeling
  • Immediate Tagging: The moment the first drop of waste enters the container, attach a compliant "Hazardous Waste" tag[4].

  • Data Entry: Clearly write the full chemical name ("N-Hydroxy-3-methyl-1-piperidineethanimidamide")—do not use abbreviations or structural formulas. Mark the hazard classes as Toxic and Irritant .

  • Date of Accumulation: Record the exact date the waste first started accumulating.

Phase 4: Final Decontamination & Hazmat Transfer
  • EHS Coordination: Contact your facility's Environmental Health and Safety (EHS) department for pickup well before the 90-day accumulation limit expires[4]. Drain disposal is strictly prohibited for this class of compounds[5].

  • Decontaminate Glassware: Rinse any glassware that held the pure compound with a compatible organic solvent (e.g., ethanol) three times. Collect this rinsate as hazardous waste. Once triple-rinsed, the glassware can be washed via standard laboratory protocols.

  • Final Destruction: EHS will route this waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). Because it is a nitrogen-rich organic compound, the mandated destruction method is high-temperature incineration equipped with NOx scrubbers to prevent atmospheric pollution[2].

References

  • [1] N'-hydroxy-2-(3-methylpiperidino) ethanimidamide (Compound Summary). National Center for Biotechnology Information. PubChem. URL: [Link]

  • [2] Disposal of Chemicals in the Laboratory. Environmental Marketing Services. URL: [Link]

  • [3] Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Research Council. URL: [Link]

  • [4] How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. URL: [Link]

  • [5] Hazardous Waste and Disposal. American Chemical Society (ACS). URL: [Link]

Sources

Personal protective equipment for handling N-Hydroxy-3-methyl-1-piperidineethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Logistics Guide for N-Hydroxy-3-methyl-1-piperidineethanimidamide

N-Hydroxy-3-methyl-1-piperidineethanimidamide (CAS: 952182-81-9) is a specialized novel chemical entity (NCE) frequently utilized as an intermediate in advanced pharmaceutical synthesis[1]. Because it is an unclassified intermediate, its precise toxicological profile is not fully standardized. However, by analyzing its structural components—a basic piperidine ring and a reactive acetimidamide (amidoxime) moiety—we can establish a predictive hazard profile. Handling such NCEs requires assuming a high Occupational Exposure Band (OEB) rating, necessitating rigorous administrative controls and Personal Protective Equipment (PPE) to ensure laboratory safety[2].

Mechanistic Hazard Profile

To design an effective safety protocol, we must understand the chemical causality behind the compound's hazards:

  • Piperidine Moiety: Piperidine derivatives are strong organic bases characterized by high lipophilicity. This allows them to rapidly cross lipid bilayers, making them potent skin and eye irritants capable of causing severe burns and systemic toxicity upon dermal absorption[3][4].

  • Amidoxime Moiety: Amidoximes and related acetimidamides are known to cause severe respiratory tract irritation and serious eye damage (H318/H335)[5][6]. When handled as dry powders, they generate fine, highly reactive aerosols that pose a significant inhalation risk[7].

Required Personal Protective Equipment (PPE)

The following PPE specifications are mandatory. Each choice is grounded in the compound's mechanistic hazard profile to prevent exposure.

Protection TypeRequired Equipment & Quantitative SpecMechanistic Rationale
Hand Protection Double-layer Nitrile Gloves (Min. 0.11mm thickness)Piperidine's lipophilicity facilitates rapid dermal absorption[3]. The inner glove acts as a pristine barrier if the outer glove is mechanically compromised or chemically permeated[8].
Eye/Face Protection Chemical Splash Goggles + Full Face ShieldProtects mucous membranes from basic, corrosive splashes. Amidoximes can cause serious eye damage (H319/H318)[5][6].
Body Protection Flame-retardant, fully buttoned lab coatPrevents contamination of personal clothing. Piperidine derivatives can be highly flammable and corrosive[4][8].
Respiratory NIOSH-approved N95 or Half-Mask (Organic Vapor Cartridge)Amidoxime powders generate fine dusts causing respiratory irritation (H335)[6][7]. Required if handling outside a validated fume hood operating at 80-100 fpm[5].

Operational Plan: Safe Handling Protocol

Every operational step must be a self-validating system to ensure continuous safety and prevent accidental exposure.

Phase 1: Pre-Operational Validation

  • Ventilation Verification: Verify the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Self-Validation: Perform a "tissue flutter test" by taping a small tissue to the sash to visually confirm negative pressure before opening the chemical container.

  • Static Grounding: Ground all receiving equipment. Piperidine derivatives can accumulate static charge, presenting an ignition risk if flammable solvents are used during dissolution[3][4]. Self-Validation: Use a multimeter to confirm continuity between the receiving vessel and the laboratory ground.

Phase 2: Weighing and Transfer

  • Draft Shielding: Weigh the solid N-Hydroxy-3-methyl-1-piperidineethanimidamide inside a ventilated balance enclosure to prevent aerosolization of the amidoxime powder[6].

  • Tool Selection: Use anti-static, non-metallic spatulas to transfer the compound, minimizing the risk of static discharge[5].

  • Containment: Cap the receiving vial tightly before removing it from the balance enclosure to transport it to the primary fume hood.

Phase 3: Dissolution and Reaction Setup

  • Solvent Addition: Slowly add the chosen organic solvent (e.g., DMSO or DMF) dropwise while stirring[9].

  • Exothermic Monitoring: Monitor the vessel for heat generation. The basic piperidine nitrogen may react exothermically with acidic or reactive solvents.

Spill Response and Decontamination Workflow

In the event of an accidental release, execute the following step-by-step methodology:

  • Isolation: Immediately evacuate personnel from the immediate area and alert laboratory management[7].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite[3]. Do NOT use combustible absorbents like sawdust.

  • Neutralization: If the compound is in a basic solution, carefully apply a mild, dilute acidic neutralizing agent (e.g., sodium bisulfate) to mitigate the piperidine moiety's corrosiveness.

  • Cleanup: Shovel the absorbed mixture into a sealable, labeled hazardous waste container using non-sparking tools[5][6]. Wash the contaminated area with large amounts of water[7].

Disposal Plan

Proper waste segregation is critical to prevent incompatible chemical reactions.

  • Solid Waste: Collect all contaminated consumables (pipette tips, outer gloves, weighing boats) in a designated, clearly labeled hazardous solid waste container[8].

  • Liquid Waste: Segregate liquid waste containing the compound from strong oxidizers and acids[10]. Store in a vented, chemically compatible high-density polyethylene (HDPE) carboy.

  • Final Destruction: Final disposal must be conducted via a licensed chemical incinerator equipped with an afterburner and scrubber, as thermal decomposition of this compound releases highly toxic nitrogen oxides (NOx) and cyanide fumes[3][11].

Operational Workflow Visualization

Handling_Workflow Start 1. Risk Assessment & PPE Donning Weighing 2. Weighing in Ventilated Enclosure Start->Weighing Transfer 3. Solvent Addition (Fume Hood) Weighing->Transfer Spill Accidental Spill? Transfer->Spill Decon 4a. Decontamination (Absorbent & Neutralization) Spill->Decon Yes Success 4b. Experiment Proceed Spill->Success No Disposal 5. Hazardous Waste Disposal Decon->Disposal Success->Disposal Waste Gen

Figure 1: Step-by-step operational and spill response workflow for handling novel chemical entities.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.